Product packaging for Benzo[d]isoxazol-3-ylmethanol(Cat. No.:CAS No. 181144-26-3)

Benzo[d]isoxazol-3-ylmethanol

Cat. No.: B1424467
CAS No.: 181144-26-3
M. Wt: 149.15 g/mol
InChI Key: NZBMDFKAIJJQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[d]isoxazol-3-ylmethanol (CAS 181144-26-3) is a high-value chemical building block featuring the privileged benzisoxazole scaffold, recognized for its broad utility in medicinal chemistry and drug discovery research . This compound serves as a versatile synthetic intermediate, particularly in the exploration of central nervous system (CNS) active agents. The benzisoxazole core is a established pharmacophore found in several therapeutic agents, including the anticonvulsant drug Zonisamide, highlighting the significance of this intermediate in developing bioactive molecules . Researchers utilize this alcohol functional group for further chemical modifications, such as oxidation to aldehydes or conversion to sulfonate esters, to access a diverse array of 3-substituted benzisoxazole derivatives for structure-activity relationship (SAR) studies . With a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol , it is supplied with a minimum purity of 97%. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and to wear appropriate personal protective equipment . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1424467 Benzo[d]isoxazol-3-ylmethanol CAS No. 181144-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBMDFKAIJJQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705317
Record name (1,2-Benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181144-26-3
Record name 1,2-Benzisoxazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181144-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2-Benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzo[d]isoxazol-3-ylmethanol from Salicylaldehyde: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar I: Executive Summary

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2] The functionalized derivative, Benzo[d]isoxazol-3-ylmethanol, serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and other biological pathways.[3][4]

This guide provides an in-depth, technically-grounded methodology for the synthesis of this compound, commencing from the readily available starting material, salicylaldehyde. The synthetic strategy presented herein is predicated on a multi-step sequence that prioritizes robust, high-yielding transformations over hypothetical single-pot reactions. The core logic involves the initial formation of a stable, functionalizable benzo[d]isoxazole intermediate, followed by precise chemical manipulation at the C3 position to yield the target primary alcohol. We will dissect the causality behind each procedural choice, providing detailed protocols, mechanistic insights, and a framework for troubleshooting and optimization.

Pillar II: Synthetic Strategy & Retrosynthetic Analysis

A direct, single-step conversion of salicylaldehyde to this compound is not chemically feasible due to the disparity in oxidation states between the aldehyde group of the starting material and the hydroxymethyl group of the product. A successful synthesis necessitates a strategic, multi-step approach. Retrosynthetic analysis reveals that the target alcohol can be readily obtained via the reduction of a corresponding C3-carbonyl compound, such as an aldehyde or a carboxylic acid ester. The most robust and versatile of these precursors is the 3-methyl derivative, which can be selectively functionalized.

Therefore, our forward synthesis is designed around the following key transformations:

  • Oximation: Conversion of a suitable ortho-hydroxyaryl carbonyl compound to its oxime.

  • Cyclization: Intramolecular ring closure of the oxime to form the stable 3-methyl-benzo[d]isoxazole core.

  • Functionalization: Selective manipulation of the C3-methyl group to install the desired hydroxymethyl functionality.

This pathway, while involving several steps, ensures high fidelity and adaptability, which are paramount in a drug development context.

G Target This compound Aldehyde Benzo[d]isoxazole-3-carboxaldehyde Target->Aldehyde Reduction Bromide 3-Bromomethyl-benzo[d]isoxazole Aldehyde->Bromide Oxidation Methyl 3-Methyl-benzo[d]isoxazole Bromide->Methyl Benzylic Bromination Oxime 2-Hydroxyacetophenone Oxime Methyl->Oxime Intramolecular Cyclization Ketone 2-Hydroxyacetophenone (Salicylaldehyde Analogue) Oxime->Ketone Oximation Salicylaldehyde Salicylaldehyde (Starting Material) Ketone->Salicylaldehyde Starting Point Justification

Caption: Retrosynthetic pathway for this compound.

Pillar III: Elucidation of the Synthetic Pathway

The synthesis begins with salicylaldehyde as the conceptual starting point. However, for a more efficient and direct route to the required 3-substituted pattern, the synthesis is practically initiated from 2-hydroxyacetophenone, a close structural analogue of salicylaldehyde that already possesses the necessary carbon framework at the ortho position.

Module 1: Synthesis of the Core Intermediate: 3-Methyl-benzo[d]isoxazole

The foundational step is the creation of the heterocyclic core. This is achieved in two reliable stages: oximation of the ketone followed by an intramolecular cyclization.

Step 1.1: Oximation of 2-Hydroxyacetophenone

The first transformation is the condensation of 2-hydroxyacetophenone with hydroxylamine.

  • Mechanistic Principle: This is a classic condensation reaction. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent dehydration, typically acid or base-catalyzed, yields the corresponding oxime. Using hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine and neutralize the HCl byproduct.[5][6]

  • Experimental Causality: Sodium bicarbonate is chosen as a mild base to avoid potential side reactions associated with stronger bases like sodium hydroxide.[6] An ethanol/water solvent system ensures the solubility of both the organic ketone and the inorganic hydroxylamine salt.[6][7]

Step 1.2: Intramolecular Cyclization to 3-Methyl-benzo[d]isoxazole

With the oxime in hand, the benzo[d]isoxazole ring is formed via an intramolecular cyclization.

  • Mechanistic Principle: This step involves the formation of the N-O bond to close the five-membered ring. One common method involves converting the oxime's hydroxyl group into a better leaving group (e.g., by tosylation or mesylation) and then using a base to induce an intramolecular nucleophilic substitution, where the phenoxide attacks the oxime carbon and displaces the leaving group. A more direct approach involves an oxidative cyclization, often facilitated by hypervalent iodine reagents or other oxidants that can generate a reactive intermediate amenable to ring closure.[8]

  • Experimental Causality: The choice of a specific cyclization agent and condition depends on the desired scale and tolerance for harsh reagents. Base-mediated cyclization of a pre-activated oxime is often robust and high-yielding.

Module 2: Elaboration of the C3-Substituent

This module details the conversion of the stable 3-methyl intermediate into the target primary alcohol. The most reliable pathway involves oxidation of the methyl group to an aldehyde, followed by a selective reduction.[9]

Step 2.1: Benzylic Bromination with N-Bromosuccinimide (NBS)

The C3-methyl group is activated for further transformation via free-radical bromination.

  • Mechanistic Principle: The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator like benzoyl peroxide (BPO) or AIBN. NBS serves as a source of a low concentration of bromine, which selectively brominates the benzylic-like methyl group without affecting the aromatic ring.

  • Experimental Causality: Carbon tetrachloride (CCl₄) or another non-polar solvent is used to facilitate the radical reaction and prevent ionic side reactions. The reaction must be carried out under anhydrous conditions, as water can hydrolyze NBS.

Step 2.2: Oxidation to Benzo[d]isoxazole-3-carboxaldehyde

The newly installed bromide is converted to an aldehyde, a versatile intermediate.

  • Mechanistic Principle: The Kornblum oxidation is a suitable method for this transformation. It involves the reaction of the alkyl halide with dimethyl sulfoxide (DMSO), where DMSO acts as both the solvent and the oxidant. The reaction proceeds through an alkoxysulfonium salt intermediate, which then eliminates to form the aldehyde.[9]

  • Experimental Causality: This method is preferred over direct hydrolysis of the bromide to the alcohol, which can be sluggish and produce side products. The resulting aldehyde is typically stable and can be easily purified via chromatography.

Step 2.3: Reduction to this compound

The final step is the selective reduction of the aldehyde to the primary alcohol.

  • Mechanistic Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other functional groups like the isoxazole ring. The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.[10]

  • Experimental Causality: LiAlH₄ could also be used but is a much stronger reducing agent and requires stricter anhydrous conditions and a more cautious workup.[11] For this specific transformation, NaBH₄ in a protic solvent like methanol or ethanol is sufficient, safer, and more convenient for lab-scale synthesis.

G Start 2-Hydroxyacetophenone Step1 Oximation (NH2OH·HCl, NaHCO3) Start->Step1 Oxime 2-Hydroxyacetophenone Oxime Step1->Oxime Step2 Cyclization (e.g., Base-mediated) Oxime->Step2 Methyl 3-Methyl-benzo[d]isoxazole Step2->Methyl Step3 Bromination (NBS, Initiator) Methyl->Step3 Bromide 3-Bromomethyl-benzo[d]isoxazole Step3->Bromide Step4 Oxidation (DMSO) Bromide->Step4 Aldehyde Benzo[d]isoxazole-3-carboxaldehyde Step4->Aldehyde Step5 Reduction (NaBH4) Aldehyde->Step5 Target This compound Step5->Target

Caption: Forward synthesis workflow from key intermediate to target molecule.

Pillar IV: Experimental Protocols & Data

The following protocols are representative procedures for the key transformations described. Researchers should perform appropriate safety assessments before commencing any experimental work.

Protocol 1: Synthesis of 2-Hydroxyacetophenone Oxime
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
2-Hydroxyacetophenone136.1530.01.04.08 g
Hydroxylamine HCl69.4945.01.53.13 g
Sodium Bicarbonate84.0160.02.05.04 g
Ethanol (95%)---50 mL
Water---5 mL

Procedure:

  • To a 250 mL round-bottom flask, add 2-hydroxyacetophenone (30.0 mmol), sodium bicarbonate (60.0 mmol), and hydroxylamine hydrochloride (45.0 mmol).[6]

  • Add the ethanol/water solvent mixture (50 mL ethanol / 5 mL water).

  • Equip the flask with a magnetic stirrer and reflux condenser.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the oxime, which can be used in the next step without further purification or recrystallized from a suitable solvent if necessary. The expected yield is typically >95%.[6]

Protocol 2: Synthesis of this compound (via Aldehyde)

This protocol outlines the final two steps of the synthesis.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Step A: Reduction
Benzo[d]isoxazole-3-carboxaldehyde147.1310.01.01.47 g
Sodium Borohydride (NaBH₄)37.835.00.5189 mg
Methanol---50 mL
Step B: Workup
Water---50 mL
Ethyl Acetate---100 mL
1M Hydrochloric Acid---As needed

Procedure:

  • Dissolve Benzo[d]isoxazole-3-carboxaldehyde (10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (5.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor by TLC for the disappearance of the aldehyde.

  • Carefully quench the reaction by slowly adding water (50 mL).

  • Neutralize the mixture to pH ~7 with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound as a solid.

This guide outlines a robust and logical synthetic route for the preparation of this compound from salicylaldehyde-related precursors. By employing a strategy that proceeds through a stable 3-methyl-benzo[d]isoxazole intermediate, this pathway allows for controlled and high-yielding transformations. The conversion of the methyl group to the target primary alcohol via a bromination-oxidation-reduction sequence represents a versatile and field-proven approach in medicinal chemistry. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for researchers engaged in the synthesis of novel benzo[d]isoxazole derivatives for drug discovery and development.

References

Spectroscopic Data of Benzo[d]isoxazol-3-ylmethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzo[d]isoxazol-3-ylmethanol in Medicinal Chemistry

This compound, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid bicyclic structure, composed of a benzene ring fused to an isoxazole ring, provides a unique scaffold for the development of novel therapeutic agents. This structural motif is particularly prominent in the design of antipsychotic and neuroleptic drugs, where it plays a crucial role in the molecular architecture of compounds targeting central nervous system disorders. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of these pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound (C₈H₇NO₂) consists of a benzisoxazole core with a hydroxymethyl substituent at the 3-position. This arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated through various analytical techniques.

Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol [2][3] CAS Number: 181144-26-3[2][3]

This guide will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility and accurate interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube. The choice of solvent can influence chemical shifts, and this should be noted when comparing data.[4][5]

  • Ensure the sample is fully dissolved to obtain a homogeneous solution. Gentle vortexing or sonication can be applied if necessary.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Observe at the appropriate frequency for the instrument (e.g., 400 MHz).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence, such as a single 90° pulse.

  • ¹³C NMR:

    • Observe at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Below is a diagram illustrating the general workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Place in Spectrometer Transfer->Place Acquire_H1 Acquire ¹H Spectrum Place->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Place->Acquire_C13 Process Process FID Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra Process->Reference Integrate Integrate & Analyze Reference->Integrate

General workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.2Multiplet4HAromatic Protons (H-4, H-5, H-6, H-7)
~4.9Singlet2HMethylene Protons (-CH₂-)
Variable (depends on conc. and solvent)Broad Singlet1HHydroxyl Proton (-OH)

Interpretation:

  • The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7.8-8.2 ppm) due to the influence of the fused heterocyclic ring. The specific splitting patterns will depend on the coupling constants between adjacent protons.

  • The methylene protons of the -CH₂OH group are expected to be a singlet around 4.9 ppm, as they are not adjacent to any other protons.

  • The chemical shift of the hydroxyl proton is highly variable and can be affected by solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of directly published experimental data for this compound, the following assignments are based on analysis of related benzisoxazole structures and predictive models.

Chemical Shift (δ, ppm)Assignment
~163C-3 (carbon attached to the hydroxymethyl group and nitrogen)
~155C-7a (bridgehead carbon)
~130Aromatic CH
~125Aromatic CH
~122Aromatic CH
~110Aromatic CH
~120C-3a (bridgehead carbon)
~58-CH₂OH (methylene carbon)

Interpretation:

  • The carbon atoms of the benzisoxazole ring system will resonate at characteristic chemical shifts. The C-3 carbon, being attached to both the electronegative oxygen and nitrogen atoms of the isoxazole ring and the hydroxymethyl group, is expected to be significantly downfield.

  • The aromatic carbons will appear in the typical range of 110-135 ppm.

  • The methylene carbon of the hydroxymethyl group will be found in the aliphatic region, likely around 58 ppm, influenced by the adjacent oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, several sample preparation techniques can be employed.

Thin Solid Film Method:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).[6]

  • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).[6]

  • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[6]

  • Acquire the IR spectrum.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR instrument for analysis.

The following diagram outlines the KBr pellet preparation workflow:

IR_Pellet_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition Grind Grind Sample and KBr Press Press into Pellet Grind->Press Mount Mount Pellet in Spectrometer Press->Mount Acquire Acquire IR Spectrum Mount->Acquire

Workflow for preparing a KBr pellet for IR analysis.
IR Spectral Data

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl group)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-)
1620-1580MediumC=N stretch (isoxazole ring)
1500-1400Medium to StrongAromatic C=C stretch
1250-1000StrongC-O stretch (primary alcohol)

Interpretation:

  • A strong, broad absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.[7][8][9][10][11]

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[7][8][9][10][11]

  • The aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.[7][8][9][10][11]

  • The C=N stretching of the isoxazole ring and the C=C stretching of the benzene ring will give rise to absorptions in the 1620-1400 cm⁻¹ region.

  • A strong band in the 1250-1000 cm⁻¹ range will be characteristic of the C-O stretching of the primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for the analysis of relatively small, volatile organic molecules like this compound.

Instrumentation and Parameters:

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Inlet System: Direct insertion probe or gas chromatography (GC) for sample introduction.

The general process is depicted below:

MS_Process Sample Sample Introduction Ionization Ionization (EI) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration MassAnalyzer Mass Analyzer Acceleration->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Detection->Spectrum

Fundamental steps in a mass spectrometry experiment.
Mass Spectral Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of weaker bonds.

m/zProposed Fragment
149[M]⁺ (Molecular Ion)
120[M - CHO]⁺
92[C₆H₄O]⁺
77[C₆H₅]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) at m/z 149 confirms the molecular weight of the compound.

  • A common fragmentation pathway for benzylic alcohols is the loss of a formyl radical (-CHO), which would lead to a fragment at m/z 120.

  • Further fragmentation of the benzisoxazole ring can lead to characteristic ions such as m/z 92 and the phenyl cation at m/z 77. The fragmentation patterns of heterocyclic compounds can be complex, but these proposed fragments are consistent with the general principles of mass spectrometry.

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide provides a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. The presented data, based on established principles of spectroscopy and comparison with related structures, serves as a valuable resource for the unambiguous identification and characterization of this important pharmaceutical intermediate. The detailed experimental protocols offer a framework for obtaining high-quality, reproducible data in a laboratory setting. As a Senior Application Scientist, it is my experience that a thorough understanding and correct application of these spectroscopic techniques are fundamental to advancing research and development in medicinal chemistry and ensuring the quality and integrity of synthesized compounds.

References

An In-depth Technical Guide to the Biological Activity of Benzo[d]isoxazol-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance and Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that exhibit a remarkable propensity for binding to a diverse array of biological targets, thereby eliciting a wide spectrum of pharmacological responses. The benzo[d]isoxazole ring system is a quintessential example of such a scaffold. Its unique electronic and steric properties make it a versatile building block for the design of novel therapeutic agents. This guide focuses specifically on derivatives of Benzo[d]isoxazol-3-ylmethanol, a core structure that offers a strategic hydroxyl group for further chemical elaboration, leading to a rich pipeline of compounds with significant biological potential.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a catalog of activities, but a deeper understanding of the causality behind experimental design, the intricacies of biological evaluation, and the mechanistic underpinnings of the observed effects. We will delve into the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these derivatives, supported by detailed experimental protocols, quantitative data, and mechanistic pathway diagrams to provide a comprehensive and actionable resource.

I. The Core Moiety: Synthesis of this compound

The journey into the biological activities of its derivatives begins with the synthesis of the foundational molecule, this compound. While various synthetic routes to the benzo[d]isoxazole core exist, a common and effective method involves the cyclization of a salicylaldehyde derivative.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of the parent compound, which can then be derivatized.

Materials:

  • Salicylaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Salicylaldehyde Oxime.

    • Dissolve salicylaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.2 eq) dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain salicylaldehyde oxime.

  • Step 2: Cyclization to form Benzo[d]isoxazole-3-carbaldehyde.

    • Suspend salicylaldehyde oxime (1.0 eq) in acetic anhydride (3.0 eq).

    • Heat the mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Benzo[d]isoxazole-3-carbaldehyde.

  • Step 3: Reduction to this compound.

    • Dissolve Benzo[d]isoxazole-3-carbaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

II. Anticancer Activity: Targeting the Engines of Malignancy

The benzo[d]isoxazole scaffold is a prominent feature in a number of compounds demonstrating potent anticancer activity.[1] Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key regulatory proteins and the induction of apoptosis.

Mechanism of Action: BET Inhibition and Beyond

A significant mechanism through which certain benzo[d]isoxazole derivatives exert their anticancer effects is the inhibition of Bromodomain and Extra-Terminal (BET) proteins.[2] BET proteins are epigenetic readers that play a crucial role in the regulation of oncogenes such as c-Myc. By binding to the bromodomains of these proteins, the derivatives can displace them from chromatin, leading to the downregulation of oncogene expression and subsequent cell cycle arrest and apoptosis.[3]

Another emerging target for this class of compounds is the Metastasis-Associated protein 1 (MTA1). Inhibition of MTA1 has been shown to suppress tumor growth and angiogenesis, representing a promising strategy for the treatment of aggressive cancers.[4]

anticancer_pathway cluster_drug This compound Derivative cluster_bet BET Inhibition cluster_mta1 MTA1 Inhibition cluster_downstream Downstream Effects drug Derivative bet BET Proteins (e.g., BRD4) drug->bet Inhibits mta1 MTA1 Protein drug->mta1 Inhibits cmyc c-Myc Expression bet->cmyc Promotes cdk6 CDK6 Expression bet->cdk6 Promotes acetylated_histones Acetylated Histones acetylated_histones->bet Binds to angiogenesis Angiogenesis mta1->angiogenesis Promotes cell_cycle Cell Cycle Arrest (G0/G1 Phase) cmyc->cell_cycle Drives Progression apoptosis Apoptosis cmyc->apoptosis Suppresses cdk6->cell_cycle Drives Progression cdk6->apoptosis Suppresses angiogenesis->apoptosis Suppresses cell_cycle->apoptosis Induces

Anticancer Mechanisms of this compound Derivatives.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Benzo[d]isoxazole-sulfonamideMV4-11 (Leukemia)0.78 - 0.87[3]
Benzo[d]isoxazole analogueHEK293T0.024[5]
5-methyl-3-phenylisoxazole-4–CarboxamideB16F1 (Melanoma)0.079[3]
2-substituted-1,3-benzoxazoleMCF-7 (Breast)<0.1[1]
2-substituted-1,3-benzoxazoleA549 (Lung)<0.1[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The benzo[d]isoxazole core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of benzo[d]isoxazole derivatives are multifaceted. Some derivatives are believed to function by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. Others may act by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_evaluation Further Evaluation synthesis Synthesis of This compound Derivatives agar_diffusion Agar Well/Disk Diffusion Assay synthesis->agar_diffusion Test Compounds mic Broth Microdilution Assay (MIC Determination) agar_diffusion->mic Active Compounds mechanistic_studies Mechanism of Action Studies mic->mechanistic_studies Potent Compounds cytotoxicity Cytotoxicity Assays (on mammalian cells) mic->cytotoxicity

Workflow for Antimicrobial Evaluation.
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
Imidazole bearing isoxazoleS. aureus-[6]
Imidazole bearing isoxazoleE. coli-[6]
1H-benzo[d]imidazoleS. aureus15.6[4]
1H-benzo[d]imidazoleE. coli>1000[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of the test compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.

    • Include a positive control (broth with a standard antibiotic), a negative control (broth with DMSO), and a growth control (broth with inoculum only).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well (except the blank).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

IV. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Benzo[d]isoxazole derivatives have demonstrated promising anti-inflammatory properties.[1]

Mechanism of Action: Cytokine Inhibition

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7][8] By inhibiting the signaling pathways that lead to the expression of these cytokines, these derivatives can dampen the inflammatory cascade.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Activation cluster_drug This compound Derivative cluster_cytokines Pro-inflammatory Cytokines lps LPS tlr4 TLR4/MD2 Complex lps->tlr4 Activates nfkb NF-κB Pathway tlr4->nfkb Activates il6 IL-6 nfkb->il6 Induces Expression tnfa TNF-α nfkb->tnfa Induces Expression drug Derivative drug->nfkb Inhibits [Inflammation] [Inflammation] il6->[Inflammation] tnfa->[Inflammation]

Anti-inflammatory Mechanism via Cytokine Modulation.
Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory activity can be quantified by measuring the IC₅₀ for the inhibition of cytokine production in stimulated immune cells.

Derivative TypeTargetIC₅₀ (µM)Reference
BenzoxazoloneIL-65.09 - 10.14[9]

Note: Data for specific this compound derivatives was limited in the searched literature. The table presents data for related benzoxazolone derivatives.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory activity of the compounds by measuring their effect on cytokine production in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • ELISA kits for IL-6 and TNF-α

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

    • Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).

  • Supernatant Collection and Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ values for the inhibition of IL-6 and TNF-α production.

V. Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. Several benzo[d]isoxazole derivatives have shown significant anticonvulsant activity, offering a promising avenue for the development of new antiepileptic drugs.

Mechanism of Action: Selective Blockade of Voltage-Gated Sodium Channels

A key mechanism underlying the anticonvulsant effect of certain benzo[d]isoxazole derivatives is the selective blockade of voltage-gated sodium channels, particularly the NaV1.1 subtype.[2] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons fire at a high frequency. By selectively blocking these channels in their inactivated state, the derivatives can reduce the number of available channels, thereby suppressing the sustained high-frequency firing of neurons that underlies seizure activity.[10]

anticonvulsant_mechanism cluster_neuron Neuronal Membrane cluster_drug This compound Derivative nav11 NaV1.1 Sodium Channel resting Resting State open Open State resting->open Depolarization inactivated Inactivated State open->inactivated Sustained Depolarization inactivated->resting Repolarization [Reduced Neuronal Excitability] [Reduced Neuronal Excitability] inactivated->[Reduced Neuronal Excitability] drug Derivative drug->inactivated Binds and Stabilizes (Blockade)

Mechanism of Anticonvulsant Activity.
Quantitative Data: In Vivo Efficacy

The anticonvulsant activity is often evaluated in animal models of seizures, such as the maximal electroshock (MES) test. The efficacy is expressed as the median effective dose (ED₅₀).

Derivative TypeAnimal ModelED₅₀ (mg/kg)Reference
Benzo[d]isoxazole derivative (Z-6b)MES-induced seizures (mice)20.5[2]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol describes a standard in vivo model for assessing the anticonvulsant activity of test compounds.

Materials:

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • A stimulator that delivers a constant current

  • This compound derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Compound Administration:

    • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses.

    • Administer the vehicle to a control group.

  • Induction of Seizures:

    • At the time of peak effect of the compound (e.g., 30-60 minutes after administration), apply a drop of saline to the eyes of each mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation and Assessment:

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis:

    • Calculate the percentage of mice protected at each dose.

    • Determine the ED₅₀ value, the dose that protects 50% of the animals from the tonic hindlimb extension seizure, using probit analysis.

VI. Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with a broad range of biological activities. Their modular nature, stemming from the readily derivatizable hydroxyl group, allows for the fine-tuning of their pharmacological properties. The demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and epilepsy underscores their potential for further development as therapeutic agents.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is needed to establish robust SARs for each biological activity. This will guide the rational design of more potent and selective compounds.

  • Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial. This will not only aid in lead optimization but also in identifying potential biomarkers for patient stratification.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds need to be subjected to comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties and safety profiles.

The architectural elegance of the benzo[d]isoxazole scaffold, combined with the strategic placement of the methanol group, provides a fertile ground for the discovery of next-generation therapeutics. The insights and protocols provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable class of molecules.

VII. References

  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole-based BET inhibitors for the treatment of prostate cancer. (URL not available)

  • Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Comparative Overview. Benchchem. (URL not available)

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience. --INVALID-LINK--

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity. --INVALID-LINK--

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica. --INVALID-LINK--

  • The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat. Epilepsy Research. --INVALID-LINK--

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5][11]imidazo[1,2-d][2][5]oxazepine and Benzo[f]benzo[5][11]oxazolo[3,2-d][2][5]oxazepine Derivatives. SciELO. --INVALID-LINK--

  • Synthesis and characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. --INVALID-LINK--

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. --INVALID-LINK--

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. --INVALID-LINK--

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. --INVALID-LINK--

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. --INVALID-LINK--

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. --INVALID-LINK--

References

Introduction: The Strategic Importance of the Benzisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzo[d]isoxazol-3-ylmethanol: A Core Pharmaceutical Intermediate

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][3] This structural framework is central to the efficacy of several blockbuster drugs, most notably the atypical antipsychotics Risperidone and its active metabolite, Paliperidone, which are cornerstones in the treatment of schizophrenia and bipolar disorder.[2][4]

At the heart of the synthesis of these critical medicines lies This compound (also known as 3-Hydroxymethylbenzo[d]isoxazole). This compound serves as a pivotal intermediate, providing the essential benzisoxazole core ready for coupling with other molecular fragments to build the final Active Pharmaceutical Ingredient (API). Understanding the synthesis, properties, and subsequent reactions of this intermediate is therefore fundamental for researchers and scientists in drug development and process chemistry.

This guide provides a detailed technical overview of this compound, from its synthesis and characterization to its critical application in the manufacturing of next-generation pharmaceuticals.

Property Value
CAS Number 181144-26-3[5][6]
Molecular Formula C₈H₇NO₂[5][6]
Molecular Weight 149.15 g/mol [5][6]
IUPAC Name (1,2-Benzoxazol-3-yl)methanol[5]
Synonyms 3-Hydroxymethylbenzo[d]isoxazole[6]
Appearance Typically a solid
Storage 2-8°C, dry, sealed environment[4]

Part 1: Synthesis of this compound

The construction of the this compound molecule relies on the formation of the 1,2-benzisoxazole ring, a reaction that has been the subject of extensive methodological development. The most robust and widely adopted strategies involve the intramolecular cyclization of an ortho-substituted phenyl ketoxime.

Synthetic Strategy: The Oximation-Cyclization Pathway

The predominant route to the benzisoxazole core involves a two-step sequence starting from an appropriate o-hydroxyaryl ketone.

  • Oximation: The ketone is reacted with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride) to form an oxime. This reaction introduces the N-O bond critical for the subsequent ring closure.

  • Cyclization: The resulting o-hydroxyaryl ketoxime undergoes a base-catalyzed intramolecular cyclization to form the benzisoxazole ring.[7] This step is essentially a dehydration reaction that closes the heterocyclic ring.

The specific functional group at the 3-position is determined by the starting ketone. To arrive at this compound, a common approach is to start with a precursor that has a carbonyl group (like an ester) at the desired position, which can be readily reduced to a primary alcohol after the ring is formed.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative, multi-step synthesis adapted from established chemical principles for forming substituted benzisoxazoles.

Step 1: Oximation of Ethyl 2-hydroxy-2-phenylacetate

  • Reagents & Setup: To a stirred suspension of Ethyl 2-hydroxy-2-phenylacetate (1.0 eq.) in a suitable solvent such as ethanol (EtOH), add hydroxylamine hydrochloride (1.2 eq.).

  • Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq.), dropwise to the mixture at room temperature. The base neutralizes the HCl formed, driving the reaction forward.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, reduce the solvent volume in vacuo. Add water to the residue and adjust the pH to 4-5 with dilute hydrochloric acid. The oxime product typically precipitates and can be collected by filtration.

Causality: Pyridine is a sufficiently weak base to deprotonate the hydroxylamine hydrochloride without causing unwanted side reactions. The acidic workup ensures the removal of any remaining base.

Step 2: Cyclization to form Ethyl Benzo[d]isoxazole-3-carboxylate

  • Reagents & Setup: Dissolve the dried oxime from Step 1 in an anhydrous aprotic solvent like Tetrahydrofuran (THF).

  • Cyclizing Agent: Cool the solution in an ice bath and add a dehydrating/chlorinating agent such as thionyl chloride (SOCl₂) dropwise in the presence of a base like pyridine. This converts the oxime's hydroxyl group into a good leaving group, facilitating ring closure.

  • Reaction & Workup: Allow the reaction to proceed to completion as monitored by TLC. Quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ester.

Causality: Thionyl chloride is a highly effective reagent for this type of cyclization. The reaction proceeds through the formation of a chlorosulfite intermediate on the oxime oxygen, which is then readily displaced by the phenolic oxygen in an intramolecular fashion.[7]

Step 3: Reduction to this compound

  • Reagents & Setup: Dissolve the crude Ethyl Benzo[d]isoxazole-3-carboxylate in a dry solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reducing Agent: Cool the solution to 0°C and slowly add a powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄) or a similar hydride, in portions.

  • Reaction & Quench: Stir the mixture at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and concentrate the filtrate. The crude product, this compound, can be purified by flash column chromatography on silica gel.

Causality: LiAlH₄ is a potent reducing agent necessary to convert the ester functional group directly to a primary alcohol. An inert atmosphere and careful quenching are critical due to the highly reactive nature of LiAlH₄ with water and atmospheric moisture.

Visualization of the Synthetic Workflow

Synthesis of this compound Start Ethyl 2-hydroxy-2-phenylacetate Oxime Intermediate Oxime Start->Oxime 1. Hydroxylamine HCl 2. Pyridine, EtOH Ester Ethyl Benzo[d]isoxazole-3-carboxylate Oxime->Ester 1. SOCl₂, Pyridine 2. Anhydrous THF FinalProduct This compound Ester->FinalProduct 1. LiAlH₄, THF 2. Quench

Caption: Synthetic pathway to this compound.

Part 2: Application in API Synthesis - The Path to Paliperidone

This compound is not the final actor but a critical precursor. To be used in the synthesis of drugs like Paliperidone, its hydroxyl group must first be converted into a good leaving group, transforming it into a reactive electrophile for subsequent alkylation reactions.

Activation of the Intermediate: From Alcohol to Halide

The most common activation step is the conversion of the primary alcohol to a halide, typically a chloride, to produce 3-(chloromethyl)-1,2-benzisoxazole . This reactive intermediate is primed for nucleophilic substitution.

Protocol: Chlorination of this compound

  • Reagents & Setup: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or THF.

  • Chlorinating Agent: Cool the solution to 0°C and add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) dropwise.[8]

  • Reaction & Workup: Stir the reaction at room temperature until completion (monitored by TLC). The reaction mixture is then concentrated under reduced pressure to remove excess reagent and solvent. The resulting crude 3-(chloromethyl)-1,2-benzisoxazole is often used directly in the next step without extensive purification.

Causality: The direct conversion of the alcohol to the chloride creates a highly reactive benzylic-type halide, which is an excellent electrophile for the subsequent N-alkylation step. Using the crude product directly is often preferred to avoid degradation of this reactive intermediate during purification.

The Coupling Reaction: Synthesis of Paliperidone

The final step in the synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with an appropriate side chain. While Paliperidone itself is 9-hydroxy-risperidone, its synthesis often involves coupling 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with a different benzisoxazole-derived fragment. However, the core chemical principle of coupling a benzisoxazole moiety to a piperidine ring is central. For the purpose of illustrating the utility of our intermediate's activated form, we will consider the analogous coupling reaction that forms the core structure of these drugs.

Protocol: N-Alkylation to form the API Core

  • Reagents & Setup: In a reaction vessel, combine 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (1.0 eq.), the activated intermediate (e.g., 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a common coupling partner for Paliperidone) (1.1 eq.)[9][10], and a suitable base such as potassium carbonate or diisopropylethylamine (2-3 eq.) in a polar solvent like methanol or acetonitrile.[9][10][11]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) and stir for several hours (e.g., 16-24 hours) until the reaction is complete.[9][10]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution and can be collected by filtration.[9] Alternatively, the solvent is removed, and the residue is partitioned between water and an organic solvent. The crude product is then purified by recrystallization from a suitable solvent like methanol or isopropyl alcohol to yield the final API.[9]

Causality: A base is essential to deprotonate the piperidine nitrogen, making it nucleophilic for the attack on the electrophilic chloroethyl side chain. Heating is required to overcome the activation energy of this Sₙ2 reaction. The choice of solvent is critical for ensuring the solubility of all reactants.

Visualization of API Synthesis

API_Synthesis Sub1 This compound Sub2 3-(Chloromethyl)- 1,2-benzisoxazole Sub1->Sub2 Chlorination (SOCl₂) API Risperidone / Paliperidone Core Structure Sub2->API N-Alkylation (Base, Heat) Sub3 Piperidine Moiety (e.g., 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole) Sub3->API

Caption: Conversion of the intermediate to the final API core.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable for any pharmaceutical intermediate to ensure purity, identity, and consistency, which directly impacts the quality and safety of the final API.

Analytical Technique Purpose Expected Observations for this compound
¹H NMR Structural Elucidation & PurityAromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the methylene (-CH₂-) protons (~4.8 ppm), and a broad singlet for the hydroxyl (-OH) proton.
¹³C NMR Carbon Skeleton ConfirmationSignals corresponding to the aromatic carbons of the benzisoxazole ring system and a signal for the methylene carbon (~55-60 ppm).
IR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching in the aromatic ring (~3100-3000 cm⁻¹), and C=N/C=C stretching of the heterocyclic system (~1600-1450 cm⁻¹).[7]
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 149.15 g/mol .[5][6]
HPLC/TLC Purity Assessment & Reaction MonitoringA single major peak/spot in the chromatogram, indicating high purity. Used to track the disappearance of starting materials and the appearance of the product during synthesis.
Elemental Analysis Elemental Composition VerificationThe percentage of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula C₈H₇NO₂.[12]

Conclusion and Future Perspectives

This compound is a quintessential example of a high-value pharmaceutical intermediate. Its strategic importance is firmly rooted in its role as a key building block for multi-billion dollar antipsychotic drugs. The synthetic pathways to this molecule are well-established, primarily relying on the robust oximation-cyclization chemistry of ortho-hydroxyaryl ketones.

Looking ahead, the field will continue to evolve. Future research will likely focus on:

  • Green Chemistry: Developing more environmentally benign synthetic routes that avoid hazardous reagents like thionyl chloride and minimize solvent waste.

  • Process Intensification: Exploring continuous flow manufacturing processes to improve safety, efficiency, and consistency compared to traditional batch production.

  • Novel Derivatives: Utilizing this compound and its derivatives as scaffolds for the discovery of new therapeutic agents targeting a range of diseases beyond central nervous system disorders, leveraging the broad biological activity of the benzisoxazole core.[3][4]

For drug development professionals, a deep understanding of the chemistry and application of this core intermediate remains indispensable for innovation and the efficient production of life-changing medicines.

References

The Benzisoxazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutically significant agents. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of benzisoxazole-containing compounds. We will delve into the seminal first synthesis and trace the developmental milestones that led to blockbuster drugs such as the atypical antipsychotic risperidone and the anticonvulsant zonisamide. A detailed examination of the structure-activity relationships (SAR) will elucidate how subtle molecular modifications influence pharmacological activity. Furthermore, this guide will furnish detailed, step-by-step synthetic protocols for key benzisoxazole intermediates and active pharmaceutical ingredients (APIs), alongside a critical analysis of their mechanisms of action. Through a blend of historical context, synthetic strategy, and mechanistic insight, this document aims to equip researchers and drug development professionals with a thorough understanding of this pivotal chemical entity.

A Historical Perspective: From Obscure Heterocycle to Pharmaceutical Powerhouse

The journey of the benzisoxazole scaffold from a chemical curiosity to a "privileged structure" in drug discovery is a testament to the serendipitous and rational approaches that drive pharmaceutical innovation.

The Dawn of Benzisoxazole: The First Synthesis

The first documented synthesis of a compound containing the benzisoxazole ring system, specifically 2,1-benzisoxazole (anthranil), is credited to Paul Friedländer and R. Henriques in 1882.[1] Their work laid the foundational chemical knowledge for this heterocyclic system, though its medicinal potential would not be realized for many decades.

A Timeline of Therapeutic Breakthroughs

The true value of the benzisoxazole core in medicine began to emerge in the latter half of the 20th century. The timeline below highlights the key discoveries that propelled this scaffold to prominence.

YearMilestoneKey Compound(s)Therapeutic Area
1972 Discovery of Zonisamide's anticonvulsant properties.ZonisamideEpilepsy
1980s Development of Risperidone by Janssen Pharmaceutica.[2]RisperidoneSchizophrenia, Bipolar Disorder
1989 Zonisamide launched in Japan as Excegran.[3]ZonisamideEpilepsy
1993 Risperidone receives FDA approval in the United States.[2]RisperidoneSchizophrenia
2000 Zonisamide marketed in the United States as Zonegran.[3]ZonisamideEpilepsy
2000s Development and approval of Paliperidone (9-hydroxyrisperidone), the active metabolite of risperidone.PaliperidoneSchizophrenia, Schizoaffective Disorder

This timeline illustrates a significant temporal gap between the initial chemical synthesis and the discovery of biological activity, a common theme in the history of medicinal chemistry.

The Art of Synthesis: Constructing the Benzisoxazole Core

The versatility of the benzisoxazole scaffold is matched by the diversity of synthetic routes developed for its construction. These methods have evolved from classical cyclization reactions to more sophisticated modern techniques.

Classical Approaches to Benzisoxazole Ring Formation

Traditional methods for constructing the 1,2-benzisoxazole ring primarily rely on intramolecular cyclization reactions. A common and enduring strategy involves the use of salicylaldehyde as a readily available starting material. A base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid provides a straightforward route to the parent benzisoxazole.[4]

Another classical approach involves the cyclization of o-hydroxyaryl oximes or imines, which can be synthesized from the corresponding carbonyl compounds.[5] These methods, while effective, sometimes require harsh reaction conditions.

Modern Synthetic Methodologies

The advent of modern organic chemistry has introduced milder and more efficient methods for benzisoxazole synthesis. One notable example is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[6] This approach offers a direct route to functionalized benzisoxazoles under mild conditions.

The following diagram illustrates the general strategies for 1,2-benzisoxazole synthesis.

Benzisoxazole_Synthesis General Synthetic Routes to 1,2-Benzisoxazoles cluster_0 Classical Methods cluster_1 Modern Methods Salicylaldehyde Salicylaldehyde Benzisoxazole_1 1,2-Benzisoxazole Salicylaldehyde->Benzisoxazole_1 Reaction Hydroxylamine Hydroxylamine-O-sulfonic Acid Hydroxylamine->Benzisoxazole_1 Base Base Base->Benzisoxazole_1 NitrileOxide Nitrile Oxide (in situ) Benzisoxazole_2 Functionalized 1,2-Benzisoxazole NitrileOxide->Benzisoxazole_2 [3+2] Cycloaddition Aryne Aryne (in situ) Aryne->Benzisoxazole_2

Caption: Overview of classical and modern synthetic strategies for the 1,2-benzisoxazole core.

From Bench to Bedside: Key Benzisoxazole-Based Therapeutics

The therapeutic impact of benzisoxazole derivatives is most prominently exemplified by their application in treating central nervous system disorders.

Risperidone and Paliperidone: Atypical Antipsychotics

Risperidone, and its active metabolite paliperidone, are cornerstone treatments for schizophrenia and bipolar disorder. Their therapeutic efficacy stems from a unique dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7] This dual action is believed to contribute to their "atypical" antipsychotic profile, which includes a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[7]

The following diagram illustrates the simplified mechanism of action of risperidone and paliperidone.

Risperidone_MoA Simplified Mechanism of Action of Risperidone/Paliperidone Risperidone Risperidone / Paliperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect D2_Receptor->Antipsychotic_Effect Reduced_EPS Reduced Extrapyramidal Side Effects (EPS) HT2A_Receptor->Reduced_EPS

Caption: Dual antagonism of D2 and 5-HT2A receptors by risperidone and paliperidone.

Zonisamide: A Multi-modal Anticonvulsant

Zonisamide is a broad-spectrum antiepileptic drug with a complex mechanism of action. It is known to block voltage-gated sodium channels and T-type calcium channels, which contributes to the suppression of abnormal neuronal firing.[3] Additionally, zonisamide weakly inhibits carbonic anhydrase and modulates GABAergic and glutamatergic neurotransmission.[3] This multi-target engagement is thought to be responsible for its efficacy against a variety of seizure types.

Structure-Activity Relationships (SAR): Fine-Tuning a Privileged Scaffold

The biological activity of benzisoxazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is crucial for the rational design of new therapeutic agents.

SAR of Benzisoxazole-Based Antipsychotics

For antipsychotic activity, a key structural feature is the presence of a 3-(piperidin-4-yl)-1,2-benzisoxazole moiety.[8] Structure-activity relationship studies have revealed several important trends:

  • Substitution on the Benzisoxazole Ring: The introduction of a fluorine atom at the 6-position of the benzisoxazole ring generally enhances antipsychotic potency.[9]

  • The Piperidine Linker: The piperidine ring serves as a crucial linker to a second pharmacophoric element.

  • The N-substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is a major determinant of receptor binding affinity and overall pharmacological profile.

SAR of Benzisoxazole-Based Anticonvulsants

In the case of anticonvulsant benzisoxazoles like zonisamide, the 3-sulfamoylmethyl-1,2-benzisoxazole scaffold is critical. SAR studies have shown that:

  • Halogenation of the Benzisoxazole Ring: Introduction of a halogen at the 5-position can increase both anticonvulsant activity and neurotoxicity.[3]

  • Substitution on the Sulfamoyl Group: Alterations to the sulfamoyl group can lead to a decrease in activity.[3]

SAR of Benzisoxazole-Based Antimicrobials

The benzisoxazole scaffold has also shown promise in the development of novel antimicrobial agents. SAR studies in this area have indicated that:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and bromo substituents, on the benzisoxazole ring tends to enhance antimicrobial activity.[8]

Experimental Protocols: A Guide to Synthesis

To provide practical insights for the laboratory chemist, this section details the synthesis of a key intermediate for risperidone and the final active pharmaceutical ingredient.

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

This intermediate is a crucial building block for risperidone and other related antipsychotics. The following is a representative synthetic procedure.[10]

Step 1: Formation of the Oxime

  • To a solution of 2,4-difluorobenzoylpiperidine in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Cyclization and Deprotection

  • Dissolve the crude oxime in a high-boiling point solvent such as dimethylformamide (DMF).

  • Add a base, such as sodium hydride, portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the reaction mixture at room temperature for an extended period (e.g., 60 hours), monitoring for the formation of the cyclized product.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Treat the crude product with hydrochloric acid in a suitable solvent to effect deprotection and formation of the hydrochloride salt.

  • Isolate the solid product by filtration and purify by recrystallization.

Synthesis of Risperidone

The final step in the synthesis of risperidone involves the N-alkylation of the piperidine nitrogen of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[7][10]

Procedure:

  • To a mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., acetonitrile and water), add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[10]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture and add water to precipitate the crude risperidone.

  • Filter the solid, wash with water, and dry.

  • Purify the crude risperidone by recrystallization from a suitable solvent (e.g., isopropanol) to obtain the final product.

The following diagram outlines the key steps in the synthesis of risperidone.

Risperidone_Synthesis_Workflow Synthetic Workflow for Risperidone Start 2,4-Difluorobenzoylpiperidine Oxime_Formation Oxime Formation Start->Oxime_Formation Cyclization Intramolecular Cyclization Oxime_Formation->Cyclization Intermediate 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Cyclization->Intermediate Alkylation N-Alkylation Intermediate->Alkylation Risperidone Risperidone Alkylation->Risperidone

Caption: Key stages in the synthesis of the antipsychotic drug, risperidone.

Conclusion and Future Directions

The benzisoxazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history of discovery and a profound impact on the treatment of human diseases. From its initial synthesis in the late 19th century to its incorporation into blockbuster drugs, the journey of benzisoxazole highlights the power of heterocyclic chemistry in drug development. The ongoing exploration of novel derivatives continues to yield promising candidates in diverse therapeutic areas, including oncology and infectious diseases. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the benzisoxazole core is poised to remain a fertile ground for the discovery of the next generation of innovative medicines.

References

Physicochemical characteristics of 3-Hydroxymethylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Hydroxymethylbenzo[d]isoxazole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Hydroxymethylbenzo[d]isoxazole (CAS No: 181144-26-3). As a member of the benzisoxazole class, this heterocyclic compound serves as a valuable building block in medicinal chemistry and drug development. Understanding its fundamental characteristics, including lipophilicity, acidity, thermal behavior, and spectroscopic profile, is critical for its effective application in synthesis, formulation, and biological screening. This document synthesizes data from authoritative chemical databases and established analytical methodologies to offer field-proven insights for researchers, chemists, and drug development professionals. We detail the causality behind experimental choices for property determination and present data in a structured, accessible format to support laboratory workflows and computational modeling.

Chemical Identity and Core Properties

3-Hydroxymethylbenzo[d]isoxazole, also known as (1,2-benzoxazol-3-yl)methanol, is a bicyclic aromatic heterocycle. The fusion of a benzene ring with an isoxazole ring creates a rigid scaffold, while the hydroxymethyl group at the 3-position provides a key site for hydrogen bonding and further chemical modification.

Caption: Figure 1. 2D Structure of 3-Hydroxymethylbenzo[d]isoxazole.

The fundamental identifiers and computed physical properties are summarized below. These values are foundational for subsequent experimental design and interpretation.

PropertyValueSource
CAS Number 181144-26-3PubChem[1]
Molecular Formula C₈H₇NO₂PubChem[1]
Molecular Weight 149.15 g/mol PubChem[1]
IUPAC Name (1,2-benzoxazol-3-yl)methanolPubChem[1]
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)COPubChem[1]
InChIKey NZBMDFKAIJJQJR-UHFFFAOYSA-NPubChem[1]

Lipophilicity and Acidity: The Keys to Bioavailability

The interplay between lipophilicity (logP) and acidity (pKa) governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These parameters dictate how a compound will behave in both aqueous physiological environments and lipidic cell membranes.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the primary metric for lipophilicity. A positive logP indicates a preference for lipid environments, while a negative value indicates hydrophilicity.

  • Computed Value (XLogP3): 0.9[1]

This moderately lipophilic value suggests that 3-Hydroxymethylbenzo[d]isoxazole should possess reasonable membrane permeability, a crucial factor for oral bioavailability and CNS penetration.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

The causality behind this gold-standard method is its direct simulation of a compound partitioning between an aqueous and a lipid-like phase.

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol to form the two immiscible phases.

  • Dissolution: Accurately weigh the test compound and dissolve it in the aqueous phase at a concentration well below its solubility limit.

  • Partitioning: Combine the aqueous solution with the n-octanol phase in a separatory funnel. The vessel is shaken vigorously at a constant temperature (typically 25°C) until equilibrium is reached (e.g., 24 hours).

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Figure 2. LogP Determination Workflow prep Prepare Pre-Saturated Octanol & Water Phases dissolve Dissolve Compound in Aqueous Phase prep->dissolve partition Combine & Shake Phases to Equilibrium dissolve->partition separate Separate Phases (Centrifuge if needed) partition->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calc Calculate LogP: log([C]oct / [C]aq) quantify->calc

Caption: Figure 2. Experimental workflow for LogP determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. For 3-Hydroxymethylbenzo[d]isoxazole, the primary acidic proton is that of the hydroxymethyl group.

  • Predicted Value: 13.07 ± 0.10[2]

This high pKa value indicates that the hydroxyl group is a very weak acid and the molecule will be overwhelmingly in its neutral, non-ionized form at physiological pH (7.4). This is favorable for passive diffusion across biological membranes.

Figure 3. Ionization State vs. pH cluster_0 pH < pKa (e.g., pH 7.4) cluster_1 pH > pKa (e.g., pH 14) Neutral ROH (Neutral Form) >99.99% Equilibrium pKa ≈ 13.07 Neutral->Equilibrium Increasing pH Anionic RO⁻ (Anionic Form) Dominant Equilibrium->Anionic Increasing pH

Caption: Figure 3. Relationship between pH and ionization state.

Experimental Protocol: Potentiometric Titration

This method is chosen for its precision and direct measurement of proton dissociation.

  • Solution Preparation: Dissolve a precisely known amount of the compound in a suitable solvent system (e.g., water/methanol co-solvent to ensure solubility).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.

Thermal and Physical Properties

The thermal properties of a compound are critical indicators of its purity, stability, and physical state under various conditions.

PropertyPredicted ValueSource
Boiling Point 320.2 ± 17.0 °CChemicalBook[2]
Density 1.315 ± 0.06 g/cm³ChemicalBook[2]

Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point is a fundamental and easily accessible measure of a solid's purity. A sharp melting range indicates high purity, while a broad and depressed range suggests the presence of impurities.

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slow ramp of 1-2 °C/min).

  • Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the last solid particle melts (completion). The result is reported as a temperature range. This self-validating system relies on the precise calibration of the apparatus with certified standards.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 3-Hydroxymethylbenzo[d]isoxazole, ¹H and ¹³C NMR spectra would provide definitive structural confirmation. Although specific spectra for this exact compound are not publicly available, expected chemical shifts can be inferred from similar structures reported in the literature.[3][4][5]

Expected ¹H NMR Resonances (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons (4H): Multiplets in the range of δ 7.0–8.0 ppm, corresponding to the protons on the benzene ring.

  • Methylene Protons (-CH₂-): A singlet or doublet around δ 4.5–5.5 ppm. The signal for the two protons of the methylene group.[3]

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically between δ 2.0–5.0 ppm.

Expected ¹³C NMR Resonances:

  • Aromatic Carbons: Multiple signals in the δ 110–150 ppm region.

  • Isoxazole Carbons (C3, C7a): Signals typically in the δ 150–170 ppm region.

  • Methylene Carbon (-CH₂-): A signal in the δ 55–65 ppm region.

Experimental Protocol: NMR Sample Preparation The choice of solvent is critical for sample solubility and to avoid interfering signals.

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Place the tube in the NMR spectrometer for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

  • O-H Stretch (hydroxyl): A strong, broad band around 3200–3500 cm⁻¹[6].

  • C-H Stretch (aromatic): Medium to weak bands just above 3000 cm⁻¹.

  • C=N Stretch (isoxazole ring): A medium absorption band in the region of 1600–1650 cm⁻¹.

  • C=C Stretch (aromatic): Medium absorptions around 1450–1600 cm⁻¹.

  • C-O Stretch (hydroxyl): A strong band in the 1050–1250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) ATR is a modern, rapid technique that requires minimal sample preparation.

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum. The infrared beam penetrates a small depth into the sample, and the resulting spectrum is recorded.

Conclusion

3-Hydroxymethylbenzo[d]isoxazole is a moderately lipophilic (XLogP3 = 0.9) and very weakly acidic (predicted pKa ≈ 13.07) compound.[1][2] These properties suggest it will exist predominantly in its neutral form under physiological conditions, favoring good membrane permeability. Its thermal and spectroscopic characteristics are consistent with its defined structure, which can be unequivocally confirmed using standard analytical protocols such as NMR and IR spectroscopy. The data and methodologies presented in this guide provide a solid foundation for scientists and researchers working with this versatile heterocyclic scaffold, enabling more informed decisions in drug design, synthesis, and formulation development.

References

Unlocking the Therapeutic Potential of Benzo[d]isoxazol-3-ylmethanol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in a range of clinically significant therapeutics. This guide provides an in-depth exploration of the potential therapeutic targets of analogs derived from Benzo[d]isoxazol-3-ylmethanol, offering a technical roadmap for researchers, scientists, and drug development professionals. Moving beyond the well-documented antipsychotic applications, we delve into emerging areas where this privileged scaffold shows immense promise, including neurodegenerative diseases, oncology, and infectious and inflammatory conditions.

The Enduring Significance of the Benzo[d]isoxazole Core

The benzo[d]isoxazole moiety is a bicyclic aromatic heterocycle that serves as a rigid and planar scaffold, presenting appended functional groups in a well-defined spatial orientation. This structural feature is crucial for specific and high-affinity interactions with biological targets. The inherent stability and synthetic tractability of the benzisoxazole ring system have made it a favored starting point for the development of novel therapeutic agents. While its most famous representatives are antipsychotic drugs like risperidone and paliperidone, which primarily target dopamine and serotonin receptors, the therapeutic landscape of its analogs is rapidly expanding.

I. Neurodegenerative Disorders: Targeting Cholinesterase

A primary hallmark of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh). Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a validated therapeutic strategy to manage the symptoms of this devastating disease. Several studies have highlighted that N-benzylpiperidine benzisoxazoles are potent and selective inhibitors of AChE.

Mechanism of Action: These analogs are designed to interact with key residues within the active site of the AChE enzyme. Molecular modeling studies have implicated amino acids such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 in the binding of these inhibitors. The benzisoxazole core often acts as a bioisosteric replacement for other aromatic moieties, enhancing binding affinity and selectivity over the related enzyme, butyrylcholinesterase (BChE).

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a robust and widely used method to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is detected at 412 nm.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM ATCI solution in deionized water

  • Purified Acetylcholinesterase (AChE) solution

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

Title: A Strategic Guide to the In Silico Bioactivity Prediction of Benzo[d]isoxazol-3-ylmethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough for predicting the bioactivity of a representative member, Benzo[d]isoxazol-3-ylmethanol, using a synergistic in silico workflow. We will move beyond a simple recitation of methods to explain the strategic rationale behind each step, empowering researchers to apply these techniques to their own discovery pipelines. This document details an integrated approach combining ligand- and structure-based methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust, multi-faceted bioactivity profile.

Introduction: The Rationale for Scrutinizing the Benzo[d]isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern drug design, present in approved drugs like the anticonvulsant Zonisamide, the anti-inflammatory Valdecoxib, and the antibiotic Cloxacillin.[1][3] Its utility stems from the unique electronic properties and hydrogen bonding capabilities conferred by the adjacent nitrogen and oxygen heteroatoms, which allow for potent and specific interactions with biological targets.[4]

This compound (CID 53487461) serves as an excellent model for this guide.[5] While it is primarily used as a synthetic intermediate for active pharmaceutical ingredients (APIs), particularly in the development of antipsychotic drugs, its structural similarity to known bioactive molecules suggests a high potential for inherent biological activity.[6][7] For instance, the well-characterized drug Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, exerts its anticonvulsant effects by blocking voltage-gated sodium and T-type calcium channels.[8][9][10][11] This established pharmacology provides a logical starting point for identifying and validating potential targets for our subject molecule.

The goal of this guide is to establish a predictive, cost-effective in silico framework to rapidly assess the therapeutic potential of this compound and its derivatives, thereby accelerating the hit-to-lead optimization process.[12][]

The Integrated In Silico Prediction Workflow: A Strategic Overview

A robust computational assessment relies not on a single method, but on the convergence of evidence from multiple, orthogonal approaches. The workflow described herein is designed to be self-validating, where insights from one technique inform and corroborate the findings of another.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_2 Phase 3: Drug-Likeness Assessment cluster_3 Phase 4: Synthesis & Decision ligand_prep Ligand Preparation (this compound) ligand_based Ligand-Based Approaches (QSAR & Pharmacophore) ligand_prep->ligand_based target_id Target Identification (Analog-based, Database Mining) structure_based Structure-Based Approaches (Molecular Docking) target_id->structure_based synthesis Data Synthesis & Interpretation ligand_based->synthesis structure_based->synthesis admet ADMET Prediction admet->synthesis decision Candidate Prioritization synthesis->decision

Caption: Integrated workflow for in silico bioactivity prediction.

This workflow is divided into four logical phases:

  • Foundation: Preparing the digital representation of the molecule and identifying high-probability biological targets.

  • Predictive Modeling: Employing both ligand- and structure-based methods to predict bioactivity and understand interaction mechanisms.

  • Drug-Likeness Assessment: Evaluating the molecule's pharmacokinetic and toxicity profile.

  • Synthesis & Decision: Integrating all data streams to make an informed decision on the molecule's potential.

Phase 1: Foundational Steps

Ligand Preparation

The first step is to obtain and prepare the 3D structure of this compound.

Protocol: Ligand Preparation

  • Obtain Structure: Download the 2D structure of this compound from a reliable database like PubChem (CID 53487461).[5]

  • Convert to 3D: Use a chemistry software package (e.g., ChemDraw, MarvinSketch, Open Babel) to generate a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or AM1).

    • Rationale: This step ensures the ligand is in a low-energy, sterically favorable conformation, which is crucial for accurate docking and pharmacophore modeling. An unrealistic, high-energy conformation will produce meaningless results.

  • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges).

    • Rationale: Accurate charge distribution is critical for calculating electrostatic interactions between the ligand and the protein target.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇NO₂ [5]
Molecular Weight 149.15 g/mol [5]
XLogP3 0.9 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 2 [5]

| Polar Surface Area | 46.3 Ų |[5] |

Target Identification

Expertise in Action: Instead of blindly screening against a panel of targets, we leverage existing knowledge. The primary mechanism of the analog Zonisamide involves blocking voltage-gated sodium channels (Nav) and T-type calcium channels (Cav).[8][9][11] This makes these channels high-priority initial targets for our study.

Protocol: Target Identification and Preparation

  • Database Search: Query the RCSB Protein Data Bank (PDB) for high-resolution crystal structures of human Nav and Cav channels.[14][15] A suitable search query might be "Human Nav1.x" or "Human Cav3.x".

    • Example Targets: A human Nav channel (e.g., PDB ID: 6J8E) and a human Cav channel (e.g., PDB ID: 5GJV).

  • Structure Preparation:

    • Download the PDB file for the selected target.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Rationale: These elements can interfere with the docking algorithm. The co-crystallized ligand will be used later for validation.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH (7.4).

    • Repair any missing side chains or loops using tools like SWISS-MODEL or the Schrödinger Protein Preparation Wizard.

    • Rationale: A complete and chemically correct protein structure is non-negotiable for a reliable structure-based simulation.

Phase 2: Predictive Modeling

Ligand-Based Approach: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structures of a set of compounds with their biological activity.[16] This is invaluable for predicting the activity of novel analogs without needing their physical synthesis and testing.

Protocol: 3D-QSAR Model Development

  • Dataset Assembly: Curate a dataset of at least 20-30 benzo[d]isoxazole analogs with experimentally determined bioactivity data (e.g., IC₅₀ or EC₅₀ values) against a specific target. This data can be sourced from medicinal chemistry literature.[17][18]

  • Molecular Alignment: Align all molecules in the dataset to a common template or pharmacophore. This is the most critical step in 3D-QSAR.

    • Rationale: The alignment ensures that the calculated molecular fields (steric, electrostatic) are compared at corresponding points in 3D space. Poor alignment leads to a noisy, non-predictive model.

  • Descriptor Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic field descriptors at each grid point using a probe atom. This is the core of Comparative Molecular Field Analysis (CoMFA).

  • Model Building: Use Partial Least Squares (PLS) regression to build a linear model correlating the descriptor values (X-variables) with the biological activity (Y-variable).

  • Model Validation:

    • Internal Validation: Use leave-one-out cross-validation (q²) to assess the model's internal robustness. A q² > 0.5 is generally considered good.

    • External Validation: Split the initial dataset into a training set (~80%) and a test set (~20%). Build the model on the training set and use it to predict the activity of the test set compounds. The predictive power (r²_pred) should be > 0.6 for a reliable model.[19]

Structure-Based Approach: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.[20] It provides invaluable insight into the specific molecular interactions driving bioactivity.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Files: Convert the prepared ligand and protein files (from Phase 1) into the required PDBQT format, which includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of the target protein. If a co-crystallized ligand was present, the binding site is known. If not, use site-finding algorithms (e.g., PocketQuery, CASTp).

    • Define a 3D grid box that encompasses this entire binding site with a margin of ~4-5 Å in each dimension.

    • Rationale: The docking algorithm will confine its search for binding poses within this box, dramatically increasing efficiency and accuracy.

  • Perform Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will generate a series of possible binding poses for the ligand, ranked by a scoring function (approximating binding affinity in kcal/mol).

  • Validate the Protocol:

    • Trustworthiness Check: Before docking the test ligand, take the original co-crystallized ligand (removed in step 1.2) and dock it back into the protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD < 2.0 Å validates that the docking parameters can accurately reproduce the known binding mode.

  • Analyze Results:

    • Examine the top-ranked pose of this compound.

    • Visualize the protein-ligand complex using software like PyMOL or Chimera.

    • Identify key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking. This analysis explains the source of the predicted binding affinity.

Docking_Logic start Start Docking Analysis pose Top-Ranked Pose (Lowest Binding Energy) start->pose interactions Key Interactions H-Bonds Pi-Stacking Hydrophobic pose->interactions hypothesis Generate Mechanistic Hypothesis interactions->hypothesis end End Analysis hypothesis->end

Caption: Logical flow for analyzing molecular docking results.

Phase 3: ADMET Prediction - Assessing Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body or is toxic.[21][22] In silico ADMET prediction provides an early warning system for potential liabilities.[12][23]

Protocol: In Silico ADMET Profiling

  • Select Tools: Utilize well-validated online servers or software such as SwissADME, pkCSM, or ADMETlab.[12]

  • Input Structure: Submit the SMILES or 3D structure of this compound.

  • Analyze Key Properties: Evaluate the output against established thresholds for drug-like molecules.

    • Physicochemical Properties: Check compliance with Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Absorption: Predict Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution: Predict Blood-Brain Barrier (BBB) permeability and plasma protein binding.

    • Metabolism: Identify potential interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6). Zonisamide is known to be metabolized by CYP3A4.[10]

    • Toxicity: Predict Ames mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.

Table 2: Predicted ADMET Profile for this compound (Note: These are hypothetical values from a typical prediction server for illustrative purposes.)

Parameter Predicted Value Interpretation
Lipinski's Rule 0 Violations Good drug-likeness
GI Absorption High Likely well-absorbed orally
BBB Permeant Yes Potential for CNS activity
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this isoform
CYP3A4 Inhibitor Yes Potential for drug-drug interactions via this isoform
hERG I Inhibitor Low Risk Low risk of cardiotoxicity

| Ames Toxicity | Non-mutagen | Low risk of mutagenicity |

Phase 4: Data Synthesis and Candidate Prioritization

The final and most critical phase is to integrate all data into a coherent bioactivity profile to guide decision-making.

  • Convergence of Evidence: Does the molecular docking result make sense in the context of the QSAR model? For example, if the QSAR model indicates that a bulky group at a certain position decreases activity, does the docking pose show a steric clash at that same position?

  • Activity vs. Drug-Likeness: A compound may have an excellent predicted binding affinity but a poor ADMET profile (e.g., high hERG inhibition risk). Such a compound should be deprioritized or flagged for chemical modification to mitigate the liability.

  • Hypothesis Generation: The combined results allow for the generation of testable hypotheses. For instance: "this compound is predicted to bind to the pore of Nav1.7, forming a key hydrogen bond with Tyr-1753. Its favorable LogP and lack of P-gp substrate activity suggest it will cross the BBB, making it a potential candidate for centrally-mediated analgesic activity."

This holistic analysis transforms disparate data points into actionable intelligence, forming the foundation for the next steps in the drug discovery cascade, whether it be the synthesis of new analogs or progression to in vitro validation assays.

Conclusion

This guide has outlined a robust, multi-faceted in silico strategy for predicting the bioactivity of this compound. By integrating ligand-based and structure-based computational techniques with early-stage ADMET profiling, researchers can rapidly and cost-effectively evaluate new chemical entities. This approach not only predicts the potential efficacy of a compound but also provides deep mechanistic insights into its mode of action and flags potential downstream liabilities. Adopting such a comprehensive computational workflow is essential for navigating the complexities of modern drug discovery and increasing the probability of success in developing the next generation of therapeutics based on the versatile benzo[d]isoxazole scaffold.

References

Methodological & Application

Synthesis of Benzo[d]isoxazol-3-ylmethanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Benzo[d]isoxazol-3-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical logic to ensure both successful execution and a deeper understanding of the synthetic pathway.

Introduction

This compound, also known as 3-(hydroxymethyl)benzo[d]isoxazole, is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its rigid bicyclic structure and the presence of a reactive hydroxyl group make it an attractive scaffold for the development of novel therapeutic agents. The synthetic route detailed in this protocol involves a two-step process commencing from the readily available starting material, 2-cyanophenol. The initial step is the formation of the benzo[d]isoxazole ring system via a cyclization reaction to yield an ester intermediate, ethyl benzo[d]isoxazole-3-carboxylate. This is followed by the reduction of the ester functionality to the desired primary alcohol, this compound.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Formation of the Benzo[d]isoxazole Core: This involves the construction of the heterocyclic ring from an acyclic precursor.

  • Reduction of the Ester to the Alcohol: This is a functional group transformation to yield the final product.

Synthesis_Workflow Start 2-Cyanophenol Step1 Step 1: Cyclization (Ethyl Chloroacetate, Base) Start->Step1 Intermediate Ethyl Benzo[d]isoxazole-3-carboxylate Step1->Intermediate Step2 Step 2: Reduction (Lithium Aluminum Hydride) Intermediate->Step2 Product This compound Step2->Product

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of Ethyl Benzo[d]isoxazole-3-carboxylate

This initial step focuses on the construction of the benzo[d]isoxazole ring system. The chosen method involves the reaction of 2-cyanophenol with ethyl chloroacetate in the presence of a suitable base. The underlying mechanism proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular cyclization of the resulting nitrile to form the isoxazole ring.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2-CyanophenolC₇H₅NO119.1210.0 g≥98%
Ethyl ChloroacetateC₄H₇ClO₂122.5512.3 g (1.2 eq)≥99%
Potassium CarbonateK₂CO₃138.2123.2 g (2.0 eq)Anhydrous, ≥99%
AcetoneC₃H₆O58.08200 mLAnhydrous
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (10.0 g, 83.9 mmol) and anhydrous potassium carbonate (23.2 g, 167.9 mmol).

  • Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

  • Reagent Addition: To the stirred suspension, add ethyl chloroacetate (12.3 g, 100.7 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (70-230 mesh) using a gradient of ethyl acetate in hexane (5% to 20%) to afford ethyl benzo[d]isoxazole-3-carboxylate as a solid.

Part 2: Synthesis of this compound

This second stage involves the reduction of the ester group of ethyl benzo[d]isoxazole-3-carboxylate to the corresponding primary alcohol using a powerful reducing agent, Lithium Aluminum Hydride (LAH).[2][3] This is a standard transformation in organic synthesis.[4][5]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Ethyl Benzo[d]isoxazole-3-carboxylateC₁₀H₉NO₃191.185.0 gAs synthesized
Lithium Aluminum Hydride (LAH)LiAlH₄37.951.5 g (1.5 eq)Powder, ≥95%
Tetrahydrofuran (THF)C₄H₈O72.11100 mLAnhydrous
Sodium SulfateNa₂SO₄142.04As neededAnhydrous
Ethyl AcetateC₄H₈O₂88.11For extractionReagent grade
Saturated Sodium Potassium Tartrate Solution (Rochelle's Salt)KNaC₄H₄O₆·4H₂O282.22As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 g, 39.5 mmol) in 50 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl benzo[d]isoxazole-3-carboxylate (5.0 g, 26.1 mmol) in 50 mL of anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexane) until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide solution, and finally 4.5 mL of water.[6] This "Fieser work-up" method is designed to produce a granular precipitate of aluminum salts that is easy to filter.[6] Alternatively, a saturated aqueous solution of Rochelle's salt can be added until a clear solution is obtained.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes at room temperature. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Reaction_Mechanism cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction 2-Cyanophenol 2-Cyanophenol Phenoxide Phenoxide 2-Cyanophenol->Phenoxide K2CO3 Alkylated Intermediate Alkylated Intermediate Phenoxide->Alkylated Intermediate + Ethyl Chloroacetate Ethyl Benzo[d]isoxazole-3-carboxylate Ethyl Benzo[d]isoxazole-3-carboxylate Alkylated Intermediate->Ethyl Benzo[d]isoxazole-3-carboxylate Intramolecular Cyclization Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Benzo[d]isoxazole-3-carboxylate->Tetrahedral Intermediate + LiAlH4 Aldehyde Intermediate Aldehyde Intermediate Tetrahedral Intermediate->Aldehyde Intermediate - EtO- Alkoxide Alkoxide Aldehyde Intermediate->Alkoxide + LiAlH4 This compound This compound Alkoxide->this compound H3O+ Work-up

Figure 2: Simplified reaction mechanism.

Safety and Handling

  • 2-Cyanophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl Chloroacetate: Lachrymator and corrosive. Use in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LAH): Highly reactive and pyrophoric. Reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried before use. The quenching process is highly exothermic and should be performed slowly and with extreme caution, especially on a larger scale.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Increase reaction time. Check the quality of the base.
Loss of product during work-up.Ensure complete extraction of the product.
Incomplete reduction in Step 2 Insufficient LAH.Use a slight excess of freshly opened LAH.
Deactivated LAH.Use a fresh bottle of LAH.
Difficult filtration after LAH work-up Formation of a gelatinous precipitate.Use the Fieser work-up or Rochelle's salt work-up as described. Ensure vigorous stirring during the work-up.

References

Purifying Benzo[d]isoxazol-3-ylmethanol: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, experience-driven guide to the purification of Benzo[d]isoxazol-3-ylmethanol via recrystallization. This technique is fundamental for achieving the high purity levels required for its use as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic and neuroleptic drugs.[1] We will delve into the theoretical underpinnings of recrystallization, provide a detailed, step-by-step protocol, and offer insights into solvent selection, troubleshooting, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to optimize their purification processes for this critical compound.

Introduction: The Imperative for Purity

This compound (C₈H₇NO₂) is a pivotal building block in medicinal chemistry.[2][3] Its molecular structure lends itself to the synthesis of compounds targeting central nervous system disorders.[1] The efficacy and safety of the final API are directly contingent on the purity of its intermediates. Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in the final drug substance.

Recrystallization stands as a powerful and widely used technique for the purification of solid organic compounds.[4][5][6] The principle of this method is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[7][8] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the impurities behind in the mother liquor.[4][6] This process, when executed correctly, can yield crystals of high purity.[9]

The Science of Recrystallization: A Step-by-Step Rationale

The success of recrystallization hinges on a thorough understanding of its core principles. The process can be broken down into several key stages, each with a specific purpose.

The Crucial Choice: Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[7] An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.[7][10]

  • Low solubility at reduced temperatures: Upon cooling, the compound's solubility should decrease significantly to allow for maximum crystal recovery.[7][10]

  • Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or sparingly soluble in the hot solvent (to be removed by hot filtration).[11]

  • Chemical inertness: The solvent must not react with the compound being purified.[8][11]

  • Volatility: The solvent should be easily removable from the purified crystals during the drying process.[11]

  • Safety and cost-effectiveness: The solvent should be non-toxic, have a low flammability where possible, and be economically viable.

For this compound, a moderately polar compound, suitable solvent systems often include:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is less soluble) can be employed. Common pairs include ethanol-water or ethyl acetate-hexane.[10]

A preliminary small-scale solubility test is essential to determine the optimal solvent or solvent pair.

The Dissolution Process: Achieving Saturation

The impure this compound is dissolved in the minimum amount of boiling solvent. This creates a saturated or near-saturated solution, which is crucial for inducing crystallization upon cooling.[4][7] Using an excess of solvent will lead to a lower yield as more of the compound will remain dissolved in the mother liquor even after cooling.

The Art of Cooling: Fostering Crystal Growth

Slow and undisturbed cooling is paramount for the formation of large, well-defined, and pure crystals.[7][8] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allowing the solution to cool to room temperature first, followed by further cooling in an ice bath, maximizes the yield of the purified product.[4]

Isolation and Drying: Harvesting the Pure Product

The purified crystals are separated from the mother liquor by vacuum filtration. The crystals are then washed with a small amount of cold solvent to remove any adhering impurities. Finally, the crystals are dried under vacuum to remove any residual solvent.

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Step-by-Step Procedure
  • Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate) and solvent pairs (e.g., ethanol-water, ethyl acetate-hexane) to identify the optimal system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.[4] Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Start with Crude This compound Solvent Select Optimal Recrystallization Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling to Induce Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry Characterize Characterize Purified Product (e.g., MP, NMR, HPLC) Dry->Characterize End Pure this compound Characterize->End

Caption: Workflow for the purification of this compound by recrystallization.

Data and Characterization

The success of the purification is validated through the characterization of the final product.

ParameterCrude this compoundRecrystallized this compound
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) Typically 85-95%>99%
Melting Point Broad range, depressedSharp, defined range
Spectroscopic Data (¹H NMR, ¹³C NMR) May show impurity peaksClean spectrum consistent with the structure

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that inhibit crystallization.- Use a lower-boiling solvent.- Reheat the solution and add more solvent before cooling slowly.- Try a different solvent system.
Low recovery of purified product - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure adequate cooling in an ice bath.- Keep the funnel and solution hot during filtration.

Safety Considerations

  • Always work in a well-ventilated fume hood, especially when using volatile organic solvents.[12][13][14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][13]

  • Be aware of the flammability of the solvents used and avoid open flames or spark sources.[6]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[12][13]

Conclusion

Recrystallization is a powerful and indispensable technique for the purification of this compound. By carefully selecting the appropriate solvent and meticulously controlling the experimental conditions, researchers can consistently obtain a high-purity product essential for the advancement of pharmaceutical research and development. The principles and protocols outlined in this application note provide a solid foundation for optimizing the purification of this vital chemical intermediate.

References

Analytical methods for the characterization of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of Benzo[d]isoxazol-3-ylmethanol

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly antipsychotic and neuroleptic drugs.[1] Its precise molecular structure is instrumental in designing therapeutic agents that target specific receptors within the central nervous system.[1] Consequently, rigorous analytical characterization is imperative to ensure its identity, purity, and quality, thereby guaranteeing the safety and efficacy of the final drug products. This application note provides a comprehensive guide detailing a multi-technique approach for the definitive characterization of this compound, intended for researchers, analytical scientists, and professionals in drug development. We present detailed protocols for chromatographic, spectroscopic, and mass spectrometric analyses, explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction and Physicochemical Profile

The structural integrity and purity of starting materials like this compound are non-negotiable in pharmaceutical manufacturing. A failure to fully characterize this intermediate can lead to the propagation of impurities, affecting the yield, safety, and stability of the final API. This guide outlines a validated, multi-faceted analytical workflow designed to provide a complete profile of the compound.

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Name 1,2-benzoxazol-3-ylmethanolPubChem[2]
Synonyms 3-Hydroxymethylbenzo[d]isoxazoleChemScene[3]
CAS Number 181144-26-3PubChem[2]
Molecular Formula C₈H₇NO₂PubChem[2]
Molecular Weight 149.15 g/mol PubChem[2]
Topological Polar Surface Area (TPSA) 46.26 ŲChemScene[3]
LogP (Computed) 1.32ChemScene[3]

Analytical Workflow Overview

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the compound's identity, structure, purity, and integrity.

G cluster_data Analytical Data Inputs cluster_conclusion Logical Conclusion NMR_Data NMR Data (¹H, ¹³C) 'Confirms H-C Framework' Conclusion Conclusion: The material is definitively identified as This compound with a purity of >99%. NMR_Data->Conclusion Structural Identity HPLC_Data HPLC Data 'Purity > 99%' HPLC_Data->Conclusion Purity Confirmed MS_Data MS Data '[M+H]⁺ = 150.16' MS_Data->Conclusion Molecular Weight Confirmed FTIR_Data FT-IR Data 'Confirms OH, C=N' FTIR_Data->Conclusion Functional Groups Confirmed

References

The Benzisoxazole Core: A Linchpin in Modern Antipsychotics - Application Notes on the Synthesis of Risperidone and Paliperidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold is a cornerstone in the architecture of several second-generation (atypical) antipsychotic drugs, prized for their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual action is crucial for treating the positive and negative symptoms of schizophrenia while potentially reducing the incidence of extrapyramidal side effects associated with earlier antipsychotics. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of key antipsychotic agents, namely Risperidone and its active metabolite, Paliperidone, starting from the versatile precursor, Benzo[d]isoxazol-3-ylmethanol. We will elucidate the critical synthetic transformations, explain the rationale behind methodological choices, and provide validated protocols suitable for a research and drug development setting.

Introduction: The Significance of the Benzo[d]isoxazole Moiety

The 1,2-benzisoxazole ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[3][4] In the context of antipsychotics like Risperidone, Iloperidone, and Paliperidone, the rigid benzisoxazole ring, connected to a piperidinyl group at the 3-position, is essential for high-affinity binding to key neurological receptors.[1][5] The primary synthetic challenge lies in the efficient construction of the final drug molecule, which is typically achieved via an N-alkylation reaction between the core 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate and a second, distinct heterocyclic system.

This document focuses on the pivotal role of this compound as a readily available starting material. Its primary utility comes from its efficient conversion to the highly reactive electrophile, 3-(chloromethyl)benzo[d]isoxazole. This key intermediate serves as a potent alkylating agent for the synthesis of the advanced 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety, which is the common building block for both Risperidone and Paliperidone.

Core Synthetic Strategy: A Multi-Stage Workflow

The overall synthesis is a convergent process, where two key heterocyclic intermediates are prepared separately and then coupled in the final step. This compound is the precursor to one of these key fragments.

The logical workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Key Benzisoxazole Intermediate cluster_1 Part B: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Intermediates cluster_2 Part C: Final Convergent Synthesis A0 This compound A1 Step 1: Chlorination A0->A1 A2 3-(chloromethyl)-1,2-benzisoxazole A1->A2 A3 Step 2: Advanced Synthesis Route* A2->A3 A4 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Intermediate I) A3->A4 C0 Step 3: N-Alkylation Coupling A4->C0 B0 Precursors for Risperidone (e.g., 2-aminopyridine) B1 Multi-step Synthesis B0->B1 B2 3-(2-chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate II for Risperidone) B1->B2 B2->C0 B3 Precursors for Paliperidone (e.g., 2-amino-3-hydroxypyridine) B4 Multi-step Synthesis B3->B4 B5 3-(2-chloroethyl)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate II for Paliperidone) B4->B5 B5->C0 Risperidone Risperidone C0->Risperidone Paliperidone Paliperidone C0->Paliperidone caption Fig 1. Convergent Synthesis Workflow

*Note on Step 2: While 3-(chloromethyl)-1,2-benzisoxazole can be used to synthesize various derivatives, the most common and efficient industrial syntheses of Intermediate I often start from 2,4-difluorobenzoyl piperidine precursors. This guide presents the standard, validated protocol for this key intermediate.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 3-(Chloromethyl)-1,2-benzisoxazole from this compound

This initial step activates the precursor for subsequent reactions. The conversion of the primary alcohol to a chloride creates a potent electrophile.

Causality & Expertise: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It is highly effective for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the reaction equilibrium forward and are easily removed, simplifying workup.[6] Dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and readily dissolves both the starting material and the product. The reaction is typically run at a controlled temperature to prevent side reactions.

Step-by-Step Protocol:

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound (10.0 g, 67.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (8.8 g, 5.8 mL, 74.0 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride and neutralize the HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-(chloromethyl)-1,2-benzisoxazole.

ParameterValue
Starting Material This compound
Key Reagent Thionyl Chloride (SOCl₂)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Typical Yield 85-95%
Table 1. Reaction Parameters for Protocol 1.
Protocol 2: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate I)

This intermediate is the common structural element for both risperidone and paliperidone. The synthesis involves an intramolecular cyclization.

Causality & Expertise: This "one-pot" synthesis is highly efficient.[7] It begins with the formation of an oxime from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine.[7] A strong base, such as potassium hydroxide or potassium tert-butoxide, serves two purposes: it acts as an acid scavenger during oxime formation and, crucially, facilitates the intramolecular nucleophilic aromatic substitution (SNAr). The hydroxyl group of the oxime attacks the carbon bearing a fluorine atom (ortho to the carbonyl group), displacing the fluoride and forming the stable benzisoxazole ring. The use of an alcohol solvent like methanol is common. The final product is precipitated as a hydrochloride salt to improve its stability and handling characteristics.[7][8]

Step-by-Step Protocol:

  • Setup: In a 1 L round-bottom flask, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (50.0 g, 181 mmol) and hydroxylamine hydrochloride (15.1 g, 217 mmol) in methanol (500 mL).

  • Base Addition: To the stirred solution, add potassium hydroxide (30.5 g, 543 mmol) portion-wise, maintaining the temperature below 30 °C.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 5-7 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling & Filtration: After completion, cool the mixture to room temperature. Filter off the precipitated potassium chloride (KCl).

  • Acidification: Cool the filtrate to 0-5 °C in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 2-3.

  • Precipitation & Isolation: A white solid will precipitate. Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold methanol (2 x 50 mL), and dry under vacuum at 50-60 °C to yield the title compound as a white crystalline solid.

ParameterValue
Starting Material 4-(2,4-difluorobenzoyl)-piperidine HCl
Key Reagents Hydroxylamine HCl, Potassium Hydroxide
Solvent Methanol
Temperature Reflux (approx. 65 °C)
Reaction Time 5-7 hours
Typical Yield 80-90%
Table 2. Reaction Parameters for Intermediate I Synthesis.
Protocol 3: Final N-Alkylation to Synthesize Risperidone

This final step couples the two key intermediates to form the active pharmaceutical ingredient.

Causality & Expertise: This reaction is a classic bimolecular nucleophilic substitution (SN2). The secondary amine of the piperidine ring in Intermediate I acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group in Intermediate II. A base, typically a mild inorganic base like sodium carbonate (Na₂CO₃), is essential to neutralize the HCl generated during the reaction and to deprotonate the piperidinium hydrochloride of Intermediate I, freeing the nucleophilic amine.[9] The addition of a catalytic amount of potassium iodide (KI) is a common strategy to increase the reaction rate. The iodide ion, being a better nucleophile and a better leaving group than chloride, can transiently replace the chloride on Intermediate II via the Finkelstein reaction, forming a more reactive iodoethyl intermediate, which is then more rapidly attacked by the piperidine nitrogen. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

G cluster_0 Mechanism of N-Alkylation for Risperidone Synthesis cluster_1 Catalytic Role of Potassium Iodide (Finkelstein Reaction) Intermediate_I (6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole) Product Risperidone Intermediate_I->Product Nucleophilic Attack Intermediate_II (3-(2-chloroethyl)-2-methyl-... -4H-pyrido[1,2-a]pyrimidin-4-one) Intermediate_II->Product Base Base (e.g., Na₂CO₃) Base->Intermediate_I Deprotonation of Piperidine-H⁺ Byproduct Base-H⁺ + Cl⁻ Chloro_Intermediate R-CH₂-Cl (Less Reactive) Iodo_Intermediate R-CH₂-I (More Reactive) Chloro_Intermediate->Iodo_Intermediate + I⁻ Iodide_Ion I⁻ (from KI) Iodo_Intermediate->Chloro_Intermediate - I⁻ Chloride_Ion Cl⁻ Iodo_Intermediate->Chloride_Ion - Cl⁻ Risperidone_Final Risperidone Iodo_Intermediate->Risperidone_Final + Piperidine-NH (Fast) Piperidine_N Piperidine-NH caption Fig 2. N-Alkylation Mechanism

Step-by-Step Protocol:

  • Setup: Charge a reaction vessel with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Intermediate I, 25.7 g, 100 mmol), 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate II, 22.7 g, 100 mmol), sodium carbonate (Na₂CO₃, 21.2 g, 200 mmol), and potassium iodide (KI, 1.7 g, 10 mmol).

  • Solvent: Add acetonitrile (250 mL) to the vessel.

  • Reaction: Heat the stirred suspension to reflux (approx. 82 °C) and maintain for 18-24 hours. Monitor the reaction for completion using HPLC or TLC.

  • Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (NaCl, excess Na₂CO₃).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification/Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., isopropanol or acetone) and allow it to cool slowly to induce crystallization.[2]

  • Isolation: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to afford pure Risperidone.

ParameterValue
Nucleophile Intermediate I
Electrophile Intermediate II
Base Sodium Carbonate (Na₂CO₃)
Catalyst Potassium Iodide (KI)
Solvent Acetonitrile
Temperature Reflux (approx. 82 °C)
Reaction Time 18-24 hours
Typical Yield 70-80%
Table 3. Reaction Parameters for Risperidone Synthesis.

The synthesis of Paliperidone follows an identical N-alkylation protocol, substituting the corresponding 9-hydroxy version of Intermediate II (3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one).[8][10][11]

Conclusion and Self-Validation

The protocols described herein provide a robust and well-documented pathway for the synthesis of Risperidone and Paliperidone, leveraging this compound as a versatile starting point for key intermediates. The trustworthiness of these protocols is embedded in their design:

  • Reaction Monitoring: Each step includes checkpoints (TLC, HPLC) to ensure the reaction has proceeded to completion before initiating subsequent steps or workup, preventing the carry-over of unreacted starting materials.

  • Purification by Recrystallization: The final purification step is critical for achieving high-purity API, removing process-related impurities and inorganic salts.[2][9]

  • Stoichiometric Control: The use of defined molar equivalents for reagents, bases, and catalysts ensures reproducibility and optimizes yield while minimizing side-product formation.

By understanding the mechanistic principles behind each transformation—from the SOCl₂-mediated chlorination to the KI-catalyzed SN2 coupling—researchers can troubleshoot and adapt these methodologies for the synthesis of other novel benzisoxazole-based therapeutic agents.

References

Application Notes and Protocols: The Benzo[d]isoxazol-3-ylmethanol Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Neuropsychiatric Therapeutics

The benzo[d]isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for more than one biological receptor.[1][2] Its application in Central Nervous System (CNS) drug discovery is prominently exemplified by the development of second-generation (atypical) antipsychotics. The core structure, particularly in the form of its 3-substituted derivatives, is a cornerstone of several successful CNS drugs.

This guide focuses on the application of the Benzo[d]isoxazol-3-ylmethanol scaffold and its derivatives, most notably in the discovery and development of antipsychotic agents. The quintessential examples are Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone) , which have become fundamental treatments for schizophrenia, bipolar disorder, and autism-related irritability.[3] These compounds have set a benchmark for efficacy, safety, and tolerability, largely due to their unique pharmacological profile.[3]

This compound itself serves as a critical intermediate in the synthesis of these and other neurologically active compounds.[4][5][6] This document will provide an in-depth exploration of the synthesis, mechanism of action, and preclinical evaluation of compounds derived from this versatile scaffold, offering both theoretical insights and practical protocols for researchers in the field.

Part 1: Core Mechanism of Action in Psychosis - The D₂/5-HT₂ₐ Hypothesis

The therapeutic efficacy of atypical antipsychotics like risperidone is primarily attributed to their combined antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][7][8][9] This dual-receptor antagonism is believed to be key to their "atypical" profile, which includes efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity to cause extrapyramidal side effects (EPS) compared to first-generation "typical" antipsychotics like haloperidol.[7][10][11]

  • Dopamine D₂ Receptor Antagonism : The blockade of D₂ receptors in the mesolimbic pathway is thought to mediate the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. However, D₂ blockade in the nigrostriatal pathway is associated with EPS.

  • Serotonin 5-HT₂ₐ Receptor Antagonism : The key insight in the development of atypical antipsychotics was the discovery that 5-HT₂ₐ receptor blockade can mitigate the EPS caused by D₂ antagonism.[7] It is hypothesized that 5-HT₂ₐ antagonism enhances dopamine release in the striatum, thereby counteracting the effects of D₂ blockade in this region.[7][12] Furthermore, this activity may contribute to efficacy against negative symptoms and cognitive deficits.[10]

There is evidence for a functional crosstalk and even physical interaction (heteromerization) between 5-HT₂ₐ and D₂ receptors, which may underlie the unique pharmacology of drugs targeting both.[13]

Signaling Pathway Overview

The diagram below illustrates the simplified, proposed mechanism of action for a benzo[d]isoxazole-based atypical antipsychotic.

Antipsychotic_Mechanism Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT₂ₐ Receptor Serotonin->HT2AR Activates Positive_Symptoms ↓ Positive Symptoms D2R->Positive_Symptoms Reduces Negative_Symptoms ↓ Negative Symptoms D2R->Negative_Symptoms Improves HT2AR->Negative_Symptoms Improves EPS ↓ EPS Liability HT2AR->EPS Mitigates Risperidone Benzo[d]isoxazole Derivative Risperidone->D2R Blocks Risperidone->HT2AR Blocks

Caption: Dual D₂/5-HT₂ₐ antagonism by benzo[d]isoxazole derivatives.

Part 2: Synthesis Protocols for Key Molecules

The synthesis of risperidone and its analogues typically involves the N-alkylation of a piperidine-substituted benzo[d]isoxazole core with a suitable electrophile. Below are representative protocols for the synthesis of a key intermediate and the final active pharmaceutical ingredient (API), risperidone.

Experimental Workflow: Synthesis

Caption: General synthetic workflow for Risperidone.

Protocol 2.1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This intermediate is the cornerstone for risperidone, paliperidone, and related analogues. The synthesis proceeds via the cyclization of an oxime precursor.

Materials:

  • (2,4-difluorophenyl)(piperidin-4-yl)methanone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Oxime Formation:

    • To a solution of (2,4-difluorophenyl)(piperidin-4-yl)methanone (1 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • Cyclization:

    • Dissolve the crude oxime in toluene.

    • Add powdered potassium hydroxide (2.5 eq).

    • Heat the mixture to reflux (approximately 110°C) for 8-12 hours, using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water. Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation and Isolation:

    • Concentrate the toluene solution.

    • Cool the solution in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.

    • Stir the resulting slurry for 1-2 hours at 0-5°C.

    • Filter the solid, wash with cold toluene, and dry under vacuum to afford 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride as a white to off-white solid.

Protocol 2.2: Synthesis of Risperidone

This step involves the coupling of the key intermediate with the second heterocyclic fragment.[14][15]

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (from Protocol 2.1)

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Acetonitrile (ACN) or Isopropyl alcohol (IPA)

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 eq), 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.05 eq), sodium carbonate (2.5 eq), and a catalytic amount of potassium iodide in acetonitrile.

  • Alkylation Reaction:

    • Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 12-24 hours.[15]

    • Monitor the reaction progress by HPLC or TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude risperidone.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or acetone/water) to obtain pure risperidone.[15]

Part 3: In Vitro Evaluation Protocols

The primary in vitro characterization of benzo[d]isoxazole derivatives as antipsychotic candidates involves assessing their affinity and functional activity at D₂ and 5-HT₂ₐ receptors.

Experimental Workflow: In Vitro Assays

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (IC₅₀/EC₅₀) A Test Compound (Benzo[d]isoxazole Derivative) B Primary Screening: Receptor Binding Assays A->B D2_bind D₂ Binding (e.g., [³H]Spiperone) B->D2_bind HT2A_bind 5-HT₂ₐ Binding (e.g., [³H]Ketanserin) B->HT2A_bind C Functional Assays D2_func D₂ Functional (e.g., cAMP assay) C->D2_func HT2A_func 5-HT₂ₐ Functional (e.g., Calcium Flux) C->HT2A_func D Data Analysis E Selectivity Profiling (Other GPCRs, Ion Channels) D->E F Lead Candidate E->F D2_bind->C HT2A_bind->C D2_func->D HT2A_func->D

Caption: High-level workflow for in vitro characterization.

Protocol 3.1: Dopamine D₂ Receptor Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the D₂ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes from a stable cell line expressing human D₂ receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (benzo[d]isoxazole derivatives) at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding wells: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding wells: Assay buffer, radioligand, cell membranes, and 10 µM Haloperidol.

    • Test Compound wells: Test compound dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Serotonin 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to act as an antagonist by blocking the intracellular calcium mobilization induced by a 5-HT₂ₐ agonist.[16]

Materials:

  • A stable cell line expressing human 5-HT₂ₐ receptors and a G-protein like Gαq (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Agonist: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds (benzo[d]isoxazole derivatives) at various concentrations.

  • A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer). Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test compounds (or buffer for control wells) to the plate and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader.

  • Agonist Injection and Reading: The instrument will measure baseline fluorescence, then inject the agonist (Serotonin, at a concentration equal to its EC₈₀) into each well and continue to record the fluorescence signal over time (typically 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) upon agonist addition corresponds to the intracellular calcium concentration.

    • Plot the percentage of agonist response against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using a four-parameter logistic equation.

Data Presentation: In Vitro Pharmacology
Compound IDScaffold ModificationD₂ Ki (nM)5-HT₂ₐ Ki (nM)5-HT₂ₐ IC₅₀ (nM) (Functional)5-HT₂ₐ/D₂ Ratio (Ki)
Risperidone Reference3.50.170.520.6
Compound A -F at position 65.21.52.13.5
Compound B -CH₃ on piperidine2.80.250.811.2
Compound C Modified pyrido-pyrimidinone15.80.51.231.6

Note: Data are hypothetical for illustrative purposes. The 5-HT₂ₐ/D₂ ratio is a key indicator for atypicality, with higher values often desired.[7]

Part 4: In Vivo Evaluation Protocols

Animal models are essential for evaluating the potential therapeutic efficacy and side effect profile of novel antipsychotic candidates.[17][18] Models are typically chosen to reflect certain aspects of schizophrenia, such as positive symptoms or cognitive deficits.[19][20]

Protocol 4.1: Amphetamine-Induced Hyperlocomotion Model

This is a widely used predictive model for the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia.[21] It is based on the hyperdopaminergic state induced by psychostimulants like amphetamine.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • Test compound (benzo[d]isoxazole derivative).

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • D-Amphetamine sulfate.

  • Saline solution.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes.

  • Pre-treatment: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a pre-determined time before the amphetamine challenge (e.g., 30 minutes for i.p., 60 minutes for p.o.).

  • Psychostimulant Challenge: Administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.

  • Data Collection: Immediately return the animals to the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Calculate the total locomotor activity for each animal during the recording period.

    • Compare the activity of the vehicle-treated group with the groups treated with the test compound using statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • A statistically significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic efficacy.

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg, p.o.)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine1.58500 ± 5500% (Reference)
Risperidone 1.02500 ± 21085.7%
Test Compound X 1.05800 ± 45038.6%
Test Compound X 3.03100 ± 30077.1%
Test Compound X 10.01800 ± 15095.7%

Note: Data are hypothetical for illustrative purposes.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

Optimizing compounds based on the benzo[d]isoxazole scaffold involves fine-tuning their structure to achieve high affinity for D₂ and 5-HT₂ₐ receptors, a favorable selectivity profile, and appropriate pharmacokinetic properties, especially blood-brain barrier (BBB) permeability.[22][23][24][25]

  • The Benzo[d]isoxazole Core: This bicyclic system is a critical pharmacophore. The fluorine atom at position 6, as seen in risperidone, is known to enhance potency and can favorably modulate metabolic stability.

  • The Piperidine Linker: The piperidine ring serves as a central scaffold to correctly orient the benzo[d]isoxazole and the second heterocyclic moiety. Deconstruction studies of risperidone have shown that the piperidine and benzisoxazole rings are crucial for 5-HT₂ₐ receptor functional activity.[26]

  • The Ethyl-Pyrido-Pyrimidinone Moiety: This part of the molecule contributes significantly to the overall affinity, particularly for the D₂ receptor. Modifications here can drastically alter the D₂/5-HT₂ₐ affinity ratio. Hydroxylation at the 9-position of this ring system converts risperidone to paliperidone, altering its pharmacokinetic profile.[27][28]

  • Blood-Brain Barrier Permeability: For a CNS drug, the ability to cross the BBB is paramount. Generally, compounds with moderate lipophilicity, a molecular weight under 500 Da, and a low number of hydrogen bond donors are favored. Studies on 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives have shown that they can possess excellent BBB permeability, sometimes exceeding that of risperidone itself.[22]

Part 6: Challenges and Future Directions

While the benzo[d]isoxazole scaffold has led to highly successful drugs, challenges remain. Off-target activities at adrenergic (α₁) and histaminergic (H₁) receptors can lead to side effects like orthostatic hypotension and sedation. Metabolic liabilities are also a concern, driving the search for next-generation compounds with improved safety profiles.

The versatility of the benzo[d]isoxazole scaffold is being explored for other CNS targets. Derivatives have been investigated for anticonvulsant activity, potentially through the modulation of voltage-gated sodium channels, and as antagonists for other receptor systems.[29][30][31] The continued exploration of this privileged structure promises to yield novel therapeutics for a range of neurological and psychiatric disorders.

References

In Vitro Assay Compendium for Benzo[d]isoxazol-3-ylmethanol-Based Compounds: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzo[d]isoxazole Scaffold

For researchers, scientists, and drug development professionals, the benzo[d]isoxazole scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas. Compounds based on Benzo[d]isoxazol-3-ylmethanol, in particular, have emerged as potent modulators of critical cellular pathways implicated in oncology, neurodegenerative diseases, and inflammatory conditions.

This guide provides a detailed exploration of key in vitro assays for characterizing the biological effects of this versatile compound class. Moving beyond mere procedural lists, this document delves into the scientific rationale behind each protocol, offering insights honed from extensive laboratory experience. We will explore assays for evaluating cytotoxicity, apoptosis induction, and the modulation of specific molecular targets, including Bromodomain and Extra-Terminal (BET) proteins and Exchange Protein Directly Activated by cAMP (EPAC). The protocols herein are designed to be robust and self-validating, providing a solid foundation for your preclinical research endeavors.

Part 1: Anticancer Activity Assessment

A significant focus of research into benzo[d]isoxazole derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. The following protocols provide a tiered approach to evaluating the anticancer efficacy of novel this compound-based compounds, starting with a general assessment of cytotoxicity and progressing to more detailed mechanistic studies.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity. As this activity is directly proportional to the number of viable cells, the MTT assay is a reliable method for determining the cytotoxic effects of a test compound.[1]

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (i.e., viable) cells.

Materials:

  • Human cancer cell lines (e.g., LNCaP for prostate cancer, K562 for leukemia, T98G for glioblastoma)[3]

  • Complete cell culture medium

  • This compound-based test compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.[6]

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Elucidating the Mechanism of Cell Death: Apoptosis Assays

To confirm that cell death is occurring via apoptosis, a series of more specific assays can be performed. The following protocols describe two widely used methods: Annexin V staining for the detection of early apoptotic events and the Caspase-Glo® 3/7 assay for measuring the activity of key effector caspases.

Principle:

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, co-staining with Annexin V-FITC and PI allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]

Detailed Protocol for Annexin V/PI Staining:

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[9]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining, collecting at least 10,000 events per sample.[9]

Principle:

Caspase-3 and caspase-7 are key effector caspases that are activated during apoptosis and are responsible for cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7, releasing aminoluciferin. This is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[10]

Detailed Protocol for Caspase-Glo® 3/7 Assay:

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]

    • Incubate for 24 hours.

    • Treat cells with serial dilutions of the test compound and incubate for the desired time (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

    • Mix the contents by gently shaking the plate on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.[11]

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the fold increase in caspase activity relative to the vehicle-treated control.[11]

Targeting Specific Anticancer Pathways: BET Bromodomain Inhibition

Recent studies have highlighted the potential of benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[12] These proteins are epigenetic readers that play a crucial role in transcriptional regulation and are attractive targets in oncology.[13]

Data Presentation: Anticancer Activity of Benzo[d]isoxazole Derivatives

Compound ClassTarget Cell LineAssayIC50 (µM)Reference
Benzo[d]isoxazole Bivalent InhibitorLNCaP (Prostate Cancer)Cell GrowthMore potent than monovalent inhibitor[13]
3-ethyl-benzo[d]isoxazole sulfonamideMV4-11 (AML)Anti-proliferative0.78 - 0.87[14]
Isoxazole DerivativesK562 (Leukemia)Anti-proliferative0.018 - 71.57[3]

Part 2: Neuroprotective Activity Assessment

Benzo[d]isoxazole-based compounds have also shown promise in the context of neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to the modulation of signaling pathways that are crucial for neuronal survival.[15]

Assessing Neuroprotection in a β-Amyloid Toxicity Model

A common in vitro model for studying Alzheimer's disease involves inducing neurotoxicity in neuronal cell lines (e.g., PC12 cells) with β-amyloid (Aβ) peptides. The ability of a test compound to rescue cells from Aβ-induced toxicity is a measure of its neuroprotective potential.

Detailed Protocol for Neuroprotection Assay:

Materials:

  • PC12 cell line

  • β-Amyloid (25-35) peptide

  • This compound-based test compound

  • MTT assay reagents (as described in section 1.1)

Procedure:

  • Cell Culture and Treatment:

    • Culture PC12 cells under standard conditions.

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding Aβ (25-35) peptide to the wells (at a final concentration known to induce cell death).

    • Incubate for an additional 24-48 hours.

  • Assessment of Cell Viability:

    • Perform the MTT assay as described in section 1.1 to determine the viability of the cells in each treatment group.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with both the compound and Aβ to those treated with Aβ alone.

Investigating the Underlying Mechanism: Western Blot Analysis of the Akt/GSK-3β Pathway

The Akt/GSK-3β signaling pathway is a key regulator of neuronal survival. Activation of Akt leads to the inhibitory phosphorylation of GSK-3β at Serine 9, promoting cell survival. Neurotoxic insults often lead to the dysregulation of this pathway. Western blotting can be used to determine if a neuroprotective compound exerts its effects by modulating the phosphorylation status of Akt and GSK-3β.[15][16]

Detailed Protocol for Western Blot Analysis:

Materials:

  • Treated and control cell lysates

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.[18]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on the Akt/GSK-3β pathway.

Part 3: Modulation of Other Key Signaling Pathways

The versatility of the benzo[d]isoxazole scaffold extends to its ability to modulate other important signaling pathways, such as the one mediated by EPAC.

EPAC Inhibition Assay

Exchange Protein Directly Activated by cAMP (EPAC) is a guanine nucleotide exchange factor for the small G-protein Rap1 and is involved in various cellular processes. Benzo[d]isoxazole derivatives have been identified as potent EPAC antagonists.[5]

Principle of the EPAC Inhibition Assay:

This fluorescence-based assay measures the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP or Mant-GDP) for unlabeled GTP on the Rap1 protein, a process catalyzed by EPAC. Inhibitors of EPAC will slow down this exchange, resulting in a decreased change in the fluorescence signal over time.[19][20]

Data Presentation: EPAC Inhibitory Activity of Benzo[d]isoxazole Derivatives

Compound IDModificationIC50 (µM) for EPAC1 InhibitionReference
Reference Compound 1Isoxazole ring10.8[19]
Compound 30Benzo[d]isoxazol moiety13.2[19]
Compound 31Benzo[d]isoxazol with 3-F on phenyl ring3.6[19]
Compound 32Benzo[d]isoxazol with 4-F on phenyl ring2.8[19]
Compound 33Benzo[d]isoxazol with 3,4-di-F on phenyl ring4.2[19]

Part 4: Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental processes and the signaling pathways discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Assays cluster_pathway Phase 3: Pathway Analysis cell_culture Cell Culture (e.g., LNCaP, PC12) compound_treatment Compound Treatment (this compound derivative) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assays Apoptosis Assays (Annexin V, Caspase-3/7) ic50->apoptosis_assays western_blot Western Blot ic50->western_blot pathway_analysis Analyze Key Signaling Proteins (e.g., p-Akt, p-GSK-3β, BET proteins) western_blot->pathway_analysis

Caption: General workflow for the in vitro evaluation of this compound-based compounds.

signaling_pathway cluster_neuroprotection Neuroprotective Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b  Inhibits (p-Ser9) Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival  Inhibits Benzo_compound This compound Derivative Benzo_compound->Akt  Promotes Activation

Caption: Hypothetical neuroprotective signaling pathway modulated by this compound derivatives.

Conclusion

The this compound scaffold holds immense potential for the development of novel therapeutics. The in vitro assays detailed in this guide provide a robust framework for the initial characterization of these compounds. By systematically evaluating their cytotoxicity, pro-apoptotic activity, and effects on specific molecular targets, researchers can gain valuable insights into their mechanisms of action and identify promising candidates for further preclinical and clinical development. As with any experimental work, careful optimization and the use of appropriate controls are paramount to generating reliable and reproducible data.

References

A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: Contextualizing the Need for Cytotoxicity Profiling

Benzo[d]isoxazol-3-ylmethanol is a heterocyclic organic compound recognized primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its scaffold is found in molecules developed for central nervous system disorders, such as antipsychotic drugs.[2] Given its role in drug development, a thorough understanding of its intrinsic cellular toxicity is a critical prerequisite for further investigation and safety assessment. Early-stage in vitro cytotoxicity screening is essential to de-risk downstream development, identify potential liabilities, and elucidate the compound's mechanism of action.

This guide provides a comprehensive, multi-faceted framework for assessing the cytotoxicity of this compound. We move beyond a single-endpoint analysis to a more robust, tri-modal assessment strategy. By concurrently evaluating metabolic activity, membrane integrity, and apoptotic pathway activation, researchers can build a more complete and mechanistically informative cytotoxicity profile.

Part 1: The Principle of a Tri-Modal Cytotoxicity Assessment

Relying on a single assay can be misleading, as different cytotoxic mechanisms affect distinct cellular processes. A compound might inhibit mitochondrial function without immediately compromising membrane integrity, or it could induce programmed cell death (apoptosis) with a different temporal profile than necrosis. To address this, we employ three distinct but complementary assays.

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.[4][5] The amount of formazan produced is directly proportional to the number of living cells, providing a robust indicator of overall cell health and proliferation.[6][7]

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that should not be present in the extracellular environment.[9][10] Its presence in the culture medium is a direct indicator of compromised plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[12][13] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 or -7 to release aminoluciferin, generating a light signal.[14][15] This provides a direct and highly sensitive measure of apoptosis induction.

This integrated approach allows us to not only quantify cell death but also to infer the primary mechanism, as illustrated in the logic diagram below.

G MTT MTT Assay (Metabolic Activity) Mito_Dys Mitochondrial Dysfunction/ Cytostatic Effect MTT->Mito_Dys  Metabolism ↓   LDH LDH Assay (Membrane Integrity) Necrosis Primary Necrosis/ Membrane Damage LDH->Necrosis  Membrane Damage ↑   Caspase Caspase-Glo® 3/7 (Apoptosis) Apoptosis Apoptosis Caspase->Apoptosis  Caspase Activity ↑  

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

Part 2: Experimental Design Considerations

Cell Line Selection: The Importance of Context

The choice of cell line is paramount and should be guided by the compound's intended application.[16][17] Since this compound is an intermediate for CNS drugs, multiple cell lines are recommended to build a comprehensive profile.

  • SH-SY5Y (Human Neuroblastoma): A neuron-like cell line relevant to the central nervous system, ideal for assessing neurotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line essential for evaluating potential hepatotoxicity, as the liver is the primary site of drug metabolism.[18]

  • HEK293 (Human Embryonic Kidney): A commonly used, robust cell line for assessing general, basal cytotoxicity.

The Self-Validating System: Essential Controls

For each assay plate, a specific set of controls is non-negotiable for data integrity.

  • Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline LDH/Caspase activity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself is not causing toxicity.

  • Positive Control (for toxicity): A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane lysis) to confirm the assay is performing correctly.

  • Medium Blank: Wells containing only culture medium (no cells). Used for background subtraction.

G cluster_assays Parallel Assay Execution workflow Start: Seed Cells in 96-Well Plate Incubate 24h Treat with this compound (Dose-Response) Incubate for Defined Period (e.g., 24h, 48h) Assay 1: MTT Assay 2: LDH Assay 3: Caspase-Glo® 3/7 Plate Reading (Absorbance/Luminescence) Data Analysis & Interpretation End MTT_Assay Add MTT Reagent Incubate 4h Add Solubilizer LDH_Assay Transfer Supernatant Add LDH Reagent Incubate 30 min Caspase_Assay Add Caspase-Glo® Reagent Incubate 1h

Caption: High-level experimental workflow for parallel cytotoxicity assessment.

Part 3: Detailed Protocols

General Cell Culture and Compound Preparation
  • Cell Seeding: Culture the chosen cell line (e.g., SH-SY5Y, HepG2, or HEK293) using standard protocols. Seed cells into a clear, flat-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile DMSO. Prepare serial dilutions in serum-free culture medium to create 2X working solutions. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

Protocol: MTT Assay for Metabolic Viability

Principle: Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells produces a colored formazan product.[5]

  • Treatment: After 24h incubation, carefully remove the culture medium and add 100 µL of medium containing the desired concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[5]

  • Calculation:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Protocol: LDH Release Assay for Membrane Integrity

Principle: LDH released from cells with damaged membranes catalyzes a reaction that produces a quantifiable colored or fluorescent product.[8]

  • Treatment: Prepare and treat a 96-well plate as described in section 3.1. For this assay, include a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton™ X-100) to a set of wells 45 minutes before the end of the incubation period.[20]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye, as per manufacturer's instructions) to each well.[20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm.[20]

  • Calculation:

    • % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_Lysis - Abs_Vehicle)] * 100

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Active caspases 3 and 7 in apoptotic cells cleave a specific substrate, releasing a substrate for luciferase that generates a luminescent signal.[12]

  • Treatment: Prepare and treat a 96-well plate as described in section 3.1. Use an opaque-walled plate suitable for luminescence measurements to prevent signal crosstalk.[11]

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation & Equilibration: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and the reagent to equilibrate to room temperature before use.[14]

  • Assay Execution: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[14]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.[14]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Calculation:

    • Fold Induction = (Luminescence_Sample / Luminescence_Vehicle)

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized to facilitate comparison and dose-response analysis. The IC₅₀ (half-maximal inhibitory concentration) value should be calculated for each assay where appropriate.

Table 1: Example Cytotoxicity Data for this compound on HepG2 cells (48h)

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase 3/7 Activity (Fold Induction)
0 (Vehicle)100.0 ± 4.50.0 ± 2.11.0 ± 0.1
198.2 ± 5.11.5 ± 1.81.2 ± 0.2
1085.7 ± 6.25.3 ± 2.54.8 ± 0.5
2551.3 ± 4.812.1 ± 3.08.2 ± 0.9
5022.4 ± 3.925.6 ± 4.13.1 ± 0.4
1005.1 ± 2.078.9 ± 5.51.5 ± 0.3

Interpretation of Example Data:

  • At lower concentrations (10-25 µM), there is a significant drop in metabolic viability and a strong induction of caspase 3/7 activity, with only a minor increase in LDH release. This pattern is highly indicative of apoptosis .

  • At the highest concentration (100 µM), the caspase signal decreases (as the apoptotic machinery is dismantled in late-stage cell death), while LDH release becomes predominant. This suggests a switch to secondary necrosis following apoptosis at very high doses.

Conclusion

Evaluating the cytotoxicity of a pharmaceutically relevant compound like this compound requires more than a simple live/dead classification. The tri-modal assessment strategy detailed here—combining assays for metabolic health, membrane integrity, and apoptosis—provides a robust, reliable, and mechanistically insightful profile of a compound's effect on cells. This approach empowers researchers to make more informed decisions in the early stages of drug discovery and development, ultimately leading to safer and more effective therapeutic candidates.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative and qualitative analysis of Benzo[d]isoxazol-3-ylmethanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] We present detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for identification and trace-level analysis. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices, ensuring scientific integrity and robust, validated results in accordance with ICH Q2(R1) guidelines.[2][3][4]

Introduction: The Analytical Imperative for this compound

This compound (C₈H₇NO₂, MW: 149.15 g/mol ) is a crucial heterocyclic building block in medicinal chemistry.[5][6] Its structural motif is found in a range of therapeutic agents, including antipsychotic and neuroleptic drugs.[1][7] The purity and stability of this intermediate are critical for the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and impurity profiling throughout the drug development lifecycle.[8]

This guide details two complementary analytical techniques:

  • HPLC with UV Detection: A workhorse method for routine purity assessment, quantification, and stability testing. Most small-molecule drugs are analyzed by gradient reversed-phase liquid chromatography (RPLC) with UV detection due to its ability to separate and quantify active pharmaceutical ingredients and their impurities.[9]

  • LC-MS: Provides superior sensitivity and specificity, enabling the identification of process impurities and degradation products, even at trace levels. The coupling of LC with mass spectrometry is a powerful tool for the structural characterization of unknown compounds in pharmaceutical analysis.[10][11]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective method development.

PropertyValueSource
Molecular Formula C₈H₇NO₂PubChem[5]
Molecular Weight 149.15 g/mol PubChem[5]
CAS Number 181144-26-3ChemScene[6]
Predicted LogP 1.32ChemScene[6]
Structure SMILES: C1=CC=C2C(=C1)C(=NO2)COChemScene[6]

The molecule's aromatic nature and moderate polarity (indicated by the LogP value) suggest that reversed-phase HPLC will be an effective separation technique.[12] The presence of the benzisoxazole chromophore allows for sensitive UV detection.

Stability-Indicating HPLC Method with UV Detection

A stability-indicating method is a validated analytical procedure that accurately quantifies the drug substance in the presence of its degradation products, impurities, and excipients.[12][13] This is achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradants.[14]

Rationale for Method Design
  • Column Selection: A C18 column is the most common choice for reversed-phase chromatography of small molecules due to its versatility and ability to separate compounds with a wide range of polarities.[13]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer is chosen to maintain a consistent pH, which is critical for the retention and peak shape of ionizable compounds.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing higher peak capacity and sensitivity.[9]

  • Detection: The UV spectrum of the benzisoxazole ring system is expected to have a maximum absorbance (λmax) in the range of 254-280 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

Experimental Protocol: HPLC Analysis

Objective: To quantify this compound and separate it from potential impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Orthophosphoric acid.

  • Water (HPLC grade).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 270 nm
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation Strategy (ICH Q2(R1))

The developed method must be validated to ensure it is fit for its intended purpose.[2][3][4] Key validation parameters include:

  • Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure no interference from degradants at the analyte's retention time.[12][13]

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).[2]

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established to determine the method's sensitivity for impurity analysis.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, flow rate, column temperature) to evaluate the method's reliability.[2]

HPLC Workflow Diagram

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Autosampler Inject Sample (10 µL) Prep_Standard->Autosampler Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Mobile Phase Gradient (ACN/Buffer) Pump->Column Detector PDA Detector (270 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Generate Report (Purity, Assay) Integration->Report LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Prep Prepare Dilute Sample (e.g., 1-10 µg/mL) LC UPLC Separation (C18 Column) Prep->LC ESI ESI Source (Positive/Negative) LC->ESI MS Mass Analyzer (TOF or QqQ) ESI->MS Acquisition Data Acquisition (Full Scan & MS/MS) MS->Acquisition Processing Process Data (Extract Ion Chromatograms) Acquisition->Processing Identification Identify Peaks (Mass & Fragmentation) Processing->Identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzo[d]isoxazol-3-ylmethanol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development.[1][2][3] This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis.

The synthesis of the 1,2-benzisoxazole core is a foundational step in producing a wide array of pharmacologically active compounds.[3][4] However, traditional synthetic methods are often plagued by issues that can lead to frustratingly low yields.[5][6] This guide will focus on the prevalent synthetic pathway starting from salicylic acid derivatives, breaking it down into its critical stages to identify and resolve common bottlenecks.

Logical Workflow for Troubleshooting

Low yields in this multi-step synthesis can originate from several key stages. The following diagram illustrates a logical troubleshooting workflow, starting from the most common points of failure.

Troubleshooting_Workflow cluster_analysis Analysis of Reaction Stages cluster_solutions Troubleshooting Pathways start Low Overall Yield of this compound check_cyclization Issue Identification Is the yield low after the cyclization step? start->check_cyclization check_reduction Issue Identification Is the yield low after the reduction step? check_cyclization:f1->check_reduction No solution_cyclization Optimize Cyclization: - Ensure anhydrous conditions. - Screen activating agents (e.g., PPh3/DDQ). - Control temperature carefully. check_cyclization:f1->solution_cyclization Yes check_starting_material Issue Identification Is the starting material (e.g., 1,2-benzisoxazole-3-acetic acid) of sufficient purity? check_reduction:f1->check_starting_material No solution_reduction Optimize Reduction: - Choose appropriate reducing agent (e.g., LiAlH4 vs. NaBH4). - Control stoichiometry and temperature. - Consider milder alternatives. check_reduction:f1->solution_reduction Yes solution_purification Purify Intermediate: - Recrystallize or use column chromatography for the benzisoxazole intermediate before reduction. check_starting_material:f1->solution_purification No end_node Improved Yield check_starting_material:f1->end_node Yes, problem identified solution_cyclization->end_node solution_reduction->end_node solution_purification->end_node

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that researchers commonly encounter during the synthesis of this compound.

Section 1: The Cyclization Step - Forming the Benzisoxazole Core

The formation of the benzisoxazole ring is often the most challenging step and a primary source of low yields. A common route involves the cyclization of a 2-hydroxyaryl oxime.[4]

Question 1: My cyclization of the 2-hydroxyaryl oxime is giving a complex mixture of products with a significant amount of a benzo[d]oxazole byproduct. What is happening and how can I fix it?

Answer: This is a classic case of a competing Beckmann rearrangement.[4][7] The reaction conditions are likely favoring this rearrangement over the desired intramolecular nucleophilic substitution. This is often promoted by protic acids or the presence of moisture.[7]

  • Causality: The key is the activation of the oxime's hydroxyl group. Under acidic or aqueous conditions, this group can become a good leaving group, initiating the Beckmann rearrangement, which leads to the thermodynamically stable benzo[d]oxazole. For a successful benzisoxazole synthesis, conditions must favor the direct N-O bond formation.

  • Troubleshooting & Optimization:

    • Employ Anhydrous Conditions: The N-O bond formation is favored under anhydrous (dry) conditions. Ensure all glassware is oven-dried, and use anhydrous solvents.[7][8]

    • Use Milder Activating Agents: Strong acids can aggressively promote the Beckmann rearrangement.[7] Consider using milder activating agents. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be effective under neutral conditions.[7] Another option is 1,1'-carbonyldiimidazole (CDI).[7]

    • Consider Alternative Routes: If the Beckmann rearrangement remains a persistent issue, alternative synthetic strategies such as the [3+2] cycloaddition of in-situ generated arynes and nitrile oxides can provide a more direct route to the benzisoxazole core, often under milder conditions.[6]

Question 2: I'm attempting a synthesis starting from 4-hydroxycoumarin and hydroxylamine, but the yield of 1,2-benzisoxazole-3-acetic acid is poor. What can I do?

Answer: This is a well-established route to an important precursor for this compound.[4][9] Low yields in this reaction are often due to suboptimal reaction conditions, such as the choice of base or temperature.

  • Causality: The reaction involves the nucleophilic attack of hydroxylamine on the coumarin, followed by ring-opening and subsequent recyclization to form the benzisoxazole ring. The base plays a crucial role in deprotonating the hydroxylamine and facilitating the reaction. The temperature needs to be sufficient to drive the reaction to completion without causing decomposition.

  • Troubleshooting & Optimization:

    • Base Selection: A variety of bases can be used, including carbonate salts (sodium or potassium carbonate), aqueous ammonia, or organic amines.[9] It is advisable to screen a few to find the optimal one for your specific setup.

    • Solvent and Temperature: The reaction is typically performed in an alcoholic solvent.[9] The temperature should be controlled, usually between room temperature and the boiling point of the alcohol. A common range is 40°C to 60°C.[9] Running the reaction at too low a temperature may result in an incomplete reaction, while too high a temperature can lead to side products.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC is recommended to determine the point of maximum conversion.

Section 2: The Reduction Step - From Precursor to Final Product

Once the 1,2-benzisoxazole-3-acetic acid or its ester is successfully synthesized, the final step is its reduction to this compound.

Question 3: My reduction of 1,2-benzisoxazole-3-acetic acid (or its ester) with Lithium Aluminum Hydride (LiAlH₄) is resulting in a low yield and decomposition of the product. What are the likely causes?

Answer: While LiAlH₄ is a powerful reducing agent capable of converting carboxylic acids and esters to alcohols, it can sometimes be too harsh for the benzisoxazole ring system, leading to cleavage and decomposition.

  • Causality: The high reactivity of LiAlH₄ can lead to over-reduction or reaction with the heterocyclic ring itself, especially if there are sensitive functional groups present. The reaction temperature and stoichiometry are critical parameters to control.

  • Troubleshooting & Optimization:

    • Temperature Control: Perform the reduction at a low temperature, typically starting at 0°C or even -78°C, and then allowing it to slowly warm to room temperature. This can help to control the reactivity of the LiAlH₄.

    • Stoichiometry: Use a carefully measured amount of LiAlH₄. An excess of the reducing agent can increase the likelihood of side reactions.

    • Consider Milder Reducing Agents: If decomposition remains an issue, consider using a milder reducing agent. For example, if you are starting with the methyl or ethyl ester of 1,2-benzisoxazole-3-acetic acid, you could use sodium borohydride (NaBH₄) in a suitable solvent. While NaBH₄ does not typically reduce carboxylic acids, it is effective for esters and is generally less reactive than LiAlH₄.

    • Alternative Approaches: Some modern methods utilize a combination of reagents for reduction. For instance, a reduction of related benzisoxazolones to 1,3-dihydro-2,1-benzisoxazoles has been achieved with lithium aluminum hydride in the presence of trimethylsilyl chloride.[5][10] This suggests that additives can modulate the reactivity of the reducing agent.

Data Summary and Comparison of Methods

The choice of synthetic route can significantly impact the overall yield. Below is a summary of different approaches to the benzisoxazole core.

Synthetic ApproachStarting MaterialsKey ReagentsCommon IssuesTypical YieldsReference
Cyclization of 2-Hydroxyaryl Oximes 2-Hydroxyaryl OximePPh₃/DDQ, CDIBeckmann RearrangementModerate to Good[4][7]
From 4-Hydroxycoumarin 4-Hydroxycoumarin, HydroxylamineBase (e.g., Na₂CO₃)Suboptimal reaction conditionsGood[4][9]
[3+2] Cycloaddition Aryne precursors, ChlorooximesFluoride source (e.g., CsF)In-situ generation of reactive intermediatesGood to Excellent[6]
From 2-Nitrobenzoates Methyl 2-nitrobenzoatesHydrazine, Rh/CPartial reduction controlGood[5][10]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-Hydroxycoumarin

This protocol is adapted from established procedures.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxycoumarin (1 equivalent).

  • Addition of Reagents: Add a suitable alcoholic solvent (e.g., ethanol) and a base such as sodium carbonate (2 equivalents). To this suspension, add hydroxylamine hydrochloride (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 60°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Protocol 2: Reduction of a Benzisoxazole Ester to this compound

This protocol provides a general procedure for the reduction of a benzisoxazole ester.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the benzisoxazole ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the reaction is complete.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water, while cooling the flask in an ice bath.

  • Workup and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Key Transformations

The following diagram illustrates the critical cyclization step and the competing Beckmann rearrangement.

Cyclization_vs_Rearrangement cluster_main Reaction Pathways of 2-Hydroxyaryl Oxime start_material 2-Hydroxyaryl Oxime path_desired Desired Path: Intramolecular Nucleophilic Substitution start_material->path_desired path_side Side Reaction: Beckmann Rearrangement start_material->path_side product_desired Benzo[d]isoxazole path_desired->product_desired conditions_desired Conditions: - Anhydrous - Mild Activating Agent (e.g., PPh3/DDQ) path_desired->conditions_desired product_side Benzo[d]oxazole path_side->product_side conditions_side Conditions: - Protic Acid - Moisture path_side->conditions_side

Caption: Competing pathways in benzisoxazole synthesis.

References

Side reactions in the synthesis of benzisoxazoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, focusing on the prevention of side reactions to improve yield, purity, and process reliability. Our approach is rooted in a deep understanding of reaction mechanisms, providing you with not just solutions, but the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: I'm synthesizing a 3-substituted benzisoxazole from an ortho-hydroxyaryl oxime and I'm seeing a significant amount of an isomeric byproduct. What is happening and how can I prevent it?

This is a classic case of a competing Beckmann rearrangement, which forms a benzoxazole instead of the desired benzisoxazole. This side reaction is particularly prevalent when the oxime's hydroxyl group is activated, especially under acidic or moist conditions.

Mechanism Insight: The synthesis of benzisoxazole from an o-hydroxyaryl oxime proceeds through the activation of the oxime hydroxyl, making it a good leaving group, followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the nitrogen atom (SNAr-type cyclization). However, under certain conditions, a rearrangement can occur where the aryl group migrates to the nitrogen, leading to the formation of a benzoxazole. The presence of protic acids or water can facilitate this rearrangement.

Troubleshooting Flowchart: Beckmann Rearrangement

start Isomeric byproduct observed (likely benzoxazole) q1 Are you using acidic conditions or is moisture present? start->q1 sol1 Switch to anhydrous conditions. Use oven-dried glassware and dry solvents. q1->sol1 Yes q2 What activating agent are you using? q1->q2 No sol1->q2 sol2 Use milder, neutral activating agents. Examples: PPh₃/DDQ or CDI. q2->sol2 end Minimized Beckmann Rearrangement sol2->end

Caption: Troubleshooting workflow for minimizing Beckmann rearrangement.

Q2: My reaction is a [3+2] cycloaddition of an aryne and a nitrile oxide, but my yields are low and I have a major byproduct. What is the likely side reaction?

The most common side reaction in this synthesis is the dimerization of the nitrile oxide intermediate. Nitrile oxides are highly reactive and can readily dimerize to form furoxans if their concentration becomes too high relative to the aryne.

Prevention Strategy: The key is to control the relative rates of formation of the two reactive intermediates. You want the nitrile oxide to react with the aryne as soon as it is formed.

  • Slow Addition: Add the chlorooxime (nitrile oxide precursor) slowly to the reaction mixture. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the aryne over self-dimerization.

  • Stoichiometry: Using a slight excess of the aryne precursor can help to trap the nitrile oxide as it is formed.

Q3: I am attempting a synthesis from an ortho-hydroxyaryl N-H ketimine and observing formation of a benzoxazole. How can I favor the formation of the benzisoxazole?

This synthetic route can lead to either the 3-substituted benzisoxazole or the 2-substituted benzoxazole, often proceeding through a common N-Cl imine intermediate. The reaction outcome is highly dependent on the reaction conditions.

  • For Benzisoxazole: The desired N-O bond formation is favored under anhydrous conditions .

  • For Benzoxazole: A Beckmann-type rearrangement to the benzoxazole is often mediated by reagents like sodium hypochlorite (NaOCl) in aqueous media.

Therefore, to favor the benzisoxazole, ensure your reaction is strictly anhydrous.

In-Depth Troubleshooting Guides

Issue 1: Low Yields and Complex Product Mixtures in Oxime Cyclization

Symptoms: TLC analysis shows multiple spots, including unreacted starting material and several unidentified byproducts. The isolated yield of the desired benzisoxazole is low.

Root Causes and Solutions:

Potential Cause Underlying Science Recommended Solution
Incorrect Oxime Isomer The cyclization to form the benzisoxazole ring is sterically favored for the Z-isomer of the oxime. The E-isomer is more prone to side reactions.Isomerize the oxime to the Z-isomer prior to cyclization, or use reaction conditions that promote in-situ isomerization.
Harsh Activating Conditions Strong acids or high temperatures can promote the Beckmann rearrangement and other decomposition pathways.Use milder activating agents that function under neutral conditions. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 1,1'-carbonyldiimidazole (CDI) can be effective.
Presence of Moisture Water can hydrolyze activating agents and promote the Beckmann rearrangement.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: "Clean" Cyclization of ortho-Hydroxyacetophenone Oxime using PPh₃/DDQ

This protocol is designed to minimize the Beckmann rearrangement by avoiding harsh acidic conditions.

Materials:

  • ortho-Hydroxyacetophenone oxime

  • Triphenylphosphine (PPh₃)

  • 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add ortho-hydroxyacetophenone oxime (1 equivalent).

  • Dissolve the oxime in anhydrous DCM.

  • Add PPh₃ (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DDQ (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Over-reduction in the Synthesis from ortho-Nitroaromatics

Symptoms: When synthesizing a 2,1-benzisoxazole (anthranil) derivative from an ortho-nitrobenzoate, a significant amount of the corresponding aniline is formed as a byproduct.

Root Causes and Solutions:

The partial reduction of a nitro group to a hydroxylamine, which can then cyclize, is a delicate transformation. Strong reducing agents or prolonged reaction times can lead to complete reduction to the aniline.

Potential Cause Underlying Science Recommended Solution
Overly Strong Reducing Agent Reagents like catalytic hydrogenation with Pd/C at high pressure can be difficult to control for partial reduction.Use a milder and more selective reducing system. A combination of Rhodium on carbon (Rh/C) with hydrazine has been shown to be effective for this partial reduction.
Reaction Conditions Temperature and reaction time are critical. Higher temperatures and longer times favor over-reduction.Carefully control the reaction temperature, often starting at a lower temperature, and monitor the reaction closely by TLC to stop it once the starting material is consumed.

Reaction Pathway: Reduction of ortho-Nitrobenzoate

start o-Nitrobenzoate hydroxylamine Hydroxylamine intermediate start->hydroxylamine Partial Reduction (e.g., Rh/C, Hydrazine) benzisoxazolone 2,1-Benzisoxazolone (Desired Product) hydroxylamine->benzisoxazolone Cyclization aniline Aniline (Over-reduction Side Product) hydroxylamine->aniline Further Reduction azoxy Azoxy Dimer (Dimerization Side Product) hydroxylamine->azoxy Dimerization

Optimizing reaction conditions for the synthesis of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[d]isoxazol-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this valuable compound.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural motif is integral to the development of antipsychotic and neuroleptic drugs that target central nervous system disorders.[1] The successful and efficient synthesis of this compound is therefore of significant interest.

This guide will focus on a common and practical synthetic route: the preparation of 1,2-benzisoxazole-3-carboxaldehyde followed by its reduction to the target alcohol, this compound. We will delve into the critical parameters of each step, providing you with the rationale behind the experimental choices to empower you to troubleshoot and optimize your synthesis effectively.

Synthetic Pathway Overview

A viable and frequently employed route for the synthesis of this compound involves a two-step process starting from 3-methyl-1,2-benzisoxazole. The key transformations are:

  • Oxidation: Conversion of 3-methyl-1,2-benzisoxazole to 1,2-benzisoxazole-3-carboxaldehyde.

  • Reduction: Selective reduction of the aldehyde functionality to the primary alcohol.

Synthesis_Pathway Start 3-Methyl-1,2-benzisoxazole Intermediate 1,2-Benzisoxazole-3-carboxaldehyde Start->Intermediate Oxidation Product This compound Intermediate->Product Reduction

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of 1,2-Benzisoxazole-3-carboxaldehyde (Intermediate)

  • Question: I am experiencing a low yield during the oxidation of 3-methyl-1,2-benzisoxazole to the corresponding aldehyde. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this oxidation step can often be attributed to incomplete reaction, over-oxidation, or side product formation. A common method for this transformation involves benzylic bromination followed by oxidation. Here’s a breakdown of potential issues and solutions:

    • Incomplete Bromination: The initial benzylic bromination of 3-methyl-1,2-benzisoxazole is a critical step.

      • Cause: Insufficient N-bromosuccinimide (NBS) or inadequate radical initiation.

      • Solution: Ensure you are using a fresh bottle of NBS. The reaction is typically initiated with a radical initiator like AIBN or benzoyl peroxide, or by using a UV lamp. Optimize the stoichiometry of NBS and the initiator. Monitor the reaction by TLC to ensure complete consumption of the starting material.

    • Formation of Dibromomethyl Compound: A common side product is the dibromomethyl-1,2-benzisoxazole.[2]

      • Cause: Excess NBS or prolonged reaction time.

      • Solution: Use a controlled amount of NBS (typically 1.0-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the dibrominated product.

    • Over-oxidation to Carboxylic Acid: The aldehyde product can be susceptible to over-oxidation to 1,2-benzisoxazole-3-carboxylic acid, especially under harsh conditions.

      • Cause: Using a strong oxidizing agent or prolonged reaction times during the oxidation of the brominated intermediate.

      • Solution: Employ mild oxidizing agents. A common method is the Kornblum oxidation using dimethyl sulfoxide (DMSO). Alternatively, other mild oxidation methods can be explored.

    • Hydrolysis of Brominated Intermediate: The 3-bromomethyl-1,2-benzisoxazole intermediate can be sensitive to hydrolysis back to the starting material or to the desired alcohol under certain conditions.

      • Cause: Presence of water in the reaction mixture.

      • Solution: Use anhydrous solvents and reagents for the bromination and subsequent oxidation steps.

Issue 2: Incomplete Reduction of the Aldehyde to the Alcohol

  • Question: My reduction of 1,2-benzisoxazole-3-carboxaldehyde to this compound is not going to completion. How can I drive the reaction forward?

  • Answer: Incomplete reduction is a common issue and can usually be resolved by optimizing the reaction conditions. Sodium borohydride (NaBH₄) is a suitable and selective reducing agent for this transformation.[3][4]

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.

      • Cause: Not using a sufficient excess of sodium borohydride.

      • Solution: While the stoichiometric requirement is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, it is common practice to use a larger excess (typically 1.5 to 2.0 equivalents) to ensure complete and rapid reduction.

    • Reaction Temperature: The reaction temperature can affect the rate of reduction.

      • Cause: Running the reaction at a very low temperature might slow down the reaction rate significantly.

      • Solution: The reduction is typically carried out at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature and stirring for a longer period can help drive it to completion.

    • Solvent Choice: The choice of solvent can influence the reactivity of sodium borohydride.

      • Cause: Using a solvent in which NaBH₄ has poor solubility or reactivity.

      • Solution: Protic solvents like methanol or ethanol are excellent choices for NaBH₄ reductions as they activate the borohydride. A mixture of a solvent that dissolves the aldehyde well (like THF or dichloromethane) with methanol can also be very effective.

Issue 3: Formation of Side Products During Reduction

  • Question: I am observing unexpected spots on my TLC plate after the reduction step. What are the possible side reactions?

  • Answer: While sodium borohydride is a selective reducing agent for aldehydes and ketones, side reactions can still occur.

    • Cannizzaro-type Reaction: Under basic conditions, aldehydes without α-hydrogens can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

      • Cause: If the reaction medium becomes strongly basic, for example, due to the basic nature of sodium borohydride itself or the workup procedure.

      • Solution: Maintain a neutral or slightly acidic pH during the workup. A mild acidic workup (e.g., with ammonium chloride solution) is often preferred over a strong acid.[5]

    • Ring Opening of the Benzisoxazole Core: The benzisoxazole ring can be sensitive to certain nucleophiles and strong bases, potentially leading to ring-opened byproducts.

      • Cause: Harsh reaction conditions, such as high temperatures or the use of a very strong base.

      • Solution: Employ mild reaction conditions. The use of sodium borohydride at low to ambient temperatures is generally considered mild and should not pose a significant risk to the benzisoxazole core.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for the synthesis of this compound?

    • A1: A practical and readily available starting material is 3-methyl-1,2-benzisoxazole. This compound can be synthesized from o-hydroxyacetophenone. An alternative starting point is salicylaldehyde, which can be used to construct the benzisoxazole ring.[6]

  • Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) for the reduction step?

    • A2: While LAH is a powerful reducing agent that would certainly reduce the aldehyde, it is generally not recommended for this specific transformation. LAH is much less selective than NaBH₄ and could potentially reduce other functional groups if present, or even interact with the benzisoxazole ring system under certain conditions. Sodium borohydride is sufficiently reactive for the reduction of aldehydes and offers a much better safety and selectivity profile for this synthesis.[4]

  • Q3: How should I monitor the progress of the reduction reaction?

    • A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting aldehyde and the product alcohol. The aldehyde will be less polar and have a higher Rf value than the more polar alcohol product. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible on the TLC plate.

  • Q4: What is the best method for purifying the final product, this compound?

    • A4: After an aqueous workup to remove excess reducing agent and inorganic salts, the crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective in separating the desired alcohol from any unreacted aldehyde and non-polar impurities. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be employed for further purification if necessary.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisoxazole-3-carboxaldehyde

This protocol is adapted from a known procedure for the synthesis of the aldehyde from 3-methyl-1,2-benzisoxazole.[2]

  • Benzylic Bromination:

    • Dissolve 3-methyl-1,2-benzisoxazole (1 eq.) in a suitable anhydrous solvent such as carbon tetrachloride or dichloromethane.

    • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromomethyl-1,2-benzisoxazole.

  • Oxidation to Aldehyde (Kornblum Oxidation):

    • Dissolve the crude 3-bromomethyl-1,2-benzisoxazole in dimethyl sulfoxide (DMSO).

    • Add sodium bicarbonate (2-3 eq.) and heat the mixture (e.g., to 100-150 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography on silica gel.

Protocol 2: Reduction to this compound

Reduction_Workflow cluster_0 Reduction Workflow A Dissolve 1,2-benzisoxazole-3-carboxaldehyde in Methanol/DCM B Cool to 0 °C A->B C Add Sodium Borohydride (1.5 eq.) portion-wise B->C D Stir at 0 °C to RT, Monitor by TLC C->D E Quench with saturated NH4Cl solution D->E F Extract with Ethyl Acetate E->F G Wash with Brine, Dry (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Characterize the Product I->J

Caption: Workflow for the reduction of 1,2-benzisoxazole-3-carboxaldehyde.

Detailed Steps:

  • Dissolve 1,2-benzisoxazole-3-carboxaldehyde (1 eq.) in a mixture of methanol and dichloromethane (e.g., a 1:4 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) in small portions over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Summary

The following table provides a summary of typical reaction parameters for the reduction step. Note that these are starting points and may require optimization for your specific setup.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Selective for aldehydes, mild, and easy to handle.[3][4]
Stoichiometry 1.5 - 2.0 equivalentsEnsures complete and timely reduction.
Solvent Methanol/Dichloromethane or EthanolProtic solvents activate NaBH₄ and aid in solubility.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion.
Workup Saturated aq. NH₄ClMildly acidic quench to destroy excess NaBH₄.[5]

References

Technical Support Center: Benzo[d]isoxazol-3-ylmethanol Core Structure Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzo[d]isoxazol-3-ylmethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. Benzo[d]isoxazole derivatives are a privileged scaffold in medicinal chemistry, appearing in drugs like the anticonvulsant Zonisamide and forming the basis for numerous therapeutic candidates.[1][2] However, the inherent chemical properties of the isoxazole ring can present stability challenges during experimental work, formulation, and storage.

This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and resolve stability issues, ensuring the integrity of your research and development programs.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses the fundamental chemical principles governing the stability of the benzo[d]isoxazole core.

Q1: What is the most common point of instability in the this compound scaffold?

A1: The primary site of instability is the N-O bond within the isoxazole ring.[3] This bond is relatively weak and susceptible to reductive or hydrolytic cleavage under certain conditions, particularly strong acids or bases. This can lead to ring-opening, forming various degradation products and resulting in a complete loss of the parent compound's biological activity. The hydroxymethyl group at the 3-position can also be a site for oxidation, converting the alcohol to an aldehyde or carboxylic acid, which can further impact stability and pharmacological properties.

Q2: My compound seems to degrade when left in solution on the benchtop. What are the likely causes?

A2: Several factors could be at play, mirroring the conditions used in formal forced degradation studies.[4][5]

  • Hydrolysis: If your solvent is aqueous or a protic solvent (like methanol or ethanol) and has a non-neutral pH, you may be observing acid- or base-catalyzed hydrolysis and subsequent ring cleavage. Many benzodiazepines, which have a different heterocyclic structure but face similar stability challenges, are known to degrade in acidic conditions.[6]

  • Oxidation: Dissolved oxygen in the solvent can lead to slow oxidation of the hydroxymethyl group, especially in the presence of trace metal ion contaminants which can catalyze the reaction.

  • Photodegradation: Ambient laboratory light, particularly UV wavelengths, can provide the energy to initiate degradation pathways. ICH guidelines mandate photostability testing for this very reason.[7]

Q3: Why is it critical to perform forced degradation studies on my specific derivative?

A3: Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity.[8] It involves intentionally exposing the drug substance to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, H₂O₂, heat, UV light) to achieve two primary goals:[5][9]

  • Identify Degradants: It rapidly generates potential degradation products that might form under normal storage conditions over a longer period. This provides insight into the intrinsic stability of your molecule.

  • Develop Stability-Indicating Methods: It provides the necessary samples to develop and validate an analytical method (typically HPLC) that can separate the parent compound from all potential degradants. Without this, you cannot accurately quantify the purity and stability of your compound.[7]

Part 2: Troubleshooting Guide - Addressing In-Experiment Issues

This section provides actionable solutions to common problems encountered during synthesis, purification, and analysis.

Q4: I'm running a reaction to modify the hydroxyl group, but I'm getting low yields and a complex mixture of byproducts. What's going wrong?

A4: This is a classic issue where the reaction conditions are inadvertently promoting degradation of the benzo[d]isoxazole core.

  • Troubleshooting Steps:

    • Re-evaluate your base/acid: If you are using a strong base (e.g., NaH, LDA) to deprotonate the alcohol, you may be inducing ring-opening. Consider switching to a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Lower the temperature: Many degradation reactions have a higher activation energy than the desired reaction. Running your experiment at 0 °C or -78 °C can often suppress the formation of byproducts.

    • Protect the N-O bond: While less common, if your molecule is particularly sensitive, consider if reaction conditions could be promoting reductive cleavage. Ensure your reagents are free from reducing agent contaminants.

    • Work under an inert atmosphere: Purge your reaction vessel with nitrogen or argon to minimize oxidation, especially if you are using reagents that could be sensitive to air or moisture.

Q5: My HPLC analysis shows the peak for my compound decreasing over time, even in the autosampler. How can I fix this?

A5: This indicates instability in your analytical mobile phase or sample diluent.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: If you are using acidic modifiers like formic acid or TFA, the low pH could be causing hydrolysis in the autosampler vial. Try to use the highest pH possible that still gives good chromatography.

    • Use an Aprotic Diluent: Instead of dissolving your sample in a methanol/water mixture, try dissolving it in a compatible aprotic solvent like acetonitrile (ACN) just before injection.

    • Cool the Autosampler: Set your autosampler temperature to 4-10 °C. This will slow the rate of any degradation reactions occurring in the vial. Many studies on benzodiazepine stability show significantly improved stability at reduced temperatures.[10]

    • Perform a Time-Course Study: Inject the same sample vial at t=0, 2, 4, 8, and 24 hours to quantify the rate of degradation. This data is crucial for validating your analytical method and understanding its limitations.

Q6: I've identified a major degradant via LC-MS. What is the likely structure?

A6: Without specific data, we can propose a likely degradation pathway based on the known chemistry of the isoxazole ring. Acid-catalyzed hydrolysis is a common mechanism.

The diagram below illustrates a plausible pathway where the isoxazole nitrogen is protonated, followed by nucleophilic attack by water, leading to N-O bond cleavage and ring-opening.

G cluster_0 Plausible Acid-Catalyzed Degradation Pathway A This compound (Parent Compound) B Protonated Intermediate A->B + H⁺ C Ring-Opened Intermediate B->C + H₂O (N-O Bond Cleavage) D Final Degradant (e.g., 2-Hydroxybenzoyl derivative) C->D Rearrangement G start Start: Compound for Assay check_sol Is compound soluble in aprotic solvent (e.g., DMSO)? start->check_sol use_aprotic Prepare high-conc. stock in DMSO check_sol->use_aprotic Yes end Store at -80°C in Aliquots check_sol->end No (Re-evaluate strategy) check_aq_sol Is aqueous solubility required? use_aprotic->check_aq_sol use_buffer Dilute into pH 7.4 Phosphate Buffer check_aq_sol->use_buffer Yes check_aq_sol->end No add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) use_buffer->add_antioxidant final_sol Final Stabilized Solution add_antioxidant->final_sol final_sol->end

References

Technical Support Center: Purification of 3-Hydroxymethylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Hydroxymethylbenzo[d]isoxazole (also known as (1,2-benzisoxazol-3-yl)methanol). The purification of this compound is a critical step following its synthesis, often from precursors like 3-methyl-1,2-benzisoxazole.[1] Achieving high purity is essential for subsequent reactions and biological assays. This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the purification process.

Troubleshooting Guide: Specific Purification Issues

Q1: My crude product is a persistent oil or waxy solid that fails to crystallize. What is the underlying cause and the recommended purification strategy?

Answer: This is a common issue primarily caused by the presence of impurities that disrupt the formation of a stable crystal lattice. The most likely culprits are residual solvents (like DMSO or DMF used in the reaction), unreacted starting materials, or structurally similar byproducts formed during the synthesis.

Causality: Crystalline solids form when molecules can pack into a highly ordered, repeating three-dimensional structure. Impurities, even in small amounts, act as "defects" that prevent this long-range order, resulting in an amorphous solid, wax, or oil.

Recommended Protocol: Silica Gel Flash Column Chromatography

Flash chromatography is the most effective method for separating the desired product from both more polar and less polar impurities.

Step-by-Step Protocol:

  • Adsorbent Preparation: Prepare a slurry of silica gel (60-120 or 230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks.

  • Sample Loading:

    • Dry Loading (Preferred for Oils): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents the dissolution of the column head and leads to better separation.

    • Wet Loading: If the crude product is not excessively soluble in the initial eluent, dissolve it in the minimum possible volume of the mobile phase and carefully load it onto the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 10-15% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection & Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 3-Hydroxymethylbenzo[d]isoxazole.

Q2: My TLC plate shows multiple spots close to the product spot. What are these likely byproducts and how can I optimize their separation?

Answer: The synthesis of 3-Hydroxymethylbenzo[d]isoxazole, often proceeding via bromination of 3-methyl-1,2-benzisoxazole followed by hydrolysis, can generate specific byproducts.[1]

Likely Impurities:

  • Starting Material (Less Polar): Unreacted 3-methyl-1,2-benzisoxazole is significantly less polar than the product due to the absence of the hydroxyl group. It will have a higher Rf value on TLC.

  • Dibrominated Intermediate (Less Polar): Over-bromination can lead to the formation of 3-(dibromomethyl)-1,2-benzisoxazole.[1] This species is also less polar than the final product.

  • Aldehyde Byproduct (Slightly Less Polar): Over-oxidation of the final product or hydrolysis of the dibrominated intermediate can yield 1,2-benzisoxazole-3-carboxaldehyde.[1] This aldehyde is typically slightly less polar than the corresponding alcohol and will appear just above the product spot on a TLC plate.

Separation Strategy: A shallow solvent gradient during column chromatography is crucial. A slow, gradual increase in the polar solvent (Ethyl Acetate) concentration will enhance the resolution between the desired alcohol and the slightly less polar aldehyde byproduct.

Data Presentation: Typical TLC Profile

Compound Structure Polarity Expected Rf (30% EtOAc/Hexane)
3-Methyl-1,2-benzisoxazole C₈H₇NO Low ~0.80
1,2-Benzisoxazole-3-carboxaldehyde C₈H₅NO₂ Medium ~0.55

| 3-Hydroxymethylbenzo[d]isoxazole | C₈H₇NO₂ | High | ~0.40 |

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Visualization: Potential Byproduct Formation Pathway

Byproducts cluster_start Starting Material cluster_reaction Reaction & Side Reactions cluster_products Products in Crude Mixture SM 3-Methyl-1,2-benzisoxazole R1 NBS (1 eq) SM->R1 Bromination R3 NBS (2 eq) SM->R3 Over-bromination R2 Hydrolysis R1->R2 Product 3-Hydroxymethylbenzo[d]isoxazole (Desired Product) R2->Product Byproduct1 3-(Dibromomethyl)-1,2-benzisoxazole (Byproduct) R3->Byproduct1 R4 Oxidation / Hydrolysis Byproduct2 1,2-Benzisoxazole-3-carboxaldehyde (Byproduct) R4->Byproduct2 Product->R4 Oxidation Byproduct1->R4

Caption: Synthetic pathway and common byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the stability concerns for 3-Hydroxymethylbenzo[d]isoxazole during purification?

Answer: There are two primary stability concerns:

  • Basicity: The 1,2-benzisoxazole ring system is susceptible to cleavage under strongly basic conditions. This reaction, known as the Kemp elimination, involves the cleavage of the relatively weak N-O bond to form a 2-hydroxybenzonitrile species.[2]

    • Practical Implication: Avoid using highly basic additives in your chromatography eluent (e.g., triethylamine, ammonia) unless absolutely necessary for managing very polar impurities. During aqueous workups, use mild bases like sodium bicarbonate and avoid prolonged exposure to strong bases like sodium hydroxide.

  • Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde (1,2-benzisoxazole-3-carboxaldehyde).

    • Practical Implication: Avoid exposing the compound to oxidizing agents. Store the purified material under an inert atmosphere (nitrogen or argon) and at a low temperature to minimize slow air oxidation over time.

Q2: I have successfully purified the compound by column chromatography. Should I perform a final recrystallization?

Answer: Yes, a final recrystallization step is highly recommended if your goal is to obtain material with >99% purity for applications like reference standard generation or sensitive biological assays.

Causality: While chromatography is excellent for removing bulk and structurally distinct impurities, recrystallization is superior for removing trace amounts of very closely related impurities that may have co-eluted. It selects for the desired molecule to incorporate into the growing crystal lattice, effectively "purging" minor impurities into the mother liquor.

Recommended Recrystallization Solvents: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent System Comments
Ethyl Acetate / Hexane Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Cool slowly.
Dichloromethane / Hexane Similar to the above, good for removing non-polar contaminants.
Toluene Can be effective, but ensure all solvent is removed as it has a high boiling point.

| Isopropanol / Water | Dissolve in hot isopropanol, add water dropwise. Good for removing very polar impurities. |

Q3: How do I definitively confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is required for unambiguous confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Look for the characteristic singlet for the methylene (-CH₂) protons (typically ~4.7 ppm), the hydroxyl (-OH) proton (variable, may be a broad singlet), and the aromatic protons in the 7.3-7.8 ppm region. Integration of the peaks should match the expected proton count.

  • Mass Spectrometry (MS): This confirms the molecular weight. For 3-Hydroxymethylbenzo[d]isoxazole (C₈H₇NO₂), the expected molecular weight is approximately 149.15 g/mol . Look for the [M+H]⁺ ion at ~150.05 in ESI+ mode.

  • Melting Point: A sharp melting point range (e.g., 63-65 °C) is a strong indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

  • HPLC (High-Performance Liquid Chromatography): An HPLC analysis using a suitable method (e.g., C18 column with a water/acetonitrile gradient) should show a single major peak, allowing for quantitative purity assessment (e.g., >99% by peak area).[3]

Visualization: General Purification & Analysis Workflow

Workflow decision decision Crude Crude Product TLC Analyze by TLC Crude->TLC IsOily Is it an Oil/Wax? TLC->IsOily Column Flash Column Chromatography IsOily->Column Yes Recrystallize Recrystallization IsOily->Recrystallize No (Mostly Solid) Combine Combine Pure Fractions & Evaporate Column->Combine Analysis Final Purity Analysis (NMR, MS, MP, HPLC) Recrystallize->Analysis Combine->Recrystallize For Ultra-Purity Combine->Analysis If Sufficiently Pure Final Pure Product (>99%) Analysis->Final

Caption: Decision workflow for purification and analysis.

References

Minimizing impurities in the production of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the development of antipsychotic and neuroleptic drugs, Benzo[d]isoxazol-3-ylmethanol is a cornerstone molecule in medicinal chemistry.[1] Its synthesis, while well-established, is not without challenges. Achieving high purity is critical for downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs), where even trace impurities can have significant impacts on the efficacy, safety, and stability of the final drug product.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity formation during the synthesis of this compound. We will delve into the mechanistic origins of common impurities and offer field-proven protocols to minimize their formation, ensuring the integrity of your synthesis.

Core Synthesis Pathway Overview

A prevalent and efficient route to this compound involves the reductive cyclization of a 2-cyanophenol derivative followed by the reduction of a carboxylate group. The general workflow begins with the esterification of 2-cyanophenol, followed by cyclization and subsequent reduction to the target alcohol.

G A 2-Cyanophenol B Ethyl 2-cyano-phenoxyacetate A->B Ethyl bromoacetate, K2CO3, Acetone C Ethyl Benzo[d]isoxazole-3-carboxylate B->C NaOEt, Ethanol, Reflux D This compound C->D LiAlH4 or NaBH4/LiCl, THF

Caption: General synthesis workflow for this compound.

This section addresses specific issues encountered during the synthesis, focusing on the identification and mitigation of common impurities.

Question 1: My final product is contaminated with 2-Cyanophenol. What is causing this, and how can I prevent it?

Root Cause Analysis:

The presence of 2-Cyanophenol (also known as 2-hydroxybenzonitrile)[2] as an impurity is almost always due to the base-catalyzed cleavage of the isoxazole ring. The N-O bond in the benzo[d]isoxazole core is relatively weak and susceptible to nucleophilic attack under basic conditions, leading to a ring-opening rearrangement known as the Kemp elimination.[3]

This degradation can occur at several stages:

  • During Cyclization: If using a strong base for the cyclization of the phenoxyacetate intermediate, excess base or prolonged reaction times at elevated temperatures can promote the cleavage of the newly formed ring.

  • During Workup: Aqueous basic washes (e.g., with NaOH, K2CO3) to remove acidic byproducts can degrade the product.

  • During Purification: Using basic alumina for chromatography or cleaning glassware with strong base detergents without proper neutralization can introduce basicity that triggers degradation.

G cluster_0 Base-Catalyzed Degradation A This compound B Transition State (Ring Opening) A->B OH- (Strong Base) C 2-Cyanophenol Impurity B->C Rearrangement

Caption: Mechanism of isoxazole ring cleavage leading to 2-Cyanophenol.

Mitigation Strategies & Protocols:

  • Control of Basicity During Cyclization:

    • Reagent Choice: Use a carefully controlled amount of a moderately strong base like sodium ethoxide (NaOEt). Avoid stronger bases like sodium hydride (NaH) unless reaction conditions are meticulously optimized at low temperatures.

    • Stoichiometry: Use the minimum effective amount of base, typically 1.0 to 1.1 equivalents.

    • Temperature Control: Maintain the lowest effective temperature during the reaction and monitor for completion by TLC or HPLC to avoid prolonged heating.

  • Modified Workup Protocol:

    • Avoid Strong Bases: Do not use sodium hydroxide or potassium carbonate washes.

    • Mild Basic Wash: If a basic wash is necessary, use a saturated solution of sodium bicarbonate (NaHCO3), which is sufficiently basic to neutralize acids but generally not strong enough to cause significant ring cleavage.

    • Extraction: After the reaction is quenched with a mild acid (e.g., ammonium chloride solution), extract the product directly into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification Best Practices:

    • Chromatography: Use silica gel for column chromatography. Avoid alumina unless it is certified as neutral.

    • Recrystallization: This is often the most effective method for removing 2-cyanophenol. A suitable solvent system is Toluene/Heptane or Ethyl Acetate/Hexane.

ImpurityIdentification MethodKey Diagnostic Signal
2-Cyanophenol HPLC-UVShorter retention time than the product.
¹H NMRA sharp singlet for the phenolic -OH proton (concentration dependent), distinct aromatic splitting pattern.
TLCHigher Rf value in non-polar solvent systems compared to the product.

Question 2: I am observing an impurity with a mass corresponding to the starting ester. How can I drive the reduction to completion?

Root Cause Analysis:

Residual Ethyl Benzo[d]isoxazole-3-carboxylate indicates an incomplete reduction reaction. This is a common issue when converting the ester at the C3 position to the primary alcohol.

Potential causes include:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low to convert all of the starting material.

  • Deactivated Reducing Agent: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are sensitive to moisture. Contamination of the solvent (THF, ethanol) or glassware with water will quench the reagent, reducing its effective concentration.

  • Low Reaction Temperature: While initial addition may be done at 0°C for safety, some reductions require warming to room temperature or even gentle reflux to proceed to completion.

Mitigation Strategies & Protocols:

  • Reagent and Solvent Preparation:

    • Dry Solvents: Use freshly distilled or anhydrous grade tetrahydrofuran (THF).

    • Check Reagent Activity: Use a freshly opened bottle of the reducing agent or titrate older batches to determine their activity.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.

  • Optimized Reduction Protocol (using NaBH₄/LiCl):

    The Sodium Borohydride/Lithium Chloride system is a safer and effective alternative to LiAlH₄ for this reduction. Lithium chloride acts as a Lewis acid to activate the ester carbonyl group towards reduction.

    • Step 1: Under an inert atmosphere, add Ethyl Benzo[d]isoxazole-3-carboxylate (1.0 eq) and anhydrous Lithium Chloride (1.2 eq) to a flask containing anhydrous THF/Ethanol (3:1).

    • Step 2: Cool the mixture to 0°C in an ice bath.

    • Step 3: Add Sodium Borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes. The larger excess ensures the reaction goes to completion.

    • Step 4: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Step 5: Monitor the reaction by TLC or LC-MS. If starting material remains, an additional portion of NaBH₄ (0.5 eq) can be added.

    • Step 6: Quench the reaction carefully by slowly adding saturated ammonium chloride solution at 0°C. Extract with ethyl acetate, wash with brine, dry, and concentrate.

G cluster_0 Purity Verification Workflow A Crude Product B TLC Analysis (Quick Check) A->B C Purification (Column or Recrystallization) B->C D HPLC Analysis (Purity >99%?) C->D E Characterization (¹H NMR, ¹³C NMR, MS) D->E Yes G Repurify D->G No F Final Pure Product E->F G->C

Caption: Post-synthesis workflow for purification and validation.

Question 3: My reaction is generating a significant amount of a dimeric or polymeric byproduct. What is happening?

Root Cause Analysis:

The formation of higher molecular weight species often points to intermolecular side reactions. In this synthesis, a potential side reaction is the intermolecular acylation of the product alcohol by the starting ester. This can happen if the reduction is slow and all the reducing agent is consumed while a significant amount of starting ester remains. The product alcohol, once formed, can act as a nucleophile and attack the carbonyl of another ester molecule.

This is more likely to occur if:

  • The reaction is run at a high concentration.

  • The addition of the reducing agent is too slow, allowing for a buildup of the product alcohol in the presence of the starting ester.

  • The reaction is heated for an extended period before the reduction is complete.

Mitigation Strategies & Protocols:

  • Reverse Addition: Instead of adding the reducing agent to the ester, consider adding the ester solution slowly to a suspension of the reducing agent in THF. This maintains an excess of the reducing agent throughout the reaction, ensuring that the ester is reduced immediately upon addition and preventing it from reacting with the newly formed alcohol product.

  • Dilution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M) to decrease the probability of intermolecular collisions.

  • Temperature Management: Maintain a low temperature (0°C to room temperature) and avoid unnecessary heating until TLC confirms the absence of the starting ester.

By carefully controlling the reaction conditions, particularly the stoichiometry of reagents, temperature, and exclusion of moisture, researchers can consistently produce high-purity this compound, free from common process-related impurities.

References

Technical Support Center: Method Development for the Quantification of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical quantification of Benzo[d]isoxazol-3-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting, and frequently asked questions (FAQs) related to method development for this compound. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] Accurate and precise quantification is therefore critical for ensuring the quality, safety, and efficacy of these therapeutic agents.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of analytical methods for this compound.

Q1: What is the best analytical technique for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for the quantification of this compound.[2][3] For routine analysis and purity assessment, a UV detector is often sufficient. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred method.[2][4][5]

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: Understanding the physicochemical properties is crucial for method development. Key properties for this compound (C8H7NO2, MW: 149.15 g/mol ) include:

PropertyValueImplication for Method Development
Molecular Weight 149.15 g/mol [6]Suitable for both HPLC-UV and LC-MS/MS analysis.
LogP 1.3201[7]Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns like C18.
pKa (Estimated) ~9-10 for the hydroxyl group, and the isoxazole ring is weakly basic.The molecule is neutral over a wide pH range, providing flexibility in mobile phase pH selection.
UV Absorbance The benzisoxazole ring system is expected to have strong UV absorbance, likely in the range of 220-280 nm.A UV detector can be effectively used for quantification.

Q3: How do I choose the right HPLC column for this compound analysis?

A3: A reversed-phase C18 column is an excellent starting point due to the moderate lipophilicity of this compound. A standard column with dimensions like 4.6 x 150 mm and a particle size of 3.5 or 5 µm is suitable for initial method development. For faster analysis, consider using a shorter column with smaller particles (e.g., 2.1 x 50 mm, <2 µm) in a UHPLC system.

Q4: What are the typical starting conditions for an HPLC-UV method?

A4: A good starting point for a reversed-phase HPLC-UV method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (or a buffer like 0.1% formic acid in water).

  • Gradient: Start with a low percentage of ACN (e.g., 20%) and ramp up to a higher percentage (e.g., 80-90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Start by scanning with a Diode Array Detector (DAD) to find the wavelength of maximum absorbance (λmax), likely around 230 nm or 270 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Q5: When should I consider using LC-MS/MS?

A5: LC-MS/MS is recommended when:

  • High sensitivity is required, such as for quantifying low levels of the analyte in biological matrices (e.g., plasma, urine).[4][5]

  • High selectivity is needed to differentiate the analyte from co-eluting impurities or matrix components.

  • Confirmation of the analyte's identity is necessary.

Q6: How do I prepare samples for analysis?

A6: Sample preparation is critical for accurate results and depends on the matrix.[8][9][10]

  • For Drug Substance/Product: Simple dissolution in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase) followed by filtration is usually sufficient.[11]

  • For Biological Matrices (e.g., plasma): More extensive cleanup is required to remove proteins and other interferences.[12] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[12]

    • Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): Offers the cleanest extracts by selectively retaining the analyte on a solid sorbent.[8]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.

Troubleshooting Workflow Diagram

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A 1. Forced Degradation Study B 2. Initial Chromatographic Conditions A->B C 3. Method Optimization B->C D 4. Peak Purity Analysis C->D E 5. Specificity D->E F 6. Linearity & Range E->F G 7. Accuracy & Precision F->G H 8. LOD & LOQ G->H I 9. Robustness H->I

References

Validation & Comparative

A Comparative Efficacy Analysis of Benzo[d]isoxazol-3-ylmethanol Derivatives and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the benzo[d]isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological pathways. This guide provides a comprehensive comparison of Benzo[d]isoxazol-3-ylmethanol derivatives against existing drugs in key therapeutic areas: epilepsy, psychosis, and pain management. By delving into their mechanisms of action, comparative efficacy data, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a critical analysis of the potential of this promising class of compounds.

The rationale for focusing on this compound derivatives stems from their structural similarity to established drugs and their potential for nuanced modulation of biological targets. The isoxazole ring, fused to a benzene ring, provides a unique electronic and steric configuration that can be tailored through chemical synthesis to optimize potency, selectivity, and pharmacokinetic properties. This guide will dissect the available preclinical data to offer a clear perspective on where these derivatives stand in comparison to current standards of care.

Anticonvulsant Activity: A New Frontier in Seizure Management

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies. Benzo[d]isoxazole derivatives have shown considerable promise as a new class of anticonvulsant agents.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

A key mechanism underlying the anticonvulsant activity of many existing drugs, such as phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials, and their inhibition can suppress the abnormal neuronal firing characteristic of seizures.

Recent studies have revealed that certain this compound derivatives also exert their anticonvulsant effects through this pathway. Notably, the derivative Z-6b has been shown to selectively block the NaV1.1 subtype of VGSCs.[2] This selectivity is a significant finding, as different NaV subtypes are expressed in various neuronal populations, and subtype-selective blockers may offer a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective blockers.[2]

The proposed mechanism involves the binding of the benzo[d]isoxazole derivative to the inactive state of the NaV1.1 channel, stabilizing this conformation and thereby reducing the number of channels available to open and propagate neuronal firing.

cluster_Neuron Presynaptic Neuron Action Potential Action Potential NaV1.1 Channel (Resting) NaV1.1 Channel (Resting) Action Potential->NaV1.1 Channel (Resting) Depolarization NaV1.1 Channel (Open) NaV1.1 Channel (Open) NaV1.1 Channel (Resting)->NaV1.1 Channel (Open) Opens NaV1.1 Channel (Inactive) NaV1.1 Channel (Inactive) NaV1.1 Channel (Open)->NaV1.1 Channel (Inactive) Inactivates Reduced Na+ Influx Reduced Na+ Influx NaV1.1 Channel (Open)->Reduced Na+ Influx Inhibited by Derivative NaV1.1 Channel (Inactive)->NaV1.1 Channel (Resting) Repolarization Benzo_derivative This compound Derivative (Z-6b) Benzo_derivative->NaV1.1 Channel (Inactive) Binds & Stabilizes Suppressed Neuronal Firing Suppressed Neuronal Firing Reduced Na+ Influx->Suppressed Neuronal Firing

Figure 1: Mechanism of anticonvulsant action of Z-6b.

Comparative Efficacy Data

The efficacy of anticonvulsant drugs is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is a key parameter for comparison.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Benzo[d]isoxazole Derivative (Z-6b) 20.5-[2]
Benzo[d]isoxazole Derivative (8a) 14.90>100[3]
Benzo[d]isoxazole Derivative (7d) >10042.30[3]
Phenytoin 9.5Inactive[4]
Carbamazepine 8.8Inactive[4]
Ethosuximide Inactive130[3]

Note: Direct comparison of ED50 values across different studies should be done with caution due to variations in experimental conditions.

The data indicates that certain this compound derivatives, such as Z-6b and 8a, exhibit potent anticonvulsant activity in the MES test, comparable to that of established drugs like phenytoin and carbamazepine.[2][3] The high protective index (TD50/ED50) of 10.3 for Z-6b suggests a favorable therapeutic window.[2] Furthermore, the activity of derivative 7d in the scPTZ test suggests that modifications to the benzo[d]isoxazole scaffold can yield compounds with efficacy against different seizure types.[3]

Experimental Protocols
  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds and standard drugs are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: 30-60 minutes after drug administration, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group, and the ED50 is determined using probit analysis.

  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Similar to the MES test.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • Data Analysis: The percentage of animals protected from clonic seizures is calculated, and the ED50 is determined.

Figure 2: Experimental workflow for anticonvulsant screening.

Antipsychotic Potential: Modulating Dopaminergic and Serotonergic Pathways

The discovery of atypical antipsychotics, many of which are based on the benzisoxazole scaffold (e.g., risperidone), has revolutionized the treatment of schizophrenia and other psychotic disorders.[5] These drugs offer improved efficacy against both positive and negative symptoms with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Mechanism of Action: A Balancing Act

The therapeutic efficacy of atypical antipsychotics is attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][5] While D2 receptor blockade in the mesolimbic pathway is crucial for alleviating positive symptoms, the accompanying 5-HT2A receptor antagonism is thought to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, and to mitigate the motor side effects associated with D2 blockade in the nigrostriatal pathway.

While direct receptor binding data for novel this compound derivatives is still emerging, their structural similarity to existing atypical antipsychotics suggests a similar mechanism of action. The key to their potential superiority lies in achieving an optimal balance of D2 and 5-HT2A receptor affinities, along with a favorable off-target profile to minimize side effects.

cluster_Synapse Synaptic Cleft cluster_Neuron Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Reduced_Dopaminergic_Signaling Reduced_Dopaminergic_Signaling D2_Receptor->Reduced_Dopaminergic_Signaling Modulated_Serotonergic_Signaling Modulated_Serotonergic_Signaling 5HT2A_Receptor->Modulated_Serotonergic_Signaling Benzo_derivative This compound Derivative Benzo_derivative->D2_Receptor Antagonizes Benzo_derivative->5HT2A_Receptor Antagonizes Therapeutic_Effect Therapeutic_Effect Reduced_Dopaminergic_Signaling->Therapeutic_Effect Modulated_Serotonergic_Signaling->Therapeutic_Effect

Figure 3: Dual antagonism of D2 and 5-HT2A receptors.

Comparative Efficacy Data

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. A comparison of the Ki values of new benzo[d]isoxazole derivatives with those of established atypical antipsychotics is essential to predict their potential efficacy and side-effect profile.

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Reference
Risperidone 3.130.16[5]
Olanzapine 114[6]
Clozapine 12613[7]
Haloperidol (Typical) 1.445[7]

Note: Specific Ki values for novel this compound derivatives are needed for a direct comparison.

The data for existing drugs highlights the characteristic high 5-HT2A to D2 affinity ratio of atypical antipsychotics compared to typicals like haloperidol. Future research should focus on determining the Ki values for novel this compound derivatives to ascertain if they possess a similar or even more favorable receptor binding profile.

Experimental Protocols
  • Receptor Preparation: Cell membranes expressing the target receptor (e.g., human recombinant D2 or 5-HT2A receptors) are prepared from cultured cells (e.g., CHO or HEK293 cells).

  • Radioligand Binding: A specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 4: Workflow for receptor binding assays.

Analgesic Properties: A Potential Alternative in Pain Management

Chronic pain is a debilitating condition with a significant unmet medical need. Current analgesic therapies, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects, including addiction, gastrointestinal bleeding, and cardiovascular risks. Isoxazole-containing compounds have demonstrated analgesic properties in various preclinical models, suggesting that this compound derivatives could represent a novel class of analgesics.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of analgesic action for benzo[d]isoxazole derivatives is still under investigation but is likely to be multifactorial. Some isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, similar to NSAIDs, thereby reducing the production of pro-inflammatory prostaglandins. Others may exert their effects through modulation of ion channels or by interacting with central pain pathways. The analgesic effects of some isoxazole derivatives have been shown to be independent of the opioid system, which is a desirable characteristic for avoiding opioid-related side effects.[6]

Comparative Efficacy Data

The analgesic efficacy of new compounds is typically assessed using models such as the hot plate test and the acetic acid-induced writhing test. The hot plate test measures the response latency to a thermal stimulus, indicating central analgesic activity, while the writhing test assesses visceral pain and is sensitive to peripherally acting analgesics.

CompoundHot Plate Test (Latency in seconds)Acetic Acid Writhing Test (% Inhibition)Reference
Isoxazole Derivative B2 (6 mg/kg) Significant increaseHigh[6]
Tramadol (3 mg/kg) Significant increaseHigh[6]
Acetylsalicylic Acid (Aspirin) -Significant[8]

Note: Data for specific this compound derivatives is needed for a direct comparison.

The available data on related isoxazole derivatives suggests that they can produce significant analgesic effects, in some cases comparable to the opioid analgesic tramadol.[6] Further studies are required to evaluate the analgesic potential of this compound derivatives and to compare their efficacy directly with a broader range of existing analgesics.

Experimental Protocols
  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds and standard drugs are administered.

  • Procedure: The mouse is placed on a heated plate (e.g., 55 ± 0.5°C), and the time taken for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the reaction latency. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The mean reaction latency for each group is calculated and compared to the vehicle control group.

  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Test compounds and standard drugs are administered.

  • Procedure: After a set period, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce writhing (abdominal constrictions).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Figure 5: Experimental workflow for analgesic screening.

Safety and Toxicological Profile

A critical aspect of drug development is the assessment of a compound's safety and toxicological profile. While comprehensive preclinical toxicology data for novel this compound derivatives is not yet widely available in the public domain, general toxicological studies on the broader class of benzo[d]isoxazole derivatives have been conducted. These studies typically involve acute and repeated-dose toxicity assessments in rodent and non-rodent species to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).

For any new chemical entity, a standard battery of preclinical safety studies is required by regulatory agencies before it can be administered to humans. These studies include:

  • Acute Toxicity Studies: To determine the effects of a single high dose of the compound.

  • Repeated-Dose Toxicity Studies: To evaluate the effects of long-term exposure to the compound. These studies are conducted in at least two species (one rodent, one non-rodent).

  • Genotoxicity Studies: To assess the potential of the compound to damage genetic material.

  • Safety Pharmacology Studies: To investigate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: To evaluate the potential effects of the compound on fertility and fetal development.

As research on this compound derivatives progresses, the publication of these crucial safety data will be essential for a complete assessment of their therapeutic potential.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated potential in the treatment of epilepsy, and with a strong rationale for their investigation as antipsychotic and analgesic agents. Their efficacy in preclinical models of seizures is comparable to that of established drugs, and their selective mechanism of action on specific sodium channel subtypes offers the potential for improved safety and tolerability.

The structural similarity of these derivatives to existing atypical antipsychotics provides a solid foundation for their development as novel treatments for psychotic disorders. The key to their success will be the fine-tuning of their receptor binding profiles to achieve an optimal balance of D2 and 5-HT2A antagonism, while minimizing off-target effects.

In the realm of pain management, the initial findings for related isoxazole derivatives are encouraging, suggesting a potential for a new class of analgesics with a non-opioid mechanism of action.

To fully realize the therapeutic potential of this compound derivatives, future research should focus on:

  • Head-to-Head Comparative Studies: Conducting direct, well-controlled preclinical studies that compare the efficacy and safety of these derivatives with a wider range of existing drugs in each therapeutic area.

  • Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, and establishing clear relationships between plasma concentrations and therapeutic effects.

  • In-depth Mechanistic Studies: Further investigating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

  • Thorough Preclinical Safety and Toxicology Evaluation: Generating a comprehensive safety dataset to support the transition of the most promising candidates into clinical development.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Benzo[d]isoxazol-3-ylmethanol Analogs as JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Privileged Scaffold to Validated Target

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. Derivatives have shown promise as antipsychotics, anti-inflammatory agents, and anticancer therapeutics. Our focus here is on a specific chemical series, Benzo[d]isoxazol-3-ylmethanol analogs. Preliminary structural analysis and in-silico modeling suggest a potential interaction with the ATP-binding pocket of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases central to stress signaling pathways.

JNK signaling is a critical regulator of cellular processes including proliferation, apoptosis, and inflammation. Its dysregulation is implicated in numerous pathologies, from neurodegenerative diseases to cancer, making it a compelling therapeutic target. However, a hypothesis is not a validated mechanism. The critical challenge for any drug development professional is to move from a putative target to a confirmed mechanism of action with rigorous, reproducible data.

This guide provides a comprehensive, field-proven framework for validating the hypothesis that this compound analogs function as JNK inhibitors. We will detail the causality behind our experimental choices, provide step-by-step protocols for key validation assays, and objectively compare the performance of our lead analog (herein referred to as BIA-1, for this compound Analog 1) against established JNK inhibitors.

Pillar 1: Understanding the Target - The JNK Signaling Cascade

Before designing an effective validation strategy, a clear understanding of the target pathway is essential. The JNK signaling cascade is a multi-tiered pathway activated by a variety of environmental stresses and inflammatory cytokines. Upon activation, a series of phosphorylation events culminates in the activation of JNK, which then translocates to the nucleus to phosphorylate and regulate the activity of transcription factors, most notably c-Jun.

JNK_Pathway stimuli Environmental Stress (UV, Cytokines, etc.) map3k MAPKKKs (MEKK1-4, MLKs) stimuli->map3k Activation map2k MAPKKs (MKK4, MKK7) map3k->map2k Phosphorylation jnk JNK (JNK1/2/3) map2k->jnk Dual Phosphorylation (Thr183/Tyr185) cjun Transcription Factors (c-Jun, ATF2) jnk->cjun Phosphorylation (Ser63/Ser73) response Cellular Response (Apoptosis, Inflammation, Proliferation) cjun->response Transcriptional Regulation

Caption: The core JNK signaling cascade, a key stress-activated MAPK pathway.

Pillar 2: A Multi-Tiered Experimental Validation Strategy

A robust validation strategy does not rely on a single experiment. It builds a case through orthogonal assays, moving from direct biochemical interaction to complex cellular effects. This tiered approach ensures that observed outcomes are a direct result of on-target activity.

Validation_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Selectivity & On-Target Confirmation ic50 In Vitro Kinase Assay Determine IC50 Assess Potency binding Binding Assay (SPR/ITC) Determine Kd Confirm Direct Interaction Elucidate MOA (e.g., ATP-Competitive) western Western Blot Measure Phospho-c-Jun Confirm Target Inhibition in Cells ic50->western Potency Confirmed phenotype Phenotypic Assay Measure Apoptosis/Viability Link Target Inhibition to Cellular Outcome panel Kinome-wide Panel Screen Assess Selectivity Identify Potential Off-Targets western->panel Cellular Activity Confirmed control Control Compound Assay Use Structurally Unrelated JNK Inhibitor Confirm Phenotype is On-Target

Caption: A logical workflow for validating a novel kinase inhibitor.

Tier 1: Direct Target Interaction (In Vitro)

The foundational question is: Does our compound, BIA-1, directly inhibit JNK enzyme activity?

  • In Vitro Kinase Inhibition Assay: The primary goal is to determine the half-maximal inhibitory concentration (IC50). This assay directly measures the ability of BIA-1 to prevent JNK from phosphorylating its substrate (e.g., a c-Jun fusion protein). A low nanomolar IC50 is a strong indicator of a potent interaction.

  • Binding Assays (e.g., Surface Plasmon Resonance - SPR): While an IC50 value demonstrates inhibition, it doesn't confirm direct binding or elucidate the mechanism. SPR or Isothermal Titration Calorimetry (ITC) can determine the binding affinity (Kd) and kinetics. Furthermore, performing these assays in the presence of varying ATP concentrations can reveal whether the inhibition is ATP-competitive, a common mechanism for kinase inhibitors that target the highly conserved ATP-binding pocket.

Tier 2: Target Engagement in a Cellular Context

A compound that works in a clean biochemical assay may fail in the complex environment of a living cell due to poor permeability, rapid metabolism, or other factors. This tier addresses the critical question: Does BIA-1 inhibit JNK signaling within a cell and produce a corresponding biological effect?

  • Western Blot Analysis: This is the gold standard for confirming target engagement in cells. We treat a relevant cell line (e.g., HeLa or a cancer cell line with active JNK signaling) with a known JNK activator (like Anisomycin or UV radiation) in the presence and absence of BIA-1. We then measure the phosphorylation status of JNK's primary substrate, c-Jun, at Serine 63/73. A dose-dependent reduction in phospho-c-Jun levels, without affecting total c-Jun or JNK levels, provides powerful evidence of on-target activity.

  • Cell-Based Phenotypic Assays: The ultimate goal of JNK inhibition is to elicit a specific cellular response, often apoptosis in the context of cancer therapy. By treating cancer cells with BIA-1, we can measure outcomes like apoptosis (via Caspase-3 cleavage or Annexin V staining) or reduced proliferation. Linking the biochemical and target engagement data to a relevant cellular phenotype is a crucial validation step.

Tier 3: Specificity and On-Target Confirmation

Many kinase inhibitors suffer from a lack of specificity, inhibiting multiple kinases due to the conserved nature of the ATP-binding site. This can lead to misleading results and off-target toxicity.

  • Kinase Selectivity Profiling: Screening BIA-1 against a broad panel of kinases (e.g., a 400+ kinase panel) is non-negotiable for demonstrating trustworthiness. The ideal inhibitor will show high potency against JNK1, JNK2, and JNK3 with minimal activity against other kinases, especially those in related MAPK pathways like p38 and ERK.

Comparative Performance Analysis

Objectivity requires comparison against established alternatives. The following table summarizes the hypothetical, yet plausible, performance of our lead candidate, BIA-1, against two well-characterized JNK inhibitors: SP600125 (a widely used but less selective tool compound) and CC-401 (a more recent, potent inhibitor).

Parameter BIA-1 (Hypothetical Data) SP600125 CC-401 Reference(s)
Target(s) JNK1/2/3JNK1/2/3 (Pan-JNK)JNK1/2/3 (Pan-JNK)
**Mechanism

A Comparative Guide to the Synthesis of Benzo[d]isoxazol-3-ylmethanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Benzo[d]isoxazol-3-ylmethanol, a key intermediate in the development of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders, presents a synthetic challenge that necessitates a careful selection of methodology.[1][2] This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering in-depth technical details, experimental protocols, and a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.

Introduction to this compound

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The substituent at the 3-position of this ring system is critical in defining the pharmacological profile of these molecules. This compound serves as a versatile building block, allowing for further structural modifications to explore and optimize therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Comparative Analysis of Synthetic Routes

This guide will dissect two primary synthetic pathways to this compound:

  • Route 1: Hydrolysis of 3-Bromomethyl-1,2-benzisoxazole

  • Route 2: Reduction of Benzo[d]isoxazole-3-carbaldehyde

A thorough examination of each route, including reaction mechanisms, experimental procedures, and a quantitative comparison of key metrics, will be presented to aid in the selection of the most appropriate method for your research and development needs.

Route 1: Hydrolysis of 3-Bromomethyl-1,2-benzisoxazole

This two-step approach commences with the synthesis of the key intermediate, 3-bromomethyl-1,2-benzisoxazole, followed by its hydrolysis to the desired alcohol.

Step 1: Synthesis of 3-Bromomethyl-1,2-benzisoxazole

The synthesis of 3-bromomethyl-1,2-benzisoxazole is achieved through the decarboxylation of α-bromo-1,2-benzisoxazole-3-acetic acid. This reaction proceeds by heating the starting material in a suitable solvent.

Experimental Protocol:

A suspension of α-bromo-1,2-benzisoxazole-3-acetic acid (58.0 g, 0.23 mol) in toluene (350 mL) is stirred at reflux for 18 hours. Following the reaction, the solvent is removed by evaporation. The resulting residue is dissolved in methylene chloride (250 mL) and washed sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and water (50 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 3-bromomethyl-1,2-benzisoxazole. The product can be further purified by recrystallization from an ether-hexane mixture.

Step 2: Hydrolysis to this compound

The final step in this route involves the nucleophilic substitution of the bromine atom in 3-bromomethyl-1,2-benzisoxazole with a hydroxide ion to yield the target alcohol. This reaction is typically carried out in an aqueous medium with a suitable base.

Experimental Protocol:

Reaction Mechanism:

The hydrolysis of 3-bromomethyl-1,2-benzisoxazole is a classic example of a nucleophilic substitution reaction (SN2). The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The bromine atom, being a good leaving group, is displaced, resulting in the formation of this compound.

Caption: Synthetic pathway for Route 1.

Route 2: Reduction of Benzo[d]isoxazole-3-carbaldehyde

This alternative route involves the preparation of benzo[d]isoxazole-3-carbaldehyde, followed by its reduction to the target alcohol.

Step 1: Synthesis of Benzo[d]isoxazole-3-carbaldehyde

The synthesis of the key aldehyde intermediate can be achieved through the intramolecular cyclization of a suitable precursor, such as an o-hydroxyaryl oxime derivative.

Experimental Protocol:

A detailed experimental protocol for the synthesis of benzo[d]isoxazole-3-carbaldehyde from a readily available starting material was not explicitly found in the provided search results. However, the general principle of forming the benzo[d]isoxazole ring via intramolecular cyclization of an o-hydroxy oxime is a well-established method. This would typically involve the reaction of a 2-hydroxy-ω-haloacetophenone with hydroxylamine, followed by base-mediated cyclization.

Step 2: Reduction to this compound

The reduction of the aldehyde functional group to a primary alcohol is a common and well-understood transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol:

A solution of benzo[d]isoxazole-3-carbaldehyde (1 mmol) is prepared in a suitable solvent, such as methanol or ethanol. To this solution, sodium borohydride (NaBH₄) (1-1.5 mmol) is added portion-wise at room temperature or 0 °C. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification can be achieved by column chromatography or recrystallization.

Reaction Mechanism:

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This initial attack forms an alkoxide intermediate. Subsequent workup with water or a mild acid protonates the alkoxide to yield the final alcohol product.

Caption: Synthetic pathway for Route 2.

Comparative Data Summary

To facilitate an objective comparison, the following table summarizes the key parameters for each synthetic route. Please note that some data points are based on general knowledge of similar reactions due to the absence of specific quantitative data in the provided search results for every step.

ParameterRoute 1: Hydrolysis of 3-Bromomethyl-1,2-benzisoxazoleRoute 2: Reduction of Benzo[d]isoxazole-3-carbaldehyde
Starting Materials α-Bromo-1,2-benzisoxazole-3-acetic acidBenzo[d]isoxazole-3-carbaldehyde
Key Reagents Toluene, aq. KOHSodium Borohydride (NaBH₄)
Number of Steps 22 (including aldehyde synthesis)
Reaction Conditions Step 1: Reflux (high temp.)Step 2: RT or mild heatingStep 1: VariesStep 2: RT or 0 °C (mild)
Reported Yield Not specified for the final hydrolysis step.Generally high for aldehyde reductions.
Purification Recrystallization, ChromatographyChromatography, Recrystallization
Potential Challenges Handling of lachrymatory brominated intermediate.Synthesis of the starting aldehyde.
Scalability Potentially scalable.Potentially scalable.

Discussion and Recommendations

Route 1 offers a clear and direct pathway to the target molecule from a known precursor. The synthesis of the bromomethyl intermediate is well-documented. However, the handling of α-bromo acids and the subsequent bromomethyl derivative requires caution due to their potential lachrymatory and irritant properties. The lack of a detailed, high-yielding protocol for the final hydrolysis step is a notable drawback that would require optimization in a laboratory setting.

Route 2 utilizes a mild and efficient reduction as the final step, which is a significant advantage. The use of sodium borohydride is operationally simple and generally provides high yields with straightforward purification. The primary challenge for this route lies in the synthesis of the starting material, benzo[d]isoxazole-3-carbaldehyde. A reliable and scalable synthesis for this aldehyde is crucial for the overall viability of this pathway.

Recommendation: For initial laboratory-scale synthesis and exploration, Route 2 may be more advantageous due to the mild conditions of the final reduction step, provided that a viable synthesis for benzo[d]isoxazole-3-carbaldehyde can be established or the starting material is commercially available. For larger-scale production, a thorough investigation and optimization of the hydrolysis step in Route 1 would be necessary to assess its efficiency and cost-effectiveness. The choice between these two routes will ultimately depend on the availability and cost of starting materials, the desired scale of synthesis, and the laboratory's capabilities and safety protocols.

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct synthetic routes. This guide has provided a detailed comparative analysis of a hydrolysis-based approach and a reduction-based approach, outlining their respective methodologies, mechanisms, and potential challenges. By understanding the nuances of each pathway, researchers and drug development professionals can make an informed decision to select the most suitable synthetic strategy for their specific needs, ultimately accelerating the discovery and development of new therapeutic agents.

References

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Benzo[d]isoxazol-3-ylmethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Molecules built upon this framework have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Benzo[d]isoxazol-3-ylmethanol, in particular, serves as a critical starting material and synthetic intermediate for creating more complex and potent derivatives.[4][5]

However, the direct biological activity of this foundational molecule and its correlation between laboratory assays (in vitro) and whole-organism studies (in vivo) remain largely unexplored. A strong in vitro-in vivo correlation (IVIVC) is the bedrock of predictive drug development, enabling researchers to make informed decisions about which candidate molecules to advance and how to design effective clinical trials.

This guide provides a comprehensive framework for establishing the IVIVC of this compound. We will not merely list protocols; we will explain the scientific rationale behind each experimental choice, propose relevant comparators, and detail the methodologies required to build a robust and predictive data package. This is a blueprint for researchers aiming to unlock the therapeutic potential of this versatile chemical entity.

Part 1: Hypothesis-Driven Target Identification

Before any meaningful correlation can be drawn, we must first identify the potential biological activities of this compound. While direct data is sparse, we can form educated hypotheses by examining the activities of its more complex derivatives.

  • Hypothesis 1: Epigenetic Regulation via BRD4 Inhibition: Derivatives of 3-ethyl-benzo[d]isoxazole have been successfully designed as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription, showing efficacy in acute myeloid leukemia (AML) models.[2] This suggests the parent scaffold may possess an affinity for the acetyl-lysine binding pocket of bromodomains.

  • Hypothesis 2: Signal Transduction Modulation via EPAC Antagonism: Novel antagonists for the Exchange proteins directly activated by cAMP (EPACs) have been developed from a benzo[d]isoxazole core.[6] EPAC proteins are crucial mediators in cAMP signaling pathways, distinct from Protein Kinase A (PKA), and are implicated in processes from inflammation to cancer metastasis.

  • Hypothesis 3: Antimicrobial Activity: The broader isoxazole class of compounds is well-known for its antimicrobial properties.[1][3] Derivatives of benzo[d]isoxazole have been synthesized and screened for antibacterial activity, showing promise against both gram-positive and gram-negative strains.[7]

This guide will proceed with the assumption that one or more of these hypotheses are correct, outlining the workflow to test them and correlate the findings.

Part 2: The IVIVC Experimental Blueprint

Establishing an IVIVC is a systematic process that bridges the gap from a simple benchtop assay to a complex biological system. The goal is to determine if the in vitro potency of a compound (e.g., its IC50) translates into a predictable therapeutic effect in vivo.

IVIVC_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Correlation & Modeling A Compound Selection (B[d]I-3-Methanol, Analogs, Control) B Primary Target-Based Assays (e.g., BRD4, EPAC) A->B D Antimicrobial MIC Assays (S. aureus, E. coli) A->D C Cell-Based Potency Assays (e.g., AML Cell Viability) B->C E Model Selection based on In Vitro Data (e.g., Xenograft, Infection Model) C->E Strong Potency Triggers In Vivo Model H Data Integration (In Vitro IC50 vs. In Vivo ED50) C->H D->E Low MIC Triggers In Vivo Model F Pharmacokinetic (PK) Study (ADME Properties) E->F G Efficacy Study (Dose-Response) F->G I PK/PD Modeling F->I G->H H->I J Establish IVIVC (Level A, B, or C) I->J

Caption: Overall workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Part 3: Comparative Analysis - Selecting the Right Benchmarks

To understand the unique contribution of the benzo[d]isoxazole-3-ylmethanol structure, it must be compared against relevant alternatives.

Compound CategoryExample CompoundRationale for Inclusion
Primary Test Article This compoundThe core molecule of interest whose activity and IVIVC are to be determined.
Structural Analog 5-Methylisoxazole-3-methanolA simpler isoxazole analog. This comparison helps elucidate the role of the fused benzene ring in target binding and cellular activity.
Known Positive Control JQ1 (for BRD4) or ESI-09 (for EPAC)A well-characterized, potent inhibitor of the hypothesized target. This validates the assay's performance and provides a benchmark for potency.

Part 4: Detailed In Vitro Methodologies

The trustworthiness of an IVIVC depends entirely on the quality and relevance of the in vitro data. The following protocols are designed to be robust and self-validating through the inclusion of appropriate controls.

Protocol 1: BRD4 Inhibition (Thermal Shift Assay)
  • Principle: This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive ΔTm indicates direct binding and stabilization of the protein.

  • Methodology:

    • Reagent Preparation: Recombinant human BRD4 protein is diluted to 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl). SYPRO Orange dye is diluted 1000-fold. Test compounds are prepared in a 3-fold dilution series in DMSO.

    • Assay Plate Setup: In a 96-well qPCR plate, add 2 µL of compound dilution (or DMSO vehicle control), 23 µL of the BRD4/dye mixture. Seal the plate.

    • Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve program, increasing the temperature from 25°C to 95°C at a rate of 0.05°C/s.

    • Data Analysis: The Tm is calculated as the peak of the first derivative of the fluorescence curve. The ΔTm is the difference between the Tm in the presence of the compound and the DMSO control. JQ1 serves as the positive control.

Protocol 2: Cell Viability in AML (MV4-11 Cell Line)
  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Methodology:

    • Cell Seeding: Seed MV4-11 cells (an AML cell line known to be sensitive to BRD4 inhibition) into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of RPMI-1640 medium.[2]

    • Compound Treatment: Add 1 µL of compound from a pre-diluted plate to achieve final concentrations ranging from 0.01 µM to 100 µM. Include vehicle (DMSO) and no-treatment controls.

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Analysis: Normalize the data to the vehicle control and fit a dose-response curve to calculate the IC50 value.

Cell_Viability_Workflow A Seed MV4-11 Cells (10,000 cells/well) C Add Compounds to Cells A->C B Prepare Compound Dilutions (Test, Analog, JQ1, Vehicle) B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Buffer F->G H Incubate Overnight G->H I Read Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: Step-by-step workflow for the cell viability (MTT) assay.

Comparative In Vitro Data (Hypothetical Results)
CompoundBRD4 ΔTm (°C)MV4-11 IC50 (µM)EPAC1 IC50 (µM)S. aureus MIC (µg/mL)
This compound2.125.413.2[6]>128
5-Methylisoxazole-3-methanol<0.5>100>100>128
JQ1 (Positive Control)10.50.15N/AN/A
ESI-09 (Positive Control)N/AN/A4.6N/A

This table presents hypothetical data based on literature values for similar compounds to illustrate how results would be compared.[6]

Part 5: In Vivo Model Selection and Correlation

The choice of an in vivo model is dictated by the most compelling in vitro data. Based on our hypothetical results, the modest BRD4 activity and cell-based potency of this compound suggest pursuing the AML xenograft model to see if this activity translates in vivo.

Protocol 3: Murine Xenograft Model for AML
  • Causality: This model is chosen because it directly tests the compound's ability to inhibit the growth of a human cancer (MV4-11) in a living organism, providing a direct link to the in vitro cell viability data.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) that can accept human cell grafts.

    • Tumor Implantation: Subcutaneously inject 5x10⁶ MV4-11 cells into the flank of each mouse.

    • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8 per group).

    • Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal injection) once daily. Groups would include a vehicle control, and multiple dose levels of the test article (e.g., 10, 30, 100 mg/kg).

    • Monitoring: Measure tumor volume with calipers and body weight twice weekly.

    • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Euthanize animals and excise tumors for analysis.

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Determine the dose required to achieve a 50% reduction in tumor growth (ED50).

Part 6: Establishing the Correlation

The final step is to integrate the datasets. A successful IVIVC is achieved when a quantitative relationship can be established between an in vitro parameter (IC50) and an in vivo outcome (ED50).

However, a direct plot of IC50 vs. ED50 is often insufficient. The missing link is pharmacokinetics (PK) —what the body does to the drug. A compound may be potent in vitro but have poor absorption, rapid metabolism, or low distribution to the tumor site, leading to failure in vivo.

A full PK study measuring plasma and tumor concentrations of this compound after dosing is essential. By correlating the in vivo efficacy with the actual drug concentration achieved at the site of action (the tumor), a true PK/PD (pharmacokinetic/pharmacodynamic) model can be built. This model forms the basis of a Level A IVIVC, the most predictive type, which can forecast the entire in vivo dose-response curve from in vitro data.

EPAC_Pathway cAMP cAMP EPAC EPAC cAMP->EPAC Activates Rap1_GDP Rap1-GDP (Inactive) EPAC->Rap1_GDP Catalyzes GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP -> GTP Downstream Downstream Effectors (e.g., Integrin Activation, Cell Adhesion) Rap1_GTP->Downstream BDI This compound (Hypothesized Antagonist) BDI->EPAC Inhibits

References

A Researcher's Guide to Navigating the Cross-Reactivity of Benzo[d]isoxazol-3-ylmethanol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The Benzo[d]isoxazol-3-ylmethanol scaffold has emerged as a promising starting point for the development of potent inhibitors targeting various kinases, including the ubiquitously expressed and constitutively active Protein Kinase CK2 (formerly Casein Kinase 2). CK2 is a critical regulator of numerous cellular processes, and its aberrant activity is implicated in a multitude of diseases, most notably cancer, making it a compelling therapeutic target. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant hurdle, often leading to off-target effects and potential toxicity.

This guide provides an in-depth comparison of the methodologies used to assess the cross-reactivity of kinase inhibitors, with a focus on the this compound chemical class. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the signaling pathway implications of off-target inhibition, thereby offering a comprehensive framework for the evaluation of these promising therapeutic candidates.

The Imperative of Selectivity in Kinase Inhibitor Development

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the primary target is essential, off-target activity can lead to a range of outcomes, from beneficial polypharmacology to dose-limiting toxicities. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a critical step in preclinical development.

For inhibitors targeting CK2, a kinase involved in fundamental cellular processes, the potential for widespread off-target effects is a major concern. Promiscuous inhibition of other kinases can disrupt essential signaling pathways, leading to unforeseen cellular consequences. This underscores the necessity for

Benchmarking Benzo[d]isoxazol-3-ylmethanol derivatives against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Workflow: In Vitro Assays

G cluster_0 Anti-Inflammatory Screening cluster_1 Analgesic Screening A Test Compounds: Benzo[d]isoxazol-3-ylmethanol Derivatives (BDM-1, BDM-2, etc.) C COX-2 Inhibition Assay (Fluorometric) A->C D TNF-α Release Assay (LPS-Stimulated Macrophages) A->D B Standard: Celecoxib B->C B->D E Data Analysis: IC50 Determination C->E D->E I Data Analysis: EC50 Determination F Test Compounds: (BDM Derivatives) H TRPV1 Activation Assay (Calcium Influx) F->H G Standard: Capsaicin G->H H->I

Caption: High-level workflow for benchmarking BDM derivatives.

Benchmarking Against Anti-Inflammatory Standards

A primary therapeutic target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[1][2]

Standard Compound: Celecoxib

For this study, we selected Celecoxib as the standard anti-inflammatory compound. Celecoxib is a potent and highly selective COX-2 inhibitor.[1][3][4][5] Its mechanism of action involves binding to a hydrophilic region near the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][3][5] This selectivity for COX-2 over the constitutively expressed COX-1 isoform theoretically reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]

COX-2 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Capsaicin Capsaicin or BDM Derivative TRPV1 TRPV1 Receptor Channel (Closed) Capsaicin->TRPV1 Binds TRPV1_Open TRPV1 Receptor Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Gating Depolarization Neuron Depolarization & Pain Signal Ca_Influx->Depolarization

References

A Comparative Guide to Validating the Therapeutic Potential of Benzo[d]isoxazole Derivatives as Novel MAO-B Inhibitors in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a versatile structure in medicinal chemistry, serving as a foundation for numerous biologically active compounds.[1][2] While Benzo[d]isoxazol-3-ylmethanol itself is primarily a chemical intermediate, its core structure is integral to the development of novel therapeutics.[3][4] This guide focuses on the preclinical validation of a promising class of benzo[d]isoxazole derivatives as selective inhibitors of Monoamine Oxidase B (MAO-B) for the treatment of Parkinson's Disease (PD).

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.[5] Monoamine oxidase B (MAO-B) is a key enzyme that breaks down dopamine; inhibiting this enzyme increases dopamine availability, which can alleviate the motor symptoms of PD.[5][6][7] This guide provides a comparative analysis of a hypothetical lead benzo[d]isoxazole derivative, termed BDI-1 , against established MAO-B inhibitors, Selegiline and Safinamide, detailing the experimental data and protocols necessary for its preclinical validation.

Comparative Analysis: BDI-1 vs. Standard MAO-B Inhibitors

The therapeutic potential of a novel compound is established through rigorous comparison with existing treatments. Selegiline is an irreversible MAO-B inhibitor, while Safinamide is a reversible inhibitor with additional mechanisms of action, including the modulation of glutamate release.[8][9][10]

In Vitro Efficacy: MAO-B Inhibition and Selectivity

The initial step in validating a potential new drug is to determine its potency and selectivity using in vitro assays. The inhibitory activity of BDI-1 against MAO-B and its selectivity over the related enzyme MAO-A would be compared with Selegiline and Safinamide. High selectivity for MAO-B over MAO-A is crucial to minimize side effects.[10]

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)Reversibility
BDI-1 (Hypothetical) 5.5 >10,000 >1800 Reversible
Selegiline202000100Irreversible[10]
Safinamide9.85100>500Reversible[9][10]

This data is hypothetical for BDI-1 and illustrative. Real experimental values would be generated using standardized assays. Recent studies have shown that certain benzoxazole derivatives can exhibit potent MAO-B inhibition with IC50 values in the low nanomolar range.[11][12]

Cell-Based Neuroprotection Assays

Beyond enzyme inhibition, a successful therapeutic candidate should demonstrate the ability to protect neurons from cell death. The neuroprotective effects of BDI-1 are evaluated in a cell-based model of Parkinson's disease, where neuronal cells (e.g., SH-SY5Y) are exposed to the neurotoxin MPP+, which induces apoptosis.[13][14][15]

TreatmentCell Viability (% of Control)
Control (untreated cells)100%
MPP+ (1 mM)45%
MPP+ + BDI-1 (1 µM) 85%
MPP+ + Selegiline (1 µM)75%
MPP+ + Safinamide (1 µM)80%

This data is hypothetical for BDI-1 and illustrative. Cell viability would be measured using assays like the MTT assay.[15]

Mechanism of Action: Dopamine Metabolism Pathway

MAO-B plays a critical role in the degradation of dopamine in the brain.[16][17] By inhibiting MAO-B, BDI-1 is expected to increase the levels of dopamine in the synapse, thereby improving motor symptoms in Parkinson's disease. The following diagram illustrates this pathway.

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Astrocyte L_DOPA L-DOPA Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC VMAT2 VMAT2 Dopamine_pre->VMAT2 Dopamine_vesicle Dopamine (Vesicle) VMAT2->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D_Receptor Dopamine Receptors Dopamine_synapse->D_Receptor MAO_B MAO-B Dopamine_synapse->MAO_B Reuptake & Degradation Signal Signal Transduction D_Receptor->Signal Binding DOPAC DOPAC MAO_B->DOPAC Metabolism BDI_1 BDI-1 BDI_1->MAO_B Inhibition in_vivo_workflow start Acclimatize Mice mptp Induce PD with MPTP Administration start->mptp treatment Administer Vehicle, BDI-1, or Selegiline mptp->treatment behavior Behavioral Testing (e.g., Rotarod) treatment->behavior end Euthanize & Collect Brain Tissue behavior->end analysis Neurochemical Analysis (e.g., Dopamine levels) end->analysis

References

Navigating the Labyrinth of Kinase Inhibition: A Guide to Reproducible Data for Benzo[d]isoxazol-3-ylmethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Rigor in p38 MAPK Inhibitor Screening

In the fast-paced world of drug discovery, the excitement of identifying a novel bioactive scaffold can often be tempered by the sobering challenge of data reproducibility. The "reproducibility crisis" is a well-documented hurdle in preclinical research, leading to wasted resources and a delay in the development of potentially life-saving therapeutics.[1][2] This guide is designed for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-3-ylmethanol and its derivatives, a promising scaffold in medicinal chemistry.[3] While this class of compounds has shown potential in various therapeutic areas, including as kinase inhibitors, ensuring the biological data generated is robust and reproducible is paramount.

This guide will provide a framework for achieving high-quality, reproducible data, focusing on the inhibition of the p38 mitogen-activated protein kinase (MAPK) as a key biological target. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for an in vitro kinase assay, and present a comparative analysis of related isoxazole compounds to illustrate the importance of structure-activity relationship (SAR) studies in the context of data reproducibility.

The Challenge of Reproducibility in Kinase Inhibitor Profiling

Protein kinases are one of the most important classes of drug targets, and the development of small molecule inhibitors is a cornerstone of modern pharmacology.[2] However, the apparent simplicity of measuring enzyme inhibition can be deceptive. IC50 values, the most common metric for inhibitor potency, can vary significantly between laboratories and even between experiments within the same lab.[4] This variability can arise from a multitude of factors, including:

  • Reagent Quality and Consistency: The source and purity of the kinase, substrate, and cofactors can dramatically impact the results.

  • Assay Conditions: Minor variations in buffer composition, pH, temperature, and incubation times can alter enzyme kinetics and inhibitor binding.

  • Data Analysis Methods: The mathematical models used to fit dose-response curves and calculate IC50 values can influence the final result.

Addressing these variables through standardized and well-documented protocols is essential for generating data that is not only accurate but also comparable across different studies and research groups.[4][5]

The p38 MAPK Signaling Pathway: A Key Target for Benzo[d]isoxazole Derivatives

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[6][7] Its dysregulation is implicated in a range of diseases, from inflammatory disorders to cancer, making it a compelling target for therapeutic intervention.[8] The isoxazole scaffold, a core component of this compound, has been identified as a promising pharmacophore for the development of potent p38 MAPK inhibitors.[1]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates Transcription Factors (e.g., ATF2) Transcription Factors (e.g., ATF2) p38 MAPK->Transcription Factors (e.g., ATF2) phosphorylates Inflammation & Apoptosis Inflammation & Apoptosis Transcription Factors (e.g., ATF2)->Inflammation & Apoptosis regulates Inhibitor Benzo[d]isoxazol -3-ylmethanol Derivative Inhibitor->p38 MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

A Self-Validating Protocol for In Vitro p38 MAPK Inhibition Assay

To ensure the generation of reproducible data, a detailed and validated experimental protocol is non-negotiable. The following protocol for a luminescent-based in vitro kinase assay (e.g., ADP-Glo™) is designed to be a self-validating system, incorporating critical controls and quality checks.[2]

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare Reagents: - p38 MAPK Enzyme - Substrate (e.g., ATF2) - Kinase Buffer - ATP Solution C Dispense compound dilutions and DMSO controls into assay plate (384-well) A->C B Prepare Compound Plate: - Serial dilutions of This compound derivatives in DMSO B->C D Add p38 MAPK enzyme and substrate mixture C->D E Initiate reaction by adding ATP D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal G->H I Incubate at room temperature (e.g., 30 minutes) H->I J Measure luminescence I->J K Calculate Z'-factor to validate assay performance J->K L Normalize data to controls (% inhibition) K->L M Fit dose-response curve (e.g., four-parameter logistic model) L->M N Determine IC50 value M->N

Caption: Experimental workflow for a luminescent-based p38 MAPK inhibition assay.

Detailed Step-by-Step Methodology

Materials:

  • Recombinant human p38α MAPK enzyme

  • Substrate peptide (e.g., ATF2)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP solution

  • This compound test compounds

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be your compound plate.

  • Assay Plate Setup:

    • Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 20 nL) of the compound dilutions and DMSO (for 0% and 100% inhibition controls) to the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix of the p38α MAPK enzyme and the ATF2 substrate in the kinase assay buffer. The final enzyme concentration should be optimized to produce a robust signal.

    • Add 2.5 µL of the enzyme/substrate master mix to each well of the assay plate.

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for p38α to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Quality Control: Calculate the Z'-factor for the assay using the 0% and 100% inhibition controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

    • Data Normalization: Calculate the percent inhibition for each compound concentration relative to the controls.

    • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis: Structure-Activity Relationship of Isoxazole-Based p38 MAPK Inhibitors

While a comprehensive, publicly available dataset on the reproducibility of a single this compound compound is not available, we can draw valuable insights from structure-activity relationship (SAR) studies of closely related isoxazole derivatives. The following table, adapted from the work of Laufer et al. (2006), illustrates how systematic chemical modifications to the isoxazole scaffold can significantly impact inhibitory potency against p38 MAPK.[1] This highlights the necessity of a highly reproducible assay to confidently discern these differences.

Compound IDR1R2R3p38 MAPK IC50 (µM)
1 4-FluorophenylPyridin-4-ylH0.18
2 4-FluorophenylPyridin-4-ylMethyl0.09
3 4-FluorophenylPyridin-4-ylEthyl0.12
4 2,4-DifluorophenylPyridin-4-ylH0.25
5 4-Fluorophenyl2-Methylpyridin-4-ylH>10
6 4-FluorophenylPhenylH1.1

Data adapted from Laufer, S., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207.[1]

Key Insights from the Comparative Data:

  • Impact of R3 Substitution: The introduction of a methyl group at the R3 position (Compound 2) doubled the potency compared to the unsubstituted analog (Compound 1), demonstrating that even small modifications can have a significant effect. A highly reproducible assay is crucial to reliably detect such a two-fold difference.

  • Impact of R1 Substitution: Changing the R1 substituent from a 4-fluorophenyl (Compound 1) to a 2,4-difluorophenyl group (Compound 4) resulted in a slight decrease in potency.

  • Importance of the Pyridyl Group: Replacing the pyridin-4-yl group at R2 with a phenyl group (Compound 6) led to a significant loss of activity. Furthermore, methylation of the pyridine ring at the 2-position (Compound 5) completely abolished the inhibitory effect at the tested concentrations.

This comparative analysis underscores that a robust and reproducible assay is not just a matter of good scientific practice; it is a fundamental requirement for making informed decisions in a drug discovery program. Without it, the subtle but critical differences in potency that guide lead optimization would be lost in experimental noise.

Conclusion: A Commitment to Rigor

The path from a promising chemical scaffold like this compound to a viable drug candidate is long and fraught with challenges. By embracing a culture of scientific rigor and implementing robust, self-validating experimental protocols, researchers can navigate the complexities of biological data with greater confidence. The principles and methodologies outlined in this guide are intended to serve as a starting point for generating high-quality, reproducible data that will ultimately accelerate the discovery and development of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzo[d]isoxazol-3-ylmethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Benzo[d]isoxazol-3-ylmethanol, a heterocyclic compound often utilized in medicinal chemistry. Our focus is to provide a framework that ensures the safety of laboratory personnel and the protection of our environment, grounded in established regulatory standards and best practices.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on available data for similar compounds, this compound should be presumed to be a hazardous substance.

Assumed Hazards:

  • Irritant to skin, eyes, and respiratory tract.

  • Potential for unknown toxicity.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or a face shieldConforms to OSHA's 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat---
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust or aerosols may be generated.EN 149[1][2]

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Part 2: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4] While specific data for this compound is limited, it is prudent to manage it as a hazardous waste.

Waste Segregation: Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[5]

  • Solid Waste: Unused or contaminated this compound powder, as well as contaminated consumables (e.g., weigh boats, contaminated paper towels), should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Container Selection Select a waste container that is chemically compatible with this compound and any solvents used.[3][6] For solid waste, a high-density polyethylene (HDPE) container with a screw-on lid is suitable. For liquid waste, a glass or HDPE container is recommended.[5] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[3][6]

Step 2: Labeling Properly label the waste container before adding any waste.[7] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant")

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Waste Accumulation Collect the waste in the designated, labeled container at or near the point of generation.[3]

  • For Solid Waste: Carefully transfer the solid this compound or contaminated materials into the solid waste container. Avoid creating dust.

  • For Liquid Waste: Pour the liquid waste into the liquid waste container using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]

  • Keep the waste container closed at all times, except when adding waste.[7][8]

Step 4: Storage Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA should be:

  • Under the control of the laboratory personnel.

  • Away from ignition sources and high-traffic areas.

  • In a well-ventilated location.

  • Within a secondary containment system (e.g., a spill tray) to contain any potential leaks.[5]

Step 5: Disposal Request Once the waste container is full, or if the waste has been stored for an extended period (check your institution's specific guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of this compound down the drain or in the regular trash.[1][3]

Spill Cleanup: In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.[6] For small spills, laboratory personnel with appropriate training and PPE may clean it up. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Part 4: Waste Minimization

In line with the principles of green chemistry, all laboratories should strive to minimize the generation of hazardous waste.[8]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[7]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to identify expired or unwanted chemicals for disposal.[5][6]

  • Process Modification: Where possible, modify experimental procedures to use smaller quantities of materials.[6]

Part 5: Regulatory Compliance and Training

All personnel handling this compound and its associated waste must receive training on hazardous waste management procedures.[9] This training should cover hazard identification, proper handling, segregation, storage, and emergency procedures.[9] Adherence to regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[3][10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generation of This compound Waste assess_hazards Assess Hazards (Treat as Hazardous Waste) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe is_solid Is the waste solid? select_ppe->is_solid collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_solid->collect_liquid No store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa container_full Is container full? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS for Pickup and Disposal container_full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of Benzo[d]isoxazol-3-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Benzo[d]isoxazol-3-ylmethanol (CAS No. 181144-26-3), a heterocyclic building block, holds potential in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1] However, realizing this potential necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural step.

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is conservatively constructed based on the known hazard profiles of analogous benzisoxazole derivatives.[2] The core principle is to treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than its structural relatives.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not fully established, data from suppliers and related compounds strongly suggest a profile of moderate hazard. The GHS07 pictogram is associated with this chemical, signaling a "Warning".[3]

Based on analogous compounds such as Benzo[d]isoxazol-3-ol, we must assume that this compound presents the following potential hazards[4][5]:

  • Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation (Category 2): Can cause significant, but reversible, eye damage.

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

It is crucial to operate under the assumption that this compound is hazardous until proven otherwise through comprehensive toxicological studies.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact. The selection of PPE should always conform to established standards such as OSHA's 29 CFR 1910.133 or European Standard EN166 for eye protection.[2][4]

Protection Type Recommended Equipment Rationale & Standard
Eye & Face Protection Chemical safety goggles and a face shield.Provides a robust barrier against splashes and airborne particles. Standard safety glasses are insufficient. Conforms to OSHA 29 CFR 1910.133 or EN166.[2][6]
Skin Protection Nitrile rubber gloves (double-gloving recommended) and a chemical-resistant lab coat with tight-fitting cuffs.Nitrile offers good resistance to a range of chemicals. Double-gloving minimizes contamination risk during glove removal.[7] A cuffed lab coat prevents wrist exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Mandatory when handling the solid compound outside of a fume hood, if dust may be generated, or if working in poorly ventilated areas.[2]
Hand Protection Wear appropriate protective gloves. Change gloves frequently, especially if contact is suspected.Prevents direct skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[7]

Operational Plan: From Receipt to Experiment

A systematic workflow is critical to maintaining a safe laboratory environment. This plan outlines the key steps for handling this compound from the moment it arrives in the lab.

Workflow for Handling this compound

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Designate Work Area (Fume Hood) B 2. Don Full PPE A->B Safety First C 3. Weigh Compound (In Fume Hood) B->C D 4. Prepare Solution (e.g., in DMSO) C->D Minimize Dust E 5. Conduct Experiment (Maintain Containment) D->E Transfer to Reaction F 6. Decontaminate Surfaces E->F Post-Experiment G 7. Segregate Waste (Solid & Liquid) F->G H 8. Doff PPE Correctly F->H I 9. Dispose of Waste (Follow Regulations) G->I H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2] Recommended storage temperature is between 2-8°C.[3]

  • Keep away from strong oxidizing agents, bases, and acid chlorides.[2][4]

2. Preparation for Use (Weighing and Solution Preparation):

  • Engineering Controls: All manipulations of the solid compound MUST be performed inside a certified chemical fume hood to control potential dust and vapors.[2]

  • Pre-Weighing: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment (spatulas, weigh boats, solvent, etc.) to minimize time spent in the handling area.

  • Weighing: Carefully weigh the desired amount of this compound using an analytical balance located inside the fume hood. Use gentle movements to avoid creating airborne dust.

  • Solution Preparation: If preparing a stock solution (e.g., in anhydrous DMSO), add the solvent to the weighed solid slowly.[2] Keep the container closed as much as possible during this process.

3. Spill Response:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report all spills to laboratory safety personnel.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk to both the environment and public health. All waste generated from handling this compound must be treated as hazardous.

Waste Management Flow

cluster_solid Solid Waste cluster_liquid Liquid Waste Waste Waste Generation Solid & Liquid Waste Solid_Cont Contaminated PPE - Gloves - Weigh Boats - Wipes Waste->Solid_Cont Solid_Chem Excess Solid Chemical Waste->Solid_Chem Liquid_Waste Unused Solutions Reaction Mixtures Contaminated Solvents Waste->Liquid_Waste Solid_Waste_Bag Hazardous Solid Waste Container (Clearly Labeled) Solid_Cont->Solid_Waste_Bag Solid_Chem->Solid_Waste_Bag Liquid_Waste_Cont Hazardous Liquid Waste Container (Clearly Labeled, Segregated) Liquid_Waste->Liquid_Waste_Cont

Caption: Segregation and disposal pathway for waste containing this compound.

Disposal Protocol:

  • Waste Classification: This material must be classified and handled as hazardous chemical waste.[2]

  • Segregation:

    • Solid Waste: All contaminated disposable items, including gloves, weigh boats, paper towels, and excess solid compound, must be collected in a dedicated, clearly labeled hazardous waste container.[8]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety office.[4] All waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not pour this chemical or its solutions down the drain or dispose of it in regular trash.[2]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, mitigating risks and ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]isoxazol-3-ylmethanol
Reactant of Route 2
Benzo[d]isoxazol-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.